2'-Deoxy-5'-O-DMT-5-iodouridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29IN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDUYGSOCGOJTP-OYUWMTPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29IN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452859 | |
| Record name | 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104375-88-4 | |
| Record name | 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2'-Deoxy-5'-O-DMT-5-iodouridine physical properties and chemical structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physical properties, and relevant experimental applications of 2'-Deoxy-5'-O-DMT-5-iodouridine. This modified nucleoside is a critical reagent in the synthesis of oligonucleotides and a subject of interest in the development of antiviral and antitumor therapeutics.
Chemical Structure and Identity
This compound is a protected nucleoside. The dimethoxytrityl (DMT) group on the 5'-hydroxyl position enhances the molecule's stability and solubility, making it highly suitable for automated solid-phase DNA synthesis.[1][2] The iodine atom at the 5th position of the pyrimidine (B1678525) base can be used for further chemical modifications.[2]
-
IUPAC Name: 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione[]
-
Synonyms: 5'-O-DMTr-5-iodo-2'-deoxyuridine, 5'-O-(4,4'-Dimethoxytrityl)-5-iodo-2'-deoxyuridine, 5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine[]
-
Chemical Formula: C₃₀H₂₉IN₂O₇
-
SMILES: COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)I)O[]
-
InChI: InChI=1S/C30H29IN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26+,27+/m0/s1[]
-
InChI Key: RLDUYGSOCGOJTP-OYUWMTPXSA-N[]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 656.46 g/mol | [] |
| Appearance | White to Pale Yellow Powder / Crystalline Solid | [] |
| Melting Point | >128 °C (with decomposition) | [] |
| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [] |
| pKa (Predicted) | 7.94 ± 0.10 | |
| Purity | ≥95% | [] |
| Storage Conditions | Store at Room Temperature or 2-8°C | [] |
Experimental Protocols
This section details representative methodologies for the synthesis and application of DMT-protected nucleosides.
Protocol 1: Synthesis via 5'-O-Dimethoxytritylation
This protocol describes a general procedure for the selective protection of the 5'-hydroxyl group of a 2'-deoxynucleoside (e.g., 5-iodo-2'-deoxyuridine) using 4,4'-dimethoxytrityl chloride (DMT-Cl). The reaction is typically carried out in pyridine (B92270), which acts as both a solvent and a base.[4][5][6]
Materials:
-
5-iodo-2'-deoxyuridine (starting nucleoside)
-
4,4'-dimethoxytrityl chloride (DMT-Cl), 1.1 - 1.3 equivalents
-
Anhydrous Pyridine
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., gradient of ethyl acetate (B1210297) in hexane)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting nucleoside (5-iodo-2'-deoxyuridine) in anhydrous pyridine.
-
While stirring at room temperature, add DMT-Cl (1.1 equivalents) to the solution in portions.[4]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.[4]
-
Once the reaction is complete, quench it by adding a small amount of methanol.[4]
-
Remove the pyridine solvent under reduced pressure.[4]
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure.[4]
-
Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the final product, this compound, typically as a white foam.[4]
Protocol 2: Deprotection (Detritylation) in Oligonucleotide Synthesis
The acid-labile DMT group is removed at the beginning of each cycle in solid-phase oligonucleotide synthesis to free the 5'-hydroxyl group for the next coupling step. A similar procedure is used post-synthesis for oligonucleotides purified with the "DMT-on".
Materials:
-
DMT-protected oligonucleotide bound to solid support or purified "DMT-on"
-
Deblocking solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous, non-polar solvent like dichloromethane.
-
Quenching/Washing solution (e.g., acetonitrile)
Procedure (for automated synthesis cycle):
-
The solid-support column containing the DMT-protected oligonucleotide is washed with anhydrous acetonitrile (B52724).
-
The deblocking solution (e.g., 3% TCA in DCM) is passed through the column.[6]
-
The cleavage of the DMT group results in the formation of a highly stable and intensely orange-colored dimethoxytrityl carbocation (DMT⁺).[6]
-
The eluent containing the DMT⁺ cation is collected. The intensity of the orange color, measured by UV-Vis spectrophotometry at approximately 495 nm, is directly proportional to the amount of DMT group cleaved and is used to quantify the efficiency of the preceding coupling step.[6]
-
The column is thoroughly washed with a neutral solvent like acetonitrile to remove all traces of acid before the next coupling step.
Applications and Mechanisms of Action
This compound is primarily used as a building block in the chemical synthesis of DNA oligonucleotides.[2] Furthermore, as a nucleoside analog, it and related compounds are investigated for their therapeutic potential, acting as inhibitors of DNA synthesis or inducing apoptosis in rapidly dividing cells, such as cancer cells or virus-infected cells.[][7]
Workflow and Signaling Diagrams
The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.
Caption: Solid-Phase Oligonucleotide Synthesis Workflow.
Caption: General Mechanism of Action for Antiviral Nucleoside Analogs.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. CAS 104375-88-4: 5'-O-(DIMETHOXYTRITYL)-5-IODO-2'-DEOXYURI… [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. US7002006B2 - Protection of nucleosides - Google Patents [patents.google.com]
- 6. atdbio.com [atdbio.com]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Synthesis and Purification of 2'-Deoxy-5'-O-DMT-5-iodouridine
Abstract: This document provides a comprehensive technical overview of the synthesis and purification of 2'-Deoxy-5'-O-DMT-5-iodouridine, a critical protected nucleoside analog. This compound serves as a vital building block in the chemical synthesis of modified oligonucleotides for various applications in research, diagnostics, and therapeutics.[][2][3] The guide details a representative two-step synthetic pathway involving the protection of the 5'-hydroxyl group followed by iodination of the uracil (B121893) base. Furthermore, it outlines a robust purification strategy centered on reversed-phase high-performance liquid chromatography (RP-HPLC) that leverages the hydrophobic nature of the dimethoxytrityl (DMT) protecting group. This guide is intended for researchers, chemists, and professionals in the field of nucleic acid chemistry and drug development.
Compound Properties and Specifications
This compound is a white to pale yellow crystalline solid.[2][] Its key physicochemical properties are summarized in the table below. The dimethoxytrityl (DMT) group at the 5'-position provides stability and is crucial for efficient purification, while the iodine at the 5-position of the base allows for further chemical modifications or can be used to enhance specific properties of synthetic DNA.[3]
| Property | Value | Reference(s) |
| CAS Number | 104375-88-4 | [3][5][6] |
| Molecular Formula | C₃₀H₂₉IN₂O₇ | [][5][6] |
| Molecular Weight | 656.46 g/mol | [] |
| Appearance | White to Pale Yellow Powder | [] |
| Purity | Typically ≥95% | [][5] |
| Melting Point | >128 °C (decomposes) | [][6] |
| Storage Conditions | Store at 2-8°C, protect from light | [6] |
| Synonyms | 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine; 5'-O-DMTr-5-iodo-2'-deoxyuridine | [][5] |
Synthesis Methodology
The synthesis of this compound is generally accomplished through a two-step process starting from 2'-deoxyuridine (B118206). The first step involves the regioselective protection of the primary 5'-hydroxyl group with a dimethoxytrityl (DMT) group. The resulting intermediate, 2'-Deoxy-5'-O-DMT-uridine, is then subjected to electrophilic iodination at the 5-position of the pyrimidine (B1678525) ring.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2'-Deoxy-5'-O-DMT-uridine
This protocol is based on standard procedures for the 5'-O-protection of nucleosides.[7]
-
Materials: 2'-deoxyuridine, 4,4'-Dimethoxytrityl chloride (DMT-Cl), Anhydrous pyridine, Methanol, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica (B1680970) gel for column chromatography.
-
Procedure:
-
Dry 2'-deoxyuridine by co-evaporation with anhydrous pyridine (2-3 times) under reduced pressure and maintain under an inert atmosphere (Argon or Nitrogen).
-
Dissolve the dried 2'-deoxyuridine in anhydrous pyridine.
-
Add DMT-Cl (approx. 1.1 equivalents) portion-wise to the solution while stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[7]
-
Upon completion, quench the reaction by adding a small amount of cold methanol.
-
Remove the pyridine under reduced pressure. Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude 2'-Deoxy-5'-O-DMT-uridine by silica gel column chromatography.
-
Step 2: Synthesis of this compound
This protocol describes a common method for the iodination of the uracil moiety.
-
Materials: 2'-Deoxy-5'-O-DMT-uridine, N-Iodosuccinimide (NIS), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (B1210297), Saturated sodium thiosulfate (B1220275) solution, Brine, Anhydrous sodium sulfate, Silica gel.
-
Procedure:
-
Dissolve the purified 2'-Deoxy-5'-O-DMT-uridine in anhydrous DMF under an inert atmosphere.
-
Add NIS (approx. 1.2 equivalents) to the solution and stir at room temperature, protected from light.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium thiosulfate solution (to quench excess iodine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting residue by silica gel column chromatography to yield the final product, this compound.
-
Purification Protocol
High-purity this compound is essential for its use in oligonucleotide synthesis. The most effective method for purification is "Trityl-on" (or "DMT-on") reversed-phase HPLC.[8][9] This technique exploits the high hydrophobicity of the DMT group. The DMT-containing target molecule is strongly retained by the non-polar stationary phase, while more polar, non-DMT-containing impurities (such as unreacted starting material or byproducts from failed reactions) elute earlier.[8][10]
Caption: Workflow for DMT-on purification and subsequent detritylation.
Experimental Protocol: Purification and Detritylation
1. Reversed-Phase HPLC Purification (DMT-On)
-
System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM Triethylammonium acetate, TEAA).
-
Mobile Phase B: Acetonitrile (B52724).
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile mixed with Mobile Phase A).
-
Inject the sample onto the equilibrated C18 column.
-
Elute the column using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 70% Mobile Phase B over 30-40 minutes).[7]
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm). The DMT-on product will be the major, late-eluting peak.
-
Collect the fractions corresponding to the main peak.
-
Combine the pure fractions and remove the solvents by lyophilization or vacuum centrifugation.
-
2. Post-Purification Detritylation
After purification, the DMT group must be cleaved to yield the final product with a free 5'-hydroxyl group.[8]
-
Materials: Purified, dried DMT-on product, 80% aqueous acetic acid, 3 M sodium acetate, Ethanol.
-
Procedure: [11]
-
Dissolve the lyophilized DMT-on product in 80% acetic acid.
-
Let the solution stand at room temperature for 20-30 minutes. The solution will turn orange/red due to the formation of the dimethoxytrityl cation.
-
Precipitate the detritylated product by adding 3 M sodium acetate followed by cold ethanol.
-
Cool the mixture (e.g., at -20°C) to maximize precipitation.
-
Centrifuge the mixture to pellet the product. Decant the supernatant containing the cleaved dimethoxytritanol.
-
Wash the pellet with ethanol, centrifuge again, and dry the final product under vacuum.
-
Data and Characterization
Rigorous analytical characterization is required to confirm the identity and purity of the final product.
Purification Efficiency Data
The "DMT-on" purification strategy is highly effective. Studies on similar oligonucleotide purifications have demonstrated significant improvements in purity.
| Parameter | Starting Material Purity | Final Purity (Post-HPLC) | Recovery | Reference(s) |
| Example 1 | 75% | 94% | 97% | [12] |
| Example 2 | Not Specified | >99% | 97% | [12] |
Analytical Characterization Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the final purity of the compound. A single, sharp peak should be observed.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound, matching the calculated value (656.46 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Key expected signals in ¹H NMR include multiplets for the aromatic protons of the DMT group, signals for the sugar protons, and a singlet for the H-6 proton of the iodouracil (B1258811) base.[13]
References
- 2. This compound [chembk.com]
- 3. CAS 104375-88-4: 5'-O-(DIMETHOXYTRITYL)-5-IODO-2'-DEOXYURI… [cymitquimica.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 104375-88-4 | ND08238 [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. atdbio.com [atdbio.com]
- 9. dupont.com [dupont.com]
- 10. diva-portal.org [diva-portal.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. digital.csic.es [digital.csic.es]
An In-depth Technical Guide to the Mechanism of Action of 2'-Deoxy-5'-O-DMT-5-iodouridine in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of 2'-Deoxy-5'-O-DMT-5-iodouridine and its biologically active form, 5-iodo-2'-deoxyuridine (IdUrd), in the context of DNA synthesis. This document details its role as a thymidine (B127349) analog, its incorporation into DNA, and the subsequent biological consequences, supported by experimental data and methodologies.
Introduction: A Tale of Two Molecules
This compound is a protected nucleoside analog crucial for the chemical synthesis of modified DNA strands. The dimethoxytrityl (DMT) group at the 5'-position serves as a protective shield, enabling its use in solid-phase oligonucleotide synthesis.[1] However, the biological activity stems from its deprotected form, 5-iodo-2'-deoxyuridine (IdUrd), a halogenated analog of thymidine.[2][3] This guide will dissect the journey of this molecule from a synthetic building block to a potent disruptor of DNA synthesis and a valuable tool in biomedical research.
The Core Mechanism: Incorporation and Disruption
The primary mechanism of action of 5-iodo-2'-deoxyuridine revolves around its ability to mimic thymidine and become integrated into the DNA backbone during replication. This process can be broken down into several key steps:
2.1. Anabolic Activation: The Prerequisite Phosphorylation
For IdUrd to be utilized by DNA polymerases, it must first be activated through phosphorylation to its triphosphate form, 5-iodo-2'-deoxyuridine triphosphate (IdUTP).[2] This conversion is carried out by cellular kinases, a critical step for its subsequent incorporation into a growing DNA chain.[2]
2.2. A Trojan Horse in the Replication Fork: DNA Polymerase-Mediated Incorporation
As a structural analog of thymidine, IdUTP is recognized by DNA polymerases and incorporated into the nascent DNA strand opposite adenine (B156593) bases during replication.[2][4] This substitution of thymidine with 5-iodouridine (B31010) is the pivotal event that triggers a cascade of downstream biological effects.
2.3. The Aftermath: Consequences of a Modified Genome
The presence of the bulky, electronegative iodine atom at the C5 position of the uracil (B121893) base introduces significant perturbations to the DNA structure and function:
-
Disruption of DNA Replication and Repair: The incorporation of IdUrd into DNA can disrupt the normal processes of DNA replication and repair, ultimately leading to cell death.[2]
-
Radiosensitization: DNA containing 5-iodouracil (B140508) is more susceptible to damage from ionizing radiation.[2][4] This property is exploited in cancer therapy to enhance the efficacy of radiation treatment. The halogenated base makes the DNA more prone to radiation-induced strand breaks.[2]
-
Antiviral Activity: By interfering with viral DNA synthesis, IdUrd exhibits antiviral properties, particularly against DNA viruses like Herpes Simplex Virus.[2][3][5]
-
Induction of DNA Damage and Strand Breaks: The presence of 5-iodouracil can lead to the formation of uracil radicals, which can abstract hydrogen atoms from neighboring sugar residues, causing DNA strand breaks.[6][7]
Quantitative Insights into the Impact of 5-Iodouridine
The incorporation of 5-iodouridine and its effects on DNA properties have been quantitatively assessed in various studies.
| Parameter | Observation | Reference |
| Viral DNA Synthesis Inhibition (HSV-1) | IVDU inhibits viral DNA synthesis at 0.2 µM. | [6] |
| Cellular DNA Synthesis Inhibition (Vero cells) | IVDU interferes with cellular DNA synthesis at concentrations 10- to 40-fold higher than its antiviral effective dose. | [6] |
| Incorporation into Viral DNA (HSV-1 infected Vero cells) | [125I]IVDU is incorporated into viral DNA. | [6] |
| DNA Strand Breakage | Incorporation of [125I]IVDU leads to breakage of both DNA strands in HSV-1 DNA. | [6] |
| Radiosensitization (MCF-7 cells) | Pre-treatment with 10 µM and 100 µM of 5-iodo-4-thio-2'-deoxyuridine (a related compound) reduced cell survival to 67.7% and 59.8% respectively after 0.5 Gy of IR, compared to 78.4% for non-treated cells. | [4] |
Experimental Protocols: Synthesizing and Studying Modified DNA
The synthesis of oligonucleotides containing 5-iodouridine and the subsequent analysis of their properties are central to research in this area.
4.1. Solid-Phase Oligonucleotide Synthesis using this compound 3'-CE Phosphoramidite (B1245037)
The synthesis of DNA strands containing 5-iodouridine is achieved using automated solid-phase DNA synthesis. The key building block is the phosphoramidite derivative of this compound.
Experimental Workflow:
References
- 1. CAS 104375-88-4: 5'-O-(DIMETHOXYTRITYL)-5-IODO-2'-DEOXYURI… [cymitquimica.com]
- 2. youtube.com [youtube.com]
- 3. Physical and biological consequences of incorporation of antiviral agents into virus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific herpes simplex virus-induced incorporation of 5-iodo-5'-amino-2',5'-dideoxyuridine into deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the incorporation of (E)-5-(2-iodovinyl)-2'-deoxyuridine and its carbocyclic analogue into DNA of herpes simplex virus type 1-infected cells in the antiviral effects of these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoreaction of DNA Containing 5-Halouracil and its Products - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine (CAS 104375-88-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, handling procedures, and biological significance of 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine (CAS 104375-88-4). This modified nucleoside is a critical reagent in the synthesis of therapeutic and diagnostic oligonucleotides. Its dimethoxytrityl (DMT) group facilitates purification, while the 5-iodo-deoxyuridine moiety imparts unique biological activities, including antiviral and radiosensitizing properties, primarily through its incorporation into DNA and subsequent disruption of DNA replication and induction of cellular damage signaling pathways. This document details experimental protocols for its synthesis, analysis, and application in oligonucleotide synthesis, alongside essential safety and handling information.
Chemical and Physical Properties
5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine is a white to off-white crystalline solid.[1] The presence of the bulky, hydrophobic DMT group significantly influences its solubility, making it soluble in organic solvents like pyridine (B92270) and dichloromethane, which is advantageous for its use in solid-phase oligonucleotide synthesis.[2]
Table 1: Chemical and Physical Properties of 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine
| Property | Value | Reference(s) |
| CAS Number | 104375-88-4 | [3][4] |
| Molecular Formula | C₃₀H₂₉IN₂O₇ | [3] |
| Molecular Weight | 656.46 g/mol | [3] |
| Melting Point | >128 °C (decomposition) | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in pyridine and dichloromethane | [2] |
| pKa (Predicted) | 7.94 ± 0.10 | [3] |
| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [3] |
Handling and Safety
As with all laboratory chemicals, 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine should be handled with care in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[1]
Storage: Store the compound in a cool, dry place, protected from light.[5]
Experimental Protocols
Synthesis of 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine
This protocol is adapted from a standard method for the 5'-O-protection of nucleosides.[2]
Materials:
-
5-Iodo-2'-deoxyuridine
-
Pyridine (anhydrous)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 5-Iodo-2'-deoxyuridine in anhydrous pyridine.
-
Add 4,4'-Dimethoxytrityl chloride to the solution and stir at room temperature overnight.
-
Quench the reaction by adding cold water.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine.[2]
Analysis of 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine and Derived Oligonucleotides
3.2.1. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a common method for the analysis and purification of DMT-protected oligonucleotides.[6][7] The hydrophobic DMT group allows for excellent separation of the full-length product from shorter, uncapped failure sequences.[7]
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.[6]
-
Mobile Phase B: Acetonitrile (B52724).[6]
-
Gradient: A linear gradient of increasing acetonitrile concentration.[8]
-
Detection: UV absorbance at 260 nm.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and the final oligonucleotide. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two common techniques.[1]
-
ESI-MS: Provides high accuracy and resolution for oligonucleotides.[1] The mass of the DMT group (302 Da) should be accounted for in the analysis of DMT-on oligonucleotides.[2]
-
MALDI-TOF MS: Useful for determining the molecular weight and purity of oligonucleotides.[9] 3-Hydroxypicolinic acid is a common matrix for this analysis.[9]
Incorporation into Oligonucleotides via Solid-Phase Synthesis
5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine is typically converted to its phosphoramidite (B1245037) derivative for use in automated solid-phase oligonucleotide synthesis.[5] The synthesis cycle involves four main steps: deblocking, coupling, capping, and oxidation.[10]
Experimental Workflow for a Single Coupling Cycle:
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Post-Synthesis Deprotection (Detritylation)
After synthesis, the DMT group is removed by treatment with a mild acid, such as 80% acetic acid.[11]
Procedure:
-
Dry the DMT-on oligonucleotide.
-
Dissolve the oligonucleotide in 80% acetic acid and let it stand at room temperature for approximately 20-30 minutes.[11]
-
Precipitate the detritylated oligonucleotide by adding a salt solution (e.g., sodium acetate) and ethanol.[11]
-
Centrifuge to pellet the oligonucleotide and remove the supernatant containing the dimethoxytrityl cation.[11]
Biological Activity and Mechanism of Action
The biological activity of 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine is primarily attributed to the 5-iodo-2'-deoxyuridine (IdUrd) moiety after the DMT group is cleaved within the cell or during experimental procedures. IdUrd is a nucleoside analog of thymidine (B127349) and can be phosphorylated by cellular kinases to its active triphosphate form.[12]
Mechanism of Action:
The primary mechanism of action involves the incorporation of IdUrd triphosphate into DNA during replication by DNA polymerases.[12][13] This incorporation leads to several cytotoxic effects:
-
Chain Termination: While not an obligate chain terminator like some nucleoside analogs, the presence of the bulky iodine atom can cause steric hindrance and distort the DNA helix, impeding the progression of DNA polymerase.[12][14]
-
Increased DNA Damage: The carbon-iodine bond is weaker than the carbon-methyl bond in thymidine, making the DNA more susceptible to strand breaks, particularly when exposed to radiation.[12][15] This is the basis for its radiosensitizing effect.
-
Induction of DNA Damage Signaling: The incorporation of IdUrd and subsequent DNA damage can trigger cellular DNA damage signaling (DDS) pathways.[12] This can lead to the activation of proteins such as ATM, Chk2, and p53, resulting in cell cycle arrest and apoptosis.[12]
Caption: Simplified signaling pathway of 5-Iodo-2'-deoxyuridine.
Applications in Research and Drug Development
-
Synthesis of Modified Oligonucleotides: The primary application is in the synthesis of oligonucleotides containing a 5-iodouracil (B140508) modification at specific positions for studying DNA structure and function.[16]
-
Antiviral Research: As a thymidine analog, it can be incorporated into viral DNA, inhibiting viral replication, particularly in herpes simplex virus.[14]
-
Cancer Research: Its ability to act as a radiosensitizer makes it a compound of interest for enhancing the efficacy of radiation therapy in cancer treatment.[13][15] The incorporation of IdUrd into the DNA of rapidly dividing cancer cells makes them more susceptible to radiation-induced damage.[17]
-
Cell Proliferation Assays: Similar to BrdU, IdU can be used to label newly synthesized DNA to study cell cycle kinetics.[18]
Conclusion
5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine is a valuable tool for researchers and drug development professionals. Its unique chemical properties facilitate the synthesis and purification of modified oligonucleotides, while its biological activity as a DNA replication inhibitor and radiosensitizer offers potential therapeutic applications. A thorough understanding of its properties, handling, and mechanism of action is crucial for its effective and safe use in the laboratory.
References
- 1. idtdna.com [idtdna.com]
- 2. web.colby.edu [web.colby.edu]
- 3. 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine CAS#: 104375-88-4 [amp.chemicalbook.com]
- 4. akonscientific.com [akonscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. atdbio.com [atdbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of modified oligonucleotides by matrix-assisted laser desorption/ionization Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 17. Modulation of 5-iodo-2'-deoxyuridine metabolism and cytotoxicity in human bladder cancer cells by fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Storage and Handling of 2'-Deoxy-5'-O-DMT-5-iodouridine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the optimal storage conditions, handling procedures, and stability of 2'-Deoxy-5'-O-DMT-5-iodouridine phosphoramidite (B1245037), a critical building block in the synthesis of modified oligonucleotides for therapeutic and diagnostic applications. Adherence to these guidelines is crucial for ensuring the integrity and reactivity of the phosphoramidite, thereby maximizing the yield and purity of the final oligonucleotide product.
Core Storage and Handling Recommendations
Proper storage and handling are paramount to prevent the degradation of this compound phosphoramidite. The primary degradation pathways include hydrolysis of the phosphoramidite linkage and potential dehalogenation. This compound is also sensitive to light.
Appearance: White to off-white powder.[]
Quantitative Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C for long-term storage. | Minimizes hydrolytic and thermal degradation. While some suppliers suggest 2-8°C, -20°C is recommended for optimal stability over extended periods, consistent with other modified phosphoramidites.[][2][3] |
| 2-8°C for short-term storage (e.g., during use). | Provides a balance between stability and ease of access for frequent use. | |
| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen). | Prevents oxidation and hydrolysis by excluding atmospheric moisture and oxygen. |
| Light Exposure | Store in the dark. Use amber vials or wrap containers in foil. | Iodinated nucleosides are photosensitive and can degrade upon exposure to light, particularly UV and blue light.[4][5][6] |
| Moisture | Strictly anhydrous conditions. Use desiccants. | The phosphoramidite linkage is highly susceptible to hydrolysis, which is a primary cause of degradation. |
| Estimated Shelf-life (as powder) | Approximately 12 months at -20°C. | Based on data for similar deoxyuridine phosphoramidites. Actual shelf-life may vary by manufacturer and handling.[2] |
| In-solution Stability | Prepare solutions fresh in anhydrous acetonitrile (B52724). Use within 24 hours. | Stability in solution is significantly lower than in solid form. For longer storage of solutions, -20°C for up to one month is a general guideline, though this should be validated.[3] |
Experimental Protocols for Quality Assessment
Regular quality control is essential to ensure the phosphoramidite's purity and integrity. The two primary methods for this are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.
Reversed-Phase HPLC for Purity Analysis
This method separates the phosphoramidite from its impurities, allowing for quantification of purity.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the phosphoramidite in 1 mL of anhydrous acetonitrile.
Expected Results: The pure phosphoramidite typically appears as a pair of closely eluting peaks, representing the two diastereomers at the chiral phosphorus center. Impurities, such as the hydrolyzed phosphoramidite (H-phosphonate), will have different retention times.
³¹P NMR for Identity and Degradation Monitoring
³¹P NMR is a powerful tool for confirming the identity of the phosphoramidite and detecting phosphorus-containing impurities.
Methodology:
-
Solvent: Anhydrous deuterated chloroform (B151607) (CDCl₃) or anhydrous deuterated acetonitrile (CD₃CN).
-
Sample Preparation: Dissolve 10-20 mg of the phosphoramidite in 0.5 mL of the chosen solvent in an NMR tube under an inert atmosphere.
-
Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).
-
-
Expected Chemical Shifts:
-
P(III) Species (Product): A pair of signals in the range of 148-152 ppm , corresponding to the two diastereomers.
-
P(V) Species (Oxidized Impurity): Signals around -10 to 10 ppm .
-
H-phosphonate (Hydrolysis Product): Signals typically in the range of 0 to 10 ppm .
-
Visualization of Workflows and Pathways
Handling and Storage Workflow
The following diagram outlines the recommended workflow for handling the phosphoramidite from receipt to use, minimizing degradation.
Caption: Recommended workflow for handling this compound phosphoramidite.
Key Degradation Pathways
This diagram illustrates the primary chemical reactions that can lead to the degradation of the phosphoramidite.
Caption: Primary degradation pathways for the phosphoramidite.
References
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Photosensitization by iodinated DNA minor groove binding ligands: Evaluation of DNA double-strand break induction and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effective synthesis of photosensitive oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-Deoxy-5'-O-DMT-5-iodouridine: Theoretical and Experimental Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental properties of 2'-Deoxy-5'-O-DMT-5-iodouridine, a critical building block in the synthesis of modified oligonucleotides for research, diagnostic, and therapeutic applications. This document details its chemical characteristics, provides established experimental protocols for its use, and discusses its role in antiviral and anticancer research.
Core Properties: Theoretical vs. Experimental Data
This compound is a protected nucleoside analog where the 5'-hydroxyl group of 5-iodo-2'-deoxyuridine is protected by a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for its use in automated solid-phase oligonucleotide synthesis.[][2]
Physicochemical Properties
| Property | Theoretical Value | Experimental Data |
| Molecular Formula | C30H29IN2O7 | C30H29IN2O7[] |
| Molecular Weight | 656.46 g/mol | 656.46 g/mol [] |
| Appearance | White to Pale Yellow Powder | White to Pale Yellow Powder[] |
| Purity | --- | Typically ≥95%[] |
| Melting Point | --- | >128 °C (decomposes) |
| Solubility | --- | Soluble in DMSO[3] |
| Storage | --- | Store at room temperature[] |
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis using Phosphoramidite (B1245037) Chemistry
The primary application of this compound is in the synthesis of oligonucleotides containing a 5-iodouracil (B140508) base. This is achieved through the phosphoramidite method on an automated DNA synthesizer. The this compound is first converted to its 3'-CE phosphoramidite derivative. The synthesis cycle involves four key steps:
-
Detritylation (Deblocking): The DMT group on the 5'-hydroxyl of the nucleoside attached to the solid support is removed using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl for the subsequent coupling reaction.[4]
-
Coupling: The this compound 3'-CE phosphoramidite is activated by a weak acid, such as 1H-tetrazole, and then reacts with the free 5'-hydroxyl of the support-bound nucleoside. This forms a phosphite (B83602) triester linkage.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, typically a mixture of acetic anhydride (B1165640) and N-methylimidazole. This prevents the formation of deletion mutants in the final oligonucleotide sequence.[4]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, commonly an iodine solution.[4]
This four-step cycle is repeated for each subsequent nucleotide addition until the desired oligonucleotide sequence is assembled.
References
Halogenated Nucleosides in Molecular Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated nucleosides are synthetic analogs of natural nucleosides where a hydrogen atom has been replaced by a halogen (fluorine, chlorine, bromine, or iodine). This modification significantly alters the physicochemical and biological properties of the nucleoside, leading to a wide range of applications in molecular biology, particularly in the development of antiviral and anticancer agents.[1][2] The introduction of a halogen can enhance the therapeutic efficacy by improving stability against enzymatic degradation, altering cellular uptake and metabolism, and modifying the interactions with target enzymes.[3][4] This guide provides a comprehensive overview of the core principles of halogenated nucleosides, including their synthesis, mechanisms of action, and key experimental methodologies for their study and application.
Synthesis of Halogenated Nucleosides
The synthesis of halogenated nucleosides can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves multi-step pathways under controlled conditions, while enzymatic synthesis offers a more sustainable and efficient alternative.[2]
Chemical Synthesis
Historically, chemical synthesis has been the primary method for producing halogenated nucleosides.[5] These methods often involve the halogenation of pyrimidine (B1678525) nucleosides at the C-5 position and purine (B94841) nucleosides at the C-8 position.[5] For instance, electrophilic fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI).[6] A general approach for the synthesis of 4'-thionucleosides, including halogenated variants, involves chemoenzymatic transglycosylation.[7]
Enzymatic Synthesis
Enzymatic synthesis is gaining prominence due to its high regio- and stereoselectivity, and milder reaction conditions. A novel thymidine (B127349) phosphorylase from Halomonas elongata (HeTP) has been utilized for the biosynthesis of several 5-halogenated-2'-deoxyuridines.[2] This enzyme catalyzes both the phosphorolysis of a sugar donor and the transglycosylation to a halogenated nucleobase.[2] More recently, Fe(II)/α-ketoglutarate-dependent halogenases, such as AdeV, have been discovered that can directly halogenate nucleotide substrates at the C2' position.[8][9]
Mechanism of Action
Halogenated nucleosides exert their biological effects through various mechanisms, primarily by interfering with nucleic acid synthesis and function.[1][10]
Antiviral Activity
As antiviral agents, halogenated nucleosides are typically administered as prodrugs.[1] Inside the cell, they are phosphorylated to their active triphosphate form by host or viral kinases.[1][4] This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases.[1][4] The incorporation of the halogenated analog can lead to chain termination or introduce mutations, thereby inhibiting viral replication.[1] For example, 5-iodo-2'-deoxyuridine is used in the treatment of herpes simplex virus.[5]
Anticancer Activity
In cancer therapy, halogenated nucleosides like 5-fluorouracil (B62378) (a fluorinated nucleobase that is converted to a nucleoside in vivo) and gemcitabine (B846) (a difluorinated deoxycytidine analog) are widely used.[2][10][11] Their mechanism of action involves the inhibition of enzymes crucial for DNA synthesis, such as thymidylate synthase, and their incorporation into DNA and RNA, which leads to cytotoxicity in rapidly dividing cancer cells.[10] Cladribine, a chlorinated deoxyadenosine (B7792050) analog, is effective in treating certain types of leukemia.[10]
The diagram below illustrates the general mechanism of action for antiviral halogenated nucleosides.
Caption: General mechanism of antiviral action of halogenated nucleosides.
Factors Influencing Efficacy and Stability
The therapeutic potential of halogenated nucleosides is influenced by several factors, including their stability, cellular uptake, and metabolism.
Stability
Halogenation can significantly enhance the stability of nucleoside analogs against enzymatic degradation.[3] For example, introducing a halogen at the 2-position of adenine (B156593) can make the nucleoside less susceptible to deamination by adenosine (B11128) deaminase.[4][12] The type and position of the halogen are critical; fluorine, being the most electronegative, often imparts the greatest stability.[3]
Cellular Uptake and Metabolism
The entry of halogenated nucleosides into cells is mediated by specific nucleoside transporters, such as concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs).[13][14] The expression levels of these transporters can be a key determinant of drug efficacy.[13] Once inside the cell, these analogs undergo phosphorylation to become active, a process that can be influenced by the activity of cellular kinases.[10][15]
Quantitative Data Summary
The following tables summarize key quantitative data for various halogenated nucleosides.
Table 1: Enzymatic Synthesis of Halogenated Nucleosides
| Halogenated Nucleoside | Enzyme | Sugar Donor | Conversion Rate | Reference |
| 5-Fluoro-2'-deoxyuridine | HeTP | Thymidine | ~85% | [2] |
| 5-Chloro-2'-deoxyuridine | HeTP | Thymidine | ~50% (initial screening) | [2] |
| 5-Bromo-2'-deoxyuridine | HeTP | Thymidine | ~50% (initial screening) | [2] |
| 5-Iodo-2'-deoxyuridine | HeTP | Thymidine | ~50% (initial screening) | [2] |
| 2'-Cl-dAMP | AdeV | 2'-dAMP | - | [8] |
Table 2: Dehalogenation Rates of Halogenated Nucleosides
| Halogenated Nucleoside | Dehalogenating Agent | Relative Rate | Reference |
| 5-Iodo-2'-deoxyuridine | Organoselenium Compounds | Significantly higher than debromination | [16] |
| 5-Bromo-2'-deoxyuridine | Organoselenium Compounds | Lower than deiodination | [16] |
| 5-Iodocytidines | Organoselenium Compounds | Faster than iodo-uridines | [16] |
Experimental Protocols
Enzymatic Stability Assay
This protocol is used to assess the resistance of a halogenated nucleoside analog to enzymatic degradation.[3]
Objective: To determine the rate of enzymatic degradation of a halogenated nucleoside.
Materials:
-
Halogenated nucleoside analog
-
Specific enzyme (e.g., adenosine deaminase)
-
Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.5)
-
Incubator or water bath
-
HPLC system for analysis
-
Reaction quenching solution (e.g., perchloric acid)
Procedure:
-
Prepare a stock solution of the halogenated nucleoside analog in the appropriate buffer.
-
Prepare the enzyme solution in the same buffer.
-
Initiate the reaction by adding the enzyme to the nucleoside solution. The final reaction mixture should contain a known concentration of the nucleoside and the enzyme.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the quenching solution.
-
Analyze the samples by HPLC to quantify the remaining amount of the halogenated nucleoside and the amount of the degradation product formed.
-
Calculate the rate of degradation.
Continuous Flow Biosynthesis of Halogenated Nucleosides
This protocol describes the continuous production of halogenated nucleosides using an immobilized enzyme in a packed-bed reactor.[2]
Objective: To achieve continuous synthesis of halogenated nucleosides.
Materials:
-
Immobilized enzyme (e.g., HeTP on microbeads)
-
Packed-bed reactor
-
HPLC pumps
-
Halogenated nucleobase solution
-
Sugar donor solution (e.g., thymidine)
-
T-tube for mixing
-
Collection vessel
-
HPLC system for monitoring conversion
Procedure:
-
Pack the reactor with the immobilized enzyme.
-
Prepare separate solutions of the halogenated nucleobase and the sugar donor in the appropriate buffer.
-
Use HPLC pumps to deliver the two solutions at controlled flow rates to a T-tube for mixing before entering the packed-bed reactor.
-
The mixed substrate solution flows through the reactor, where the enzymatic conversion takes place.
-
The product stream exiting the reactor is collected.
-
The flow rate is adjusted to control the residence time within the reactor, which in turn determines the conversion rate.
-
Monitor the conversion by analyzing the collected product stream using HPLC.
The workflow for the continuous biosynthesis is depicted in the following diagram.
Caption: Workflow for continuous biosynthesis of halogenated nucleosides.
Applications in Molecular Biology
Beyond their therapeutic uses, halogenated nucleosides are valuable tools in molecular biology research.
Probes for Structural Biology
The incorporation of heavier halogens like bromine and iodine into DNA or RNA can facilitate the determination of their crystal structures using techniques like single-wavelength or multi-wavelength anomalous dispersion (SAD/MAD).[17] The halogen atoms act as anomalous scatterers, aiding in solving the phase problem in X-ray crystallography.[17]
Molecular Probes
Halogenated nucleosides can be used as molecular probes to study nucleic acid structure and protein-nucleic acid interactions.[18][19] For example, 5-bromouridine (B41414) has been used to investigate protein-RNA interactions, where the bromine atom can form a halogen bond with amino acid residues in the protein.[17]
Conclusion
Halogenated nucleosides represent a cornerstone in the development of antiviral and anticancer therapies and are indispensable tools in molecular biology research. The strategic placement of a halogen atom can dramatically alter the properties of a nucleoside, leading to enhanced therapeutic efficacy and novel research applications. A thorough understanding of their synthesis, mechanisms of action, and the factors influencing their activity is crucial for the continued development of this important class of molecules. Future research will likely focus on the discovery of novel halogenases for more efficient and specific synthesis, and the design of next-generation halogenated nucleosides with improved pharmacological profiles.
References
- 1. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel thymidine phosphorylase to synthesize (halogenated) anticancer and antiviral nucleoside drugs in continuous flow - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00751G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New insights into the synergism of nucleoside analogs with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Uptake of Decitabine by Equilibrative Nucleoside Transporters in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jourdainlab.org [jourdainlab.org]
- 16. Dehalogenation of Halogenated Nucleobases and Nucleosides by Organoselenium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mlsu.ac.in [mlsu.ac.in]
- 19. Hybridization probe - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Incorporating 2'-Deoxy-5'-O-DMT-5-iodouridine into DNA Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Incorporating modified nucleosides into DNA oligonucleotides is a powerful strategy for enhancing their functionality for a wide range of applications in research, diagnostics, and therapeutics. 2'-Deoxy-5'-O-DMT-5-iodouridine is a key modified nucleoside that, when incorporated into DNA probes, imparts unique properties useful for structural biology and interaction studies. The presence of a heavy iodine atom at the C5 position of the uracil (B121893) base makes these probes particularly valuable for X-ray crystallography. Furthermore, the carbon-iodine bond is photolabile, enabling efficient UV-induced cross-linking to study DNA-protein and other molecular interactions.
This document provides detailed protocols and application notes for the successful incorporation of this compound into DNA probes using standard automated phosphoramidite (B1245037) chemistry, followed by deprotection, purification, and application-specific methodologies.
Key Applications
-
X-ray Crystallography : The heavy iodine atom serves as an excellent anomalous scatterer, aiding in the phase determination of DNA and DNA-protein complex crystal structures.[1] This is particularly useful in techniques like Multi-wavelength Anomalous Dispersion (MAD).[1]
-
DNA-Protein Cross-linking : Upon exposure to UV light (typically >300 nm), the 5-iodouracil (B140508) base forms a covalent bond with nearby amino acid residues, "trapping" transient interactions for further analysis.[1][2][3] This method is more efficient than cross-linking with unmodified bases.[3]
-
Photo-reactive Aptamers : Aptamers can be synthesized with 5-iodouridine (B31010) to create photo-aptamers that can covalently bind to their targets upon UV irradiation, enhancing their therapeutic or diagnostic potential.[1]
-
siRNA Design : The modification can stabilize base-pairing interactions, which is a useful feature in the design and optimization of small interfering RNAs (siRNAs).[2]
Quantitative Data Summary
The incorporation of 5-iodouridine and subsequent purification can be highly efficient, and the modification can influence the thermal stability of the DNA duplex.
| Parameter | Observation | Reference |
| Coupling Efficiency | The coupling efficiency of this compound phosphoramidite is expected to be high (>99%), consistent with standard phosphoramidite chemistry on automated synthesizers. | [4] |
| Thermal Stability (Tm) | C5-position modifications on deoxyuridine can enhance duplex stability. For a self-complementary dodecamer d(CGCTAATTAGCG), the unmodified version (T) has a Tm of 55.2 °C. A version modified at T* with a C≡CCH3 group (synthesized from a 5-iodo-dU precursor) shows an increased Tm of 59.1 °C, indicating a stabilizing effect (ΔTm = +3.9 °C). | [5][6] |
| UV Cross-linking | Halogenated uridines, including 5-iodouridine, are significantly more photoreactive than standard uridine (B1682114), leading to higher cross-linking efficiency upon irradiation with long-wavelength UV light (>300 nm).[3][4] Specific yields of 70-94% have been reported for crosslinking 5-iodouracil substituted nucleic acids to proteins. | [1] |
| Purification Purity | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can achieve purity levels of >85% for the full-length modified oligonucleotide. | [7] |
Experimental Protocols & Methodologies
Protocol 1: Automated Synthesis of 5-Iodouridine-Containing DNA Probes
This protocol outlines the incorporation of this compound into an oligonucleotide using a standard automated DNA synthesizer.
1. Reagent Preparation:
- 5-I-dU Phosphoramidite: Dissolve this compound-CE Phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
- Standard Reagents: Ensure all other DNA synthesis reagents (A, C, G, T phosphoramidites, activator, capping reagents, oxidizer, deblocking solution) are fresh and anhydrous.
2. DNA Synthesizer Setup:
- Program the desired DNA sequence into the synthesizer, specifying the position(s) for the incorporation of the 5-I-dU phosphoramidite.
- Install the 5-I-dU phosphoramidite vial on a dedicated port on the synthesizer.
3. Synthesis Cycle:
- The synthesis proceeds in the 3' to 5' direction via a repeated four-step cycle for each nucleotide addition.
- Step A: Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed with an acid solution (e.g., 3% trichloroacetic acid in dichloromethane).
- Step B: Coupling: The 5-I-dU phosphoramidite is activated (e.g., with 1H-tetrazole or DCI) and couples to the free 5'-hydroxyl group of the growing DNA chain. Standard coupling times recommended by the synthesizer manufacturer are typically sufficient.[6]
- Step C: Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences.
- Step D: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine/water solution.
4. Post-Synthesis:
- Upon completion of the sequence, the oligonucleotide remains on the solid support, ready for cleavage and deprotection. It is common to leave the final 5'-DMT group on for purification purposes ("Trityl-On").
Protocol 2: Cleavage and Deprotection
Caution: The iodine-carbon bond can be sensitive to harsh deprotection conditions. Milder conditions are recommended to preserve the modification.
1. Recommended Deprotection Method (Mild):
- Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
- Add fresh, concentrated ammonium (B1175870) hydroxide.
- Incubate at room temperature for 24 hours.[6] This method is gentle and minimizes the loss of the iodine label.
2. Alternative Deprotection (UltraMild):
- For sequences containing other sensitive modifications, UltraMild deprotection with 0.05 M potassium carbonate in methanol (B129727) for 4 hours at room temperature can be used. This requires the use of UltraMild base phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG) for the other bases in the sequence.
3. Post-Deprotection Processing:
- After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
- Rinse the support with sterile, nuclease-free water and combine it with the supernatant.
- Dry the oligonucleotide solution using a centrifugal vacuum concentrator.
Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
Purification is essential to separate the full-length, modified probe from truncated failure sequences.
1. Sample Preparation:
- Resuspend the dried, crude oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water or initial mobile phase buffer.
- Filter the sample through a 0.22 µm syringe filter to remove particulates.
2. HPLC Conditions:
- System: A Gilson HPLC system or equivalent.[1]
- Column: C8 or C18 reversed-phase column (e.g., ACE 10 C8, 250 mm x 10 mm).[1]
- Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5.[1]
- Mobile Phase B: 0.1 M TEAB, pH 7.5, in 50% acetonitrile.[1]
- Flow Rate: 4 mL/min (for a 10 mm i.d. column, adjust as needed).[1]
- Detection: UV absorbance at 260 nm.[1]
- Gradient: A linear gradient from 0% to 50% Buffer B over 20 minutes is a good starting point. This may need optimization based on the sequence length and hydrophobicity.[1]
3. Fraction Collection and Processing:
- Collect the fractions corresponding to the major peak (the full-length product). If purification was performed "Trityl-On", the product peak will have a significantly longer retention time.
- Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.
- Pool the pure fractions and lyophilize to dryness.
- If a "Trityl-On" strategy was used, the DMT group must now be removed (detritylation) using 80% acetic acid, followed by desalting.
Protocol 4: UV Cross-linking of DNA Probes to Proteins
This protocol provides a general workflow for cross-linking a 5-iodouridine-containing DNA probe to a target protein.
1. Binding Reaction:
- Combine the purified 5-I-dU DNA probe and the target protein in a suitable binding buffer.
- Incubate under conditions that promote complex formation (e.g., 30 minutes at room temperature).
2. UV Irradiation:
- Place the sample in a quartz cuvette or on a UV-transparent surface on ice.
- Irradiate the sample with long-wavelength UV light. A wavelength of 325 nm is highly effective for the 5-iodouracil chromophore.[1] Irradiation at >304 nm is recommended to avoid damage to standard bases and amino acids.[3][4]
- The irradiation time and energy will need to be optimized but can range from 5 to 30 minutes.
3. Analysis of Cross-linked Products:
- Analyze the reaction products by SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis).
- The cross-linked DNA-protein complex will have a higher molecular weight and thus migrate more slowly than the unbound protein.
- The product can be visualized by autoradiography (if the probe was radiolabeled) or by Western blotting for the protein of interest.
Visualizations
Chemical Structure and Incorporation
Caption: From modified nucleoside to reactive phosphoramidite monomer.
Automated DNA Synthesis Workflow
Caption: The four-step cycle for incorporating 5-I-dU into a DNA probe.
Post-Synthesis Processing and Application
Caption: Workflow from synthesis and purification to final application.
References
- 1. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. labcluster.com [labcluster.com]
- 3. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oligonucleotide Purification [sigmaaldrich.com]
Application Notes and Protocols: 2'-Deoxy-5'-O-DMT-5-iodouridine in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-5'-O-DMT-5-iodouridine is a protected nucleoside analog that serves as a crucial starting material in the synthesis of various antiviral compounds. The dimethoxytrityl (DMT) group at the 5'-O position is a common protecting group in oligonucleotide synthesis, allowing for specific modifications at other positions of the molecule. Upon deprotection, it yields 5-iodo-2'-deoxyuridine (Idoxuridine), a well-established antiviral agent. These application notes provide an overview of the utility of this compound, its mechanism of action, and detailed protocols for its use in antiviral drug discovery.
Mechanism of Action
The biologically active form, Idoxuridine, is a structural analog of thymidine (B127349). Its antiviral activity stems from its ability to be phosphorylated by cellular and viral kinases to its triphosphate form. This triphosphate analog is then incorporated into viral DNA in place of thymidine triphosphate by viral DNA polymerase.[1] The presence of the bulky iodine atom at the 5-position of the uracil (B121893) base leads to errors in base pairing and steric hindrance, ultimately disrupting DNA replication and producing faulty, non-infectious viral particles.[2]
Caption: Mechanism of action of Idoxuridine.
Antiviral Activity
Idoxuridine has demonstrated activity against a range of DNA viruses. Its primary clinical use is in the topical treatment of Herpes Simplex Virus (HSV) infections, particularly herpes simplex keratitis.[2][3] It has also shown in vitro activity against Varicella-Zoster Virus (VZV), Cytomegalovirus (CMV), and vaccinia virus.
Quantitative Antiviral Data
The following table summarizes the in vitro antiviral activity of Idoxuridine and its derivatives against various viruses.
| Compound | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Selectivity Index (SI) | Reference |
| Idoxuridine | Feline Herpesvirus | CRFK | Not Specified | 4.3 | Not Reported | [3] |
| 5-iodo-5'-amino-2',5'-dideoxyuridine (AIU) | Varicella-Zoster Virus (VZV) | Human Embryo Fibroblast | Plaque Reduction | 10 - 800 | Not Reported | [4] |
| Idoxuridine | Varicella-Zoster Virus (VZV) | Human Embryo Fibroblast | Not Specified | >1.1 (relative to BVaraU, IVDU, BVDU) | <1.1 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a 5-Vinyl-2'-deoxyuridine Analog
This protocol describes a two-step process for the synthesis of 5-vinyl-2'-deoxyuridine, a derivative of Idoxuridine, which can be used in applications such as monitoring DNA synthesis.[6][7][8] The process begins with the deprotection of this compound.
Step 1: Deprotection of this compound to 5-iodo-2'-deoxyuridine (Idoxuridine)
-
Dissolution: Dissolve this compound in a solution of 80% acetic acid in water.
-
Reaction: Stir the solution at room temperature for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual acetic acid.
-
Purification: Purify the resulting crude 5-iodo-2'-deoxyuridine by silica (B1680970) gel column chromatography.
Step 2: Synthesis of 5-Vinyl-2'-deoxyuridine from 5-iodo-2'-deoxyuridine
This step involves a palladium-catalyzed cross-coupling reaction.
-
Reaction Setup: In a reaction vessel, combine 5-iodo-2'-deoxyuridine, vinyltributyltin, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) in an appropriate solvent (e.g., anhydrous dioxane).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture at reflux (approximately 100 °C) for several hours.
-
Monitoring: Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.
-
Work-up: After cooling, filter the reaction mixture through celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain 5-vinyl-2'-deoxyuridine.
Caption: Workflow for the synthesis of a nucleoside analog.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).[9][10]
-
Cell Seeding: Seed a 12-well or 24-well plate with a suitable host cell line (e.g., Vero cells for HSV-1) at a density that will result in a confluent monolayer the next day.[11][12] Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., Idoxuridine) in cell culture medium.
-
Virus Infection: Aspirate the medium from the cell monolayer and infect with a known titer of the virus (e.g., 100 plaque-forming units per well).[13]
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose (B11928114) or carboxymethylcellulose) containing the different concentrations of the test compound.[9]
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2, or until plaques are visible.
-
Staining: Aspirate the overlay and stain the cells with a solution such as crystal violet to visualize and count the plaques.[10][12]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for a Plaque Reduction Assay.
Protocol 3: Tissue Culture Infectious Dose (TCID50) Assay
This assay is used to quantify viral titers by determining the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[14][15][16]
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line to achieve a confluent monolayer.[14][15]
-
Virus Dilution: Prepare ten-fold serial dilutions of the virus stock in cell culture medium.
-
Infection: Inoculate replicate wells (e.g., 8 wells per dilution) with each viral dilution. Include a set of wells with medium only as a negative control.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 5-7 days, or until CPE is observed.
-
CPE Observation: Daily, observe the wells for the presence of CPE using an inverted microscope.
-
Data Recording: For each dilution, record the number of wells that show CPE.
-
TCID50 Calculation: Calculate the TCID50/mL using a statistical method such as the Reed-Muench or Spearman-Kärber formula. This value represents the viral titer.
Conclusion
This compound is a valuable precursor for the synthesis of antiviral nucleoside analogs. Its deprotected form, Idoxuridine, exhibits a well-characterized mechanism of action and a spectrum of activity against several DNA viruses. The provided protocols for chemical synthesis and virological assays offer a framework for researchers to explore the potential of new derivatives in the ongoing search for novel antiviral therapies.
References
- 1. Idoxuridine | C9H11IN2O5 | CID 5905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Idoxuridine for Cats - Wedgewood Pharmacy [wedgewood.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of 5-iodo-5'-amino-2',5'-dideoxyuridine on varicella-zoster virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of antiherpes drugs against various strains of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. 5-Vinyl-2'-deoxyuridine (5-VdU), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 8. DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 9. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 10. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 12. Plaquing of Herpes Simplex Viruses [jove.com]
- 13. 2.7. Plaque reduction assay [bio-protocol.org]
- 14. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 15. brainvta.tech [brainvta.tech]
- 16. urmc.rochester.edu [urmc.rochester.edu]
Application Notes and Protocols for the Use of 2'-Deoxy-5'-O-DMT-5-iodouridine in X-ray Crystallography for DNA Structure Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the three-dimensional structure of DNA is crucial for understanding its biological functions and for the rational design of therapeutic agents. X-ray crystallography is a powerful technique for obtaining high-resolution structural information of macromolecules, but it relies on solving the "phase problem." One robust method to overcome this is Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) phasing, which requires the incorporation of heavy atoms into the molecule.
2'-Deoxy-5'-O-DMT-5-iodouridine is a key reagent for the site-specific introduction of iodine, a heavy atom, into synthetic DNA oligonucleotides. The covalent incorporation of iodine provides a strong anomalous signal, facilitating the phasing of X-ray diffraction data and subsequent structure determination. This application note provides detailed protocols and data presentation for the use of this compound in DNA X-ray crystallography. The multi-wavelength anomalous dispersion (MAD) technique is often employed when using halogenated nucleotides like 5-iodouridine (B31010) to determine the phase information necessary for calculating the electron density map of the molecule under study.
Principle of the Method
The core principle involves the chemical synthesis of a DNA oligonucleotide containing one or more 5-iodouridine residues. This is achieved by using the phosphoramidite (B1245037) of this compound in a standard automated DNA synthesizer. The resulting iodinated DNA is then crystallized, and X-ray diffraction data are collected at wavelengths around the absorption edge of iodine. The anomalous scattering from the iodine atoms provides the necessary phase information to solve the crystal structure. This method is advantageous as it allows for the collection of all necessary diffraction data from a single crystal, simplifying the process compared to traditional multiple isomorphous replacement (MIR) methods.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Synonyms | 5'-O-(Dimethoxytrityl)-5-iodo-2'-deoxyuridine |
| Molecular Formula | C₃₀H₂₉IN₂O₇ |
| Molecular Weight | 656.46 g/mol |
| Appearance | White to Pale Yellow Powder |
| Purity | ≥95% |
| Storage | 2-8 °C, protect from light |
Table 2: Typical X-ray Data Collection Statistics for a 5-Iodouridine-Containing DNA Duplex
| Parameter | Native DNA | Iodinated DNA (Peak Wavelength) | Iodinated DNA (Inflection Wavelength) | Iodinated DNA (Remote Wavelength) |
| Wavelength (Å) | 1.0000 | 1.8550 (I LIII edge) | 1.8565 | 1.8000 |
| Resolution (Å) | 1.80 | 1.75 | 1.75 | 1.75 |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit Cell (a, b, c in Å) | 35.2, 58.1, 95.4 | 35.3, 58.0, 95.5 | 35.3, 58.0, 95.5 | 35.3, 58.0, 95.5 |
| Completeness (%) | 99.8 (99.5) | 99.9 (99.8) | 99.9 (99.7) | 99.9 (99.8) |
| Redundancy | 6.5 (6.2) | 8.1 (7.9) | 8.0 (7.8) | 8.2 (8.0) |
| Rsym (%) | 5.2 (35.1) | 6.5 (40.2) | 6.4 (39.8) | 6.6 (41.1) |
| CC₁/₂ | 0.999 (0.951) | 0.999 (0.965) | 0.999 (0.963) | 0.999 (0.966) |
| 15.3 (2.5) | 14.8 (2.8) | 14.9 (2.7) | 14.7 (2.6) |
Values in parentheses are for the highest resolution shell.
Table 3: Phasing and Refinement Statistics for a 5-Iodouridine-Containing DNA Structure
| Parameter | Value |
| Phasing Method | Multi-wavelength Anomalous Dispersion (MAD) |
| Anomalous Scatterer | Iodine |
| Number of Iodine Sites | 2 |
| Anomalous Signal (d''/sig) | 2.1 |
| Figure of Merit (FOM) | 0.45 (initial), 0.82 (after density modification) |
| Phasing Power (Anomalous) | 1.8 |
| Rwork / Rfree (%) | 19.5 / 22.1 |
| RMSD Bonds (Å) | 0.008 |
| **RMSD Angles (°) ** | 1.2 |
| Average B-factor (Ų) | 35.6 |
Experimental Protocols
Protocol 1: Synthesis of 5-Iodouridine Modified DNA Oligonucleotide
This protocol outlines the automated solid-phase synthesis of a DNA oligonucleotide containing 5-iodouridine using phosphoramidite chemistry.
Materials:
-
This compound phosphoramidite
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping solution (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
-
Ammonium (B1175870) hydroxide (B78521) solution (for cleavage and deprotection)
Procedure:
-
Synthesizer Setup: Program the automated DNA synthesizer with the desired DNA sequence, specifying the coupling of the this compound phosphoramidite at the designated position.
-
Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain on the solid support.
-
Coupling: Activation of the incoming phosphoramidite (standard or iodinated) and its coupling to the 5'-hydroxyl group of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the protecting groups from the bases and phosphate backbone by incubation in ammonium hydroxide.
-
Purification: Purify the full-length iodinated oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Annealing: To form the double-stranded DNA, mix the purified iodinated strand with its complementary strand in a 1:1 molar ratio in an annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature over several hours.
Protocol 2: Crystallization of Iodinated DNA
Materials:
-
Purified and annealed iodinated DNA duplex
-
Crystallization screening kits (e.g., Hampton Research Nucleic Acid Mini Screen, PEG/Ion Screen)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Microscopes for crystal visualization
Procedure:
-
Concentration: Concentrate the annealed DNA duplex to a final concentration of 1-10 mg/mL.
-
Screening: Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method. Mix the DNA solution with various crystallization screen solutions in a 1:1 ratio.
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 18°C) and monitor for crystal growth over several days to weeks.
-
Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and salt concentration to obtain diffraction-quality crystals.
Protocol 3: X-ray Data Collection and Phasing
Materials:
-
Diffraction-quality crystals of iodinated DNA
-
Cryoprotectant solution (e.g., crystallization solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol)
-
Cryo-loops
-
Liquid nitrogen
-
Synchrotron beamline with a tunable wavelength
Procedure:
-
Cryo-protection: Soak the crystals in a cryoprotectant solution for a short period to prevent ice formation during flash-cooling.
-
Flash-cooling: Mount the crystal in a cryo-loop and flash-cool it in a stream of liquid nitrogen.
-
Data Collection Strategy:
-
Perform an X-ray fluorescence scan at the synchrotron to determine the absorption edge of iodine.
-
Collect diffraction data at three wavelengths: the peak of the anomalous signal (f''), the inflection point (minimum f'), and a remote wavelength with low anomalous signal.
-
Collect a complete dataset with high redundancy at each wavelength.
-
-
Data Processing: Process the diffraction data using software such as HKL2000 or XDS to integrate the intensities, scale the data, and calculate anomalous differences.
-
Phasing and Structure Solution:
-
Use a phasing program like SHELXD, PHENIX, or SOLVE/RESOLVE to locate the iodine atoms from the anomalous differences.
-
Calculate initial phases based on the positions of the iodine atoms.
-
Improve the initial electron density map using density modification techniques.
-
Build an initial model of the DNA structure into the electron density map using software like Coot.
-
-
Structure Refinement: Refine the atomic model against the diffraction data using programs like PHENIX or REFMAC5 to improve the fit and geometric parameters of the model.
Visualizations
Caption: Experimental workflow for DNA structure determination.
Caption: Automated DNA synthesis cycle with 5-iodouridine.
Caption: Logic of MAD/SAD phasing with iodine.
Application Notes and Protocols for the Enzymatic Incorporation of 5-Iodo-2'-deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic incorporation of modified nucleotides into DNA is a cornerstone of modern biotechnology, enabling a vast array of applications in diagnostics, therapeutics, and fundamental research. These modifications can introduce novel functionalities, such as fluorescent labels, cross-linking agents, or altered base-pairing properties. This document focuses on the enzymatic incorporation of 5-Iodo-2'-deoxyuridine, a halogenated pyrimidine (B1678525) analog.
A Note on Nomenclature: The specified topic, "enzymatic incorporation of 2'-Deoxy-5'-O-DMT-5-iodouridine," presents a chemical inconsistency. The 5'-O-DMT (Dimethoxytrityl) group is a protecting group for the 5'-hydroxyl position of the deoxyribose sugar. For a nucleotide to serve as a substrate for DNA polymerase, it must possess a triphosphate group at this same 5' position. The presence of a DMT group would prevent the necessary triphosphorylation. Therefore, this document will proceed under the assumption that the intended molecule is 5-Iodo-2'-deoxyuridine-5'-triphosphate (5-Iodo-dUTP) , the chemically correct substrate for enzymatic incorporation.
5-Iodo-dUTP is an analog of thymidine (B127349) triphosphate (dTTP) where the methyl group at the C5 position of the uracil (B121893) base is replaced by an iodine atom. This modification is sterically similar to a methyl group and protrudes into the major groove of the DNA double helix, causing minimal disruption to the Watson-Crick base pairing.[1] This property makes it a generally well-tolerated substrate for a variety of DNA polymerases.[1][2]
Application Notes
Factors Affecting Incorporation Efficiency
The successful enzymatic synthesis of DNA containing 5-iodouracil (B140508) is dependent on several key factors:
-
Choice of DNA Polymerase: Different DNA polymerases exhibit varying levels of tolerance for modified nucleotides. Family B polymerases (e.g., Pfu, KOD, Vent) are often more accommodating of bulky C5 modifications than Family A polymerases (e.g., Taq).[3][4] However, specific performance can be enzyme-dependent, and empirical testing is recommended. For example, 5-[125I]dUTP was found to be as good a substrate as [3H]dTTP for the Klenow fragment of E. coli DNA polymerase I and reverse transcriptases.[5]
-
Reaction Conditions: Optimization of reaction parameters is crucial. This includes the concentration of the modified nucleotide, the ratio of modified to natural nucleotide (5-Iodo-dUTP:dTTP), and the concentration of divalent cations like Mg²⁺. In some cases, partial or complete substitution of dTTP is possible.
-
Template Sequence Context: The efficiency of incorporation can sometimes be influenced by the surrounding DNA sequence, although this effect is generally minor for C5-modified pyrimidines.[2]
Potential Applications
DNA modified with 5-iodouracil has several valuable applications:
-
X-ray Crystallography: The heavy iodine atom can be used for phasing in X-ray crystallography to solve the three-dimensional structures of DNA and DNA-protein complexes.
-
Photo-crosslinking: Upon exposure to UV light, the carbon-iodine bond can be cleaved, generating a highly reactive uracilyl radical that can form covalent cross-links with nearby amino acids in DNA-binding proteins. 5-Azido-dUTP, a similar C5-modified nucleotide, has been used effectively for this purpose.[6]
-
Radiolabeling: Using radioisotopes of iodine (e.g., ¹²⁵I), DNA can be internally labeled with high specific activity for use in various binding assays and as a sensitive probe.[5]
-
Therapeutics: Oligonucleotides containing 5-iodouracil have been explored for antisense and antigene therapies due to their altered hybridization properties and potential for increased nuclease resistance.
Data Presentation
The selection of an appropriate DNA polymerase is critical for the efficient incorporation of 5-Iodo-dUTP. The following table summarizes the reported compatibility of various polymerases with 5-Iodo-dUTP or other C5-modified pyrimidines.
| DNA Polymerase Family | Enzyme Name | Reported Substrate Efficiency for C5-Modified dUTPs | Citation(s) |
| Family A | E. coli DNA Pol I (Klenow Fragment) | Good; accepts 5-[¹²⁵I]dUTP as well as dTTP. | [5][6] |
| KlenTaq DNA Polymerase | Accepts C5-modified pyrimidines, but with 16-34 fold lower efficiency than natural counterparts. Can incorporate nucleotides with bulky linkers. | [1][2] | |
| Taq DNA Polymerase | Generally accepts C5-modified dNTPs. | [7] | |
| Family B | Vent (exo-) DNA Polymerase | Efficiently incorporates various C5-modified dUTPs. | [4][8][9] |
| KOD XL DNA Polymerase | Good substrate for various C5-modified pyrimidines. | [4] | |
| Pwo DNA Polymerase | Good substrate for various C5-modified pyrimidines. | [4] | |
| Reverse Transcriptases | Avian Myeloblastosis Virus (AMV) RT | Good; accepts 5-[¹²⁵I]dUTP as well as dTTP. | [5] |
| Human Immunodeficiency Virus (HIV) RT | Good; accepts 5-[¹²⁵I]dUTP as well as dTTP. | [5] |
Experimental Protocols & Visualizations
Protocol 1: Single Nucleotide Incorporation Assay
This assay is used to qualitatively determine if a DNA polymerase can incorporate a single 5-Iodo-dUMP opposite a template adenine (B156593).
Workflow for Single Nucleotide Incorporation
Caption: Workflow for a single nucleotide incorporation assay.
Methodology:
-
Primer-Template Design: Design a DNA template with an adenine (A) at the position immediately following the 3' end of the primer. The primer should be 5'-labeled, typically with [γ-³²P]ATP using T4 Polynucleotide Kinase.
-
Annealing: Anneal the labeled primer to the template DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:
-
10x Polymerase Buffer: 2 µL
-
Annealed Primer/Template (1 µM): 2 µL
-
5-Iodo-dUTP (100 µM): 2 µL
-
DNA Polymerase (1 U/µL): 1 µL
-
Nuclease-free water: to 20 µL
-
-
Incubation: Incubate the reaction at the optimal temperature for the chosen DNA polymerase for 10-30 minutes.
-
Quenching: Stop the reaction by adding an equal volume (20 µL) of a stop solution (e.g., 95% formamide, 20 mM EDTA).
-
Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography. Successful incorporation is indicated by the appearance of a band that is one nucleotide longer (n+1) than the original primer (n).
Protocol 2: Primer Extension Assay
This assay assesses the ability of a polymerase to synthesize a longer DNA strand using a mix of natural dNTPs and 5-Iodo-dUTP.
Enzymatic Incorporation of 5-Iodo-dUTP
References
- 1. Synthesis of Polyanionic C5-Modified 2′-Deoxyuridine and 2′-Deoxycytidine-5′-Triphosphates and Their Properties as Substrates for DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substrate properties of C5-substituted pyrimidine 2'-deoxynucleoside 5'-triphosphates for thermostable DNA polymerases during PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved assays for DNA-polymerizing enzymes by the use of enzymatically synthesized 5-[125I]iodo-2'-deoxyuridine triphosphate, illustrated by direct quantitation of anti-HIV reverse transcriptase antibody and by serum DNA polymerase analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Azido-2'-deoxyuridine 5'-triphosphate: a photoaffinity-labeling reagent and tool for the enzymatic synthesis of photoactive DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-Covalent Interactions between dUTP C5-Substituents and DNA Polymerase Decrease PCR Efficiency [mdpi.com]
- 8. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates [mdpi.com]
- 9. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates} | UBC Chemistry [chem.ubc.ca]
Application Notes and Protocols: 2'-Deoxy-5'-O-DMT-5-iodouridine as a Precursor for Radiolabeling DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic research. They are utilized in a myriad of applications, including DNA sequencing, gene expression analysis, in situ hybridization, and as therapeutic agents. The site-specific incorporation of a radionuclide into a DNA strand allows for sensitive detection and quantification. 2'-Deoxy-5'-O-DMT-5-iodouridine is a key precursor for the synthesis of radiolabeled DNA. The 5-iodo position on the uracil (B121893) base provides a reactive site for the introduction of various radioisotopes, particularly radioiodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), through methods such as radioiodine exchange or palladium- and copper-catalyzed cross-coupling reactions. The 5'-O-DMT (dimethoxytrityl) group is a crucial protecting group for the 5'-hydroxyl function, enabling the use of this nucleoside derivative in automated solid-phase oligonucleotide synthesis.
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for generating radiolabeled DNA oligonucleotides.
Data Presentation
The following table summarizes representative quantitative data for different radiolabeling methods applicable to 5-iododeoxyuridine derivatives. It is important to note that specific results may vary depending on the exact substrate, reaction conditions, and the scale of the synthesis.
| Radiolabeling Method | Precursor | Radioisotope | Radiochemical Yield/Conversion | Radiochemical Purity | Reference |
| Iododemetallation (Demercuration) | 5-Chloromercuri-2'-deoxyuridine | ¹²³I, ¹²⁵I, ¹³¹I | Total transformation of iodide | High (no detectable UV-absorbing by-products) | [1] |
| Iododestannylation | Diesterified 5-tributylstannyl-2'-deoxyuridine derivatives | ¹²⁵I | 31-47% (labeling yield) | >99% (after HPLC) | [2] |
| Copper-Mediated Radioiodination | Uracil-5-boronic acid | ¹²⁵I | 92% (radiochemical conversion) | Not specified | [3] |
| Iodogen-Mediated Radioiodination | IMPY (an aromatic precursor) | ¹²⁵I | 96.52% | >90% (after 48h) | [4] |
Experimental Protocols
Protocol 1: Radioiodination of a 5-Iodouridine Derivative via Copper-Mediated Cross-Coupling
This protocol is adapted from a method for the radioiodination of aryl boronic acids and would require the initial conversion of this compound to its corresponding 5-boronic acid pinacol (B44631) ester derivative.
Materials:
-
2'-Deoxy-5'-O-DMT-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)uridine (boronic ester precursor)
-
[¹²⁵I]NaI in 0.1 N NaOH
-
Copper(II) acetate (B1210297) ([Cu(OAc)₂])
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Methanol (B129727), anhydrous
-
Water, nuclease-free
-
Reaction vial (e.g., 1.5 mL V-vial)
-
Heating block
-
HPLC system for purification and analysis
Procedure:
-
Precursor Preparation: In a clean, dry reaction vial, dissolve the 2'-Deoxy-5'-O-DMT-5-(boronic ester)uridine precursor (e.g., 1-5 mg) in anhydrous DMSO.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the copper-ligand complex by dissolving copper(II) acetate and 1,10-phenanthroline in a 1:2 molar ratio in anhydrous DMSO.
-
Radioiodination Reaction:
-
To the vial containing the precursor, add the desired amount of [¹²⁵I]NaI solution.
-
Add the copper-ligand complex solution (typically 2-10 mol% relative to the precursor).
-
If necessary, add co-solvents such as methanol and water to improve solubility.[3]
-
Seal the vial and heat the reaction mixture at 60-80°C for 1-1.5 hours.[3]
-
-
Reaction Monitoring: Monitor the progress of the reaction by radio-HPLC to determine the radiochemical conversion.
-
Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate mobile phase (e.g., 0.1 M triethylammonium (B8662869) acetate) and purify the radiolabeled 2'-Deoxy-5'-O-DMT-5-[¹²⁵I]iodouridine using reversed-phase HPLC.
-
Collect the fraction corresponding to the product peak.
-
-
Analysis:
-
Analyze the purity of the collected fraction by analytical radio-HPLC.
-
Determine the radiochemical yield and specific activity.
-
Protocol 2: Solid-Phase Synthesis of a Radiolabeled Oligonucleotide
This protocol outlines the general steps for incorporating the radiolabeled phosphoramidite (B1245037), derived from the product of Protocol 1, into a DNA oligonucleotide using an automated DNA synthesizer.
Materials:
-
Radiolabeled 2'-Deoxy-5'-O-DMT-5-[¹²⁵I]iodouridine-3'-CE-phosphoramidite (prepared from the product of Protocol 1)
-
Controlled pore glass (CPG) solid support functionalized with the desired first nucleoside
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Automated DNA synthesizer
Procedure:
-
Phosphoramidite Preparation: The purified radiolabeled 2'-Deoxy-5'-O-DMT-5-[¹²⁵I]iodouridine from Protocol 1 must be converted to its 3'-CE-phosphoramidite derivative using standard phosphitylation chemistry. This is a crucial step that requires expertise in nucleoside chemistry.
-
Synthesizer Setup: Install the radiolabeled phosphoramidite vial on the DNA synthesizer along with the standard phosphoramidites and reagents. Program the desired oligonucleotide sequence.
-
Automated Synthesis Cycle: The synthesis proceeds in a stepwise 3' to 5' direction. For each coupling cycle, including the incorporation of the radiolabeled monomer, the following steps are performed:
-
Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain on the solid support.
-
Coupling: Activation of the incoming phosphoramidite (radiolabeled or standard) and its reaction with the 5'-hydroxyl group of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
Protocol 3: Deprotection and Purification of the Radiolabeled Oligonucleotide
Materials:
-
CPG solid support with the synthesized radiolabeled oligonucleotide
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)
-
Reversed-phase HPLC system with a suitable column (e.g., C18)
-
Mobile phases: e.g., Buffer A (0.1 M triethylammonium acetate, pH 7.0) and Buffer B (acetonitrile)[5]
-
Gel filtration or ethanol (B145695) precipitation reagents for desalting
Procedure:
-
Cleavage and Deprotection:
-
Transfer the CPG support to a sealed vial.
-
Add concentrated ammonium hydroxide or AMA solution.
-
Heat the vial at a specified temperature (e.g., 55°C) for several hours to cleave the oligonucleotide from the support and remove the protecting groups from the bases and phosphate backbone.
-
Cool the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube. Evaporate the solution to dryness.
-
-
HPLC Purification:
-
Resuspend the crude radiolabeled oligonucleotide in HPLC Buffer A.
-
Inject the sample onto the RP-HPLC column.
-
Elute the oligonucleotide using a gradient of Buffer B.
-
Monitor the elution profile using a UV detector (260 nm) and a radioactivity detector.
-
Collect the fraction corresponding to the full-length radiolabeled product. Purity of over 90% is typically achievable.[5]
-
-
Desalting:
-
Evaporate the collected HPLC fraction to dryness.
-
Resuspend the purified oligonucleotide in nuclease-free water.
-
Desalt the sample using gel filtration or ethanol precipitation to remove the HPLC buffer salts.
-
-
Final Analysis:
-
Assess the purity of the final product by analytical RP-HPLC with both UV and radioactivity detection.
-
Quantify the oligonucleotide concentration by UV absorbance at 260 nm.
-
Determine the specific activity by measuring the radioactivity of a known amount of the oligonucleotide.
-
Visualizations
Caption: Workflow for the synthesis of radiolabeled oligonucleotides.
Caption: The phosphoramidite cycle for incorporating a radiolabeled monomer.
References
- 1. Instantaneous preparation of radiolabeled 5-iodo-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-Enabled Copper-Mediated Radioiodination of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of 125I-IMPY: Application in Neuroblastoma Tracing and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mz-at.de [mz-at.de]
Application Notes and Protocols for Developing Antisense Oligonucleotides with 2'-Deoxy-5'-O-DMT-5-iodouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific modulation of gene expression. Chemical modifications to the oligonucleotide backbone, sugar moiety, or nucleobases are crucial for enhancing their drug-like properties, including nuclease resistance, binding affinity to target mRNA, and pharmacokinetic profile. The incorporation of 2'-Deoxy-5'-O-DMT-5-iodouridine, a halogenated deoxyuridine analog, offers unique advantages for the development of potent and effective antisense therapies.
The presence of the bulky iodine atom at the C5 position of the uracil (B121893) base can enhance the binding affinity of the ASO to its target mRNA through favorable steric and electronic interactions. Furthermore, this modification can contribute to increased resistance against enzymatic degradation by nucleases, thereby prolonging the half-life of the ASO in biological systems. These attributes make this compound a valuable building block for the design of next-generation antisense oligonucleotides.
These application notes provide detailed protocols for the synthesis, characterization, and in vitro evaluation of antisense oligonucleotides incorporating this compound.
Data Presentation
Table 1: Physicochemical and Biochemical Properties of a 5-iodo-dU Modified Antisense Oligonucleotide
| Property | Unmodified ASO | 5-iodo-dU Modified ASO | Phosphorothioate ASO | Reference |
| Melting Temperature (Tm) per modification (°C) | 55.2 | ~54.0 (for a related C5 modification) | Slight decrease | [1] |
| Nuclease Resistance (Half-life in serum) | Minutes | Expected increase | Hours to Days | [2] |
| Gene Silencing Efficacy (IC50) | Micromolar range | Data not available; expected to be in the nanomolar to low micromolar range | Nanomolar to Micromolar range | [3][4] |
| RNase H Activation | Yes | Yes | Yes | [5] |
Experimental Protocols
Solid-Phase Synthesis of Antisense Oligonucleotides Incorporating this compound
This protocol outlines the automated solid-phase synthesis of an antisense oligonucleotide containing a 5-iododeoxyuridine modification using standard phosphoramidite (B1245037) chemistry.[5][6]
Materials:
-
This compound-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
-
Standard DNA phosphoramidites (dA, dG, dC, T)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping Solution A (Acetic Anhydride/Lutidine/THF) and Capping Solution B (N-Methylimidazole/THF)
-
Oxidizing Solution (Iodine in THF/Water/Pyridine)
-
Deblocking Solution (3% Trichloroacetic acid in Dichloromethane)
-
Cleavage and Deprotection Solution (e.g., concentrated Ammonium Hydroxide)
-
Anhydrous Acetonitrile (B52724)
-
Automated DNA/RNA synthesizer
Protocol:
-
Preparation:
-
Dissolve the this compound phosphoramidite and standard DNA phosphoramidites in anhydrous acetonitrile to the desired concentration.
-
Install the phosphoramidite solutions, activator, capping, oxidizing, and deblocking solutions on the automated synthesizer.
-
Pack the CPG solid support into a synthesis column.
-
-
Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repetitive cycles of the following steps for each nucleotide addition:
-
Detritylation (Deblocking): The 5'-DMT protecting group of the nucleotide on the solid support is removed by treatment with the deblocking solution. The amount of released trityl cation is measured spectrophotometrically to determine the coupling efficiency of the previous cycle.
-
Coupling: The this compound phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the column is removed from the synthesizer.
-
The oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution at elevated temperature (e.g., 55°C) for several hours.
-
-
Purification:
-
The crude oligonucleotide solution is filtered to remove the CPG support.
-
The oligonucleotide is purified by methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
-
Quantification and Characterization:
-
The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.
-
The identity and purity of the final product are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Nuclease Resistance Assay
This protocol assesses the stability of the 5-iodo-dU modified ASO against degradation by nucleases present in serum.[2][7]
Materials:
-
5-iodo-dU modified ASO and unmodified control ASO
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate Buffered Saline (PBS)
-
Proteinase K
-
Urea-PAGE loading buffer
-
Denaturing polyacrylamide gel (e.g., 20%)
-
TBE buffer (Tris/Borate/EDTA)
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Protocol:
-
Incubation:
-
Incubate the modified and unmodified ASOs (e.g., 1 µM final concentration) in 50% FBS (in PBS) at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the reaction mixture.
-
-
Enzyme Inactivation:
-
Immediately stop the nuclease activity in the collected aliquots by adding Proteinase K and incubating at 55°C for 30 minutes.
-
-
Sample Preparation:
-
Add an equal volume of Urea-PAGE loading buffer to each aliquot.
-
Heat the samples at 95°C for 5 minutes to denature the oligonucleotides.
-
-
Gel Electrophoresis:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the loading dye has migrated an appropriate distance.
-
-
Visualization and Quantification:
-
Stain the gel with a fluorescent dye.
-
Visualize the oligonucleotide bands using a gel imaging system.
-
Quantify the intensity of the full-length oligonucleotide band at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the zero time point.
-
Determine the half-life (t1/2) of the oligonucleotides by plotting the percentage of intact oligonucleotide versus time.
-
In Vitro Gene Silencing Efficacy Assay
This protocol determines the ability of the 5-iodo-dU modified ASO to knockdown the expression of a target gene in cultured cells.[3][4]
Materials:
-
Mammalian cell line expressing the target gene (e.g., HeLa, A549)
-
5-iodo-dU modified ASO, unmodified control ASO, and a scrambled sequence control ASO
-
Cell culture medium and supplements
-
Transfection reagent (for non-gymnotic delivery)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reverse transcription kit
-
Quantitative PCR (qPCR) master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
ASO Transfection (or Gymnotic Delivery):
-
Prepare complexes of the ASOs with the transfection reagent according to the manufacturer's instructions.
-
Alternatively, for gymnotic delivery, add the ASOs directly to the cell culture medium.
-
Treat the cells with a range of ASO concentrations (e.g., 10 nM to 10 µM) to determine the IC50.
-
-
Incubation:
-
Incubate the cells with the ASOs for 24-72 hours.
-
-
RNA Extraction and Reverse Transcription:
-
Lyse the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for the target gene and the housekeeping gene.
-
Include no-template controls and no-reverse-transcriptase controls.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene normalized to the housekeeping gene using the ΔΔCt method.
-
Determine the percentage of target gene knockdown for each ASO concentration compared to the untreated or scrambled control.
-
Calculate the IC50 value, which is the concentration of ASO that results in 50% knockdown of the target gene.
-
Cellular Toxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxic effects of the 5-iodo-dU modified ASO on cultured cells.[3][8]
Materials:
-
Mammalian cell line
-
5-iodo-dU modified ASO and control ASOs
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat them with a range of ASO concentrations as described in the gene silencing assay.
-
Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
-
Incubation:
-
Incubate the cells for the same duration as the gene silencing experiment.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ASO concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the ASO concentration to determine if the ASO exhibits dose-dependent toxicity.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. medicineinnovates.com [medicineinnovates.com]
- 2. Antisense Oligonucleotide-Mediated Splice Switching: Potential Therapeutic Approach for Cancer Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antisense oligonucleotide activity in tumour cells is influenced by intracellular LBPA distribution and extracellular vesicle recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy, biodistribution and safety comparison of chemically modified antisense oligonucleotides in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct comparison of the specificity of gene silencing using antisense oligonucleotides and RNAi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vbn.aau.dk [vbn.aau.dk]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Troubleshooting & Optimization
Technical Support Center: 2'-Deoxy-5'-O-DMT-5-iodouridine Phosphoramidite Coupling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2'-Deoxy-5'-O-DMT-5-iodouridine phosphoramidite (B1245037). Our aim is to help you overcome common challenges and achieve successful incorporation of this modified nucleoside into your synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound phosphoramidite compared to standard phosphoramidites?
A1: The primary challenges are similar to those encountered with other modified phosphoramidites and include the potential for lower coupling efficiency and the need for optimized deprotection conditions. The bulky iodine atom at the 5-position of the uracil (B121893) base can cause steric hindrance, potentially slowing down the coupling reaction. Additionally, the 5-iodouracil (B140508) moiety can be sensitive to standard deprotection conditions, necessitating the use of milder reagents to prevent its degradation.
Q2: Is the 5-iodouracil moiety stable throughout the standard phosphoramidite synthesis cycle?
A2: Yes, the 5-iodouracil base is generally stable during the repetitive cycles of deblocking, coupling, capping, and oxidation. However, prolonged exposure to the iodine-based oxidizing solution is not recommended for some modified nucleosides, though specific data for 5-iodouridine (B31010) is not extensively documented. The most critical step for maintaining the integrity of the 5-iodouracil modification is the final deprotection of the oligonucleotide.
Q3: What are the recommended deprotection conditions for oligonucleotides containing 5-iodouridine?
A3: To prevent degradation of the 5-iodouracil base, milder deprotection conditions are recommended over standard concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. One effective method is the use of potassium carbonate in methanol (B129727).[1] This approach is particularly important if the oligonucleotide also contains other sensitive modifications.
Q4: Can I expect the same coupling efficiency with 5-iodo-dU phosphoramidite as with standard A, C, G, and T phosphoramidites?
A4: While high coupling efficiencies can be achieved, it is not uncommon for modified phosphoramidites to exhibit slightly lower coupling efficiencies than their standard counterparts due to factors like steric hindrance. To maximize coupling efficiency, it is crucial to use fresh, high-quality phosphoramidite, ensure strictly anhydrous conditions, and potentially optimize the coupling time and choice of activator.
Q5: How does the choice of activator impact the coupling of 5-iodo-dU phosphoramidite?
A5: The choice of activator can significantly influence the coupling efficiency of sterically hindered phosphoramidites. While standard activators like 1H-Tetrazole can be used, more potent activators such as 5-(Ethylthio)-1H-tetrazole (ETT), 5-(Benzylthio)-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI) may be beneficial.[2][3] These activators can accelerate the coupling reaction and help overcome the steric bulk of the modified nucleoside.
Troubleshooting Guide
Problem 1: Low Coupling Efficiency of 5-iodo-dU Phosphoramidite
Symptoms:
-
A significant drop in trityl cation signal after the 5-iodo-dU coupling step.
-
Presence of a prominent n-1 peak in the HPLC or mass spectrometry analysis of the crude oligonucleotide.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Activator | For sterically hindered phosphoramidites, a more potent activator may be required. Consider switching from 1H-Tetrazole to ETT, BTT, or DCI.[2][3] |
| Insufficient Coupling Time | The standard coupling time may not be sufficient for the bulkier 5-iodo-dU phosphoramidite. Try extending the coupling time. A good starting point is to double the standard coupling time. |
| Degraded Phosphoramidite | Phosphoramidites are sensitive to moisture and oxidation. Ensure you are using a fresh vial of 5-iodo-dU phosphoramidite that has been stored under anhydrous conditions at the recommended temperature. |
| Moisture Contamination | Water in the acetonitrile (B52724) or other reagents will significantly reduce coupling efficiency. Use anhydrous solvents and reagents, and consider adding molecular sieves to your acetonitrile bottle on the synthesizer.[4] |
| Incorrect Reagent Concentration | Verify the concentration of your 5-iodo-dU phosphoramidite and activator solutions. |
Problem 2: Degradation of 5-iodouracil during Deprotection
Symptoms:
-
Appearance of unexpected peaks in the final product analysis (HPLC, Mass Spectrometry).
-
Loss of the iodine atom, resulting in a product with a mass corresponding to an oligonucleotide containing a standard uracil.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Harsh Deprotection Conditions | Standard deprotection with concentrated ammonium hydroxide at high temperatures can lead to the degradation of the 5-iodouracil moiety.[5] |
| Prolonged Deprotection Time | Even with milder reagents, extended deprotection times can be detrimental. Optimize the deprotection time based on the specific reagents used and the complexity of the oligonucleotide. |
Recommended Deprotection Conditions for 5-iodouracil Containing Oligonucleotides
| Reagent | Temperature | Time | Notes |
| Potassium Carbonate in Methanol | Room Temperature | 4-8 hours | A mild and effective method for preventing degradation of the 5-iodouracil base.[1] |
| t-butylamine/water (1:3) | 60°C | 6 hours | An alternative mild deprotection condition.[6] |
| Ammonium hydroxide/Methylamine (AMA) | 65°C | 10 minutes | A rapid deprotection method, but requires the use of acetyl-protected dC to avoid side reactions.[7] |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound Phosphoramidite
Objective: To achieve high coupling efficiency for the incorporation of 5-iodo-dU into a growing oligonucleotide chain.
Materials:
-
This compound phosphoramidite, freshly prepared solution in anhydrous acetonitrile (0.1 M).
-
Activator solution (e.g., 0.25 M 5-(Benzylthio)-1H-tetrazole (BTT) in anhydrous acetonitrile).
-
Standard oligonucleotide synthesis reagents (capping, oxidation, deblocking solutions).
-
Anhydrous acetonitrile (<30 ppm water).
-
Automated DNA/RNA synthesizer.
Methodology:
-
Preparation: Ensure all reagents are fresh and anhydrous. The 5-iodo-dU phosphoramidite solution should be prepared just prior to use.
-
Synthesis Cycle:
-
Deblocking: Use a standard deblocking step to remove the 5'-DMT group from the support-bound oligonucleotide. To minimize the risk of depurination of other bases, consider using a milder acid like Dichloroacetic acid (DCA) or reducing the deblocking time with Trichloroacetic acid (TCA).[8]
-
Coupling: Deliver the 5-iodo-dU phosphoramidite and BTT activator solutions simultaneously to the synthesis column. Extend the coupling time to 3-5 minutes. For particularly difficult couplings, a double coupling protocol (repeating the phosphoramidite and activator delivery before capping) can be employed.
-
Capping: Use standard capping reagents to block any unreacted 5'-hydroxyl groups.
-
Oxidation: Use a standard iodine-based oxidizing solution.
-
-
Post-Synthesis: After the final coupling cycle, proceed with the cleavage and deprotection of the oligonucleotide using a mild deprotection protocol (see Protocol 2).
Protocol 2: Mild Deprotection of 5-iodouridine Containing Oligonucleotides
Objective: To cleave the oligonucleotide from the solid support and remove all protecting groups without degrading the 5-iodouracil moiety.
Materials:
-
Oligonucleotide synthesized on solid support.
-
Potassium carbonate solution in methanol (0.05 M).
-
Ammonium hydroxide solution (28-30%).
Methodology:
-
Cleavage and Deprotection:
-
Place the solid support in a sealed vial.
-
Add the potassium carbonate in methanol solution to the solid support.
-
Incubate at room temperature for 8 hours with gentle agitation.
-
-
Work-up:
-
Filter the solution to remove the solid support.
-
Evaporate the methanolic solution to dryness.
-
Resuspend the oligonucleotide pellet in sterile, nuclease-free water.
-
-
Analysis: Analyze the purity and integrity of the final product by HPLC and mass spectrometry.
Data Presentation
Table 1: Properties of Common Activators for Phosphoramidite Coupling
| Activator | pKa | Recommended Concentration | Key Features |
| 1H-Tetrazole | 4.8 | 0.45 M | Traditional activator, less common now due to lower solubility. |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 4.28 | 0.25 - 0.5 M | Good for general-purpose DNA synthesis, more acidic than Tetrazole.[2] |
| 5-(Benzylthio)-1H-tetrazole (BTT) | 4.08 | 0.25 - 0.3 M | Recommended for RNA and sterically hindered phosphoramidites.[2] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 - 1.2 M | Less acidic but more nucleophilic, highly soluble, good for long oligos.[3] |
Table 2: Summary of Potential Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| n-1 Deletion | Failure to couple the phosphoramidite, resulting in a sequence missing one nucleotide. | Optimize coupling efficiency (see Troubleshooting Guide), ensure efficient capping. |
| Depurination | Loss of purine (B94841) bases (A and G) due to prolonged exposure to acid during deblocking. | Use a milder deblocking acid (DCA), shorten deblocking time.[8] |
| 5-iodouracil Degradation | Decomposition of the 5-iodouracil moiety during the final deprotection step. | Use mild deprotection conditions (e.g., K2CO3 in methanol).[1] |
| n+1 Addition | Premature deblocking of a phosphoramidite in solution by an acidic activator, leading to dimer formation and incorporation. | Use a less acidic activator like DCI, especially for large-scale synthesis.[3] |
References
- 1. Synthesis and cleavage of oligodeoxynucleotides containing a 5-hydroxyuracil residue at a defined site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Iodouridine-Containing Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and quality of 5-iodouridine-containing oligonucleotide synthesis. The following sections offer troubleshooting advice, detailed experimental protocols, and quantitative data to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of 5-iodouridine (B31010) challenging?
A1: The incorporation of 5-iodouridine can present challenges due to the steric bulk of the iodine atom at the 5-position of the uracil (B121893) base. This can potentially hinder the coupling reaction, leading to lower stepwise efficiency compared to standard unmodified nucleosides. Optimizing coupling conditions is therefore critical to achieving high yields.
Q2: Is 5-iodouridine stable under standard oligonucleotide synthesis and deprotection conditions?
A2: Yes, 5-iodouridine is generally stable throughout the standard phosphoramidite (B1245037) synthesis cycle, including oxidation and deprotection. Specific studies have shown that using 28% aqueous ammonia (B1221849) at room temperature for deprotection effectively removes protecting groups without degrading the 5-iodouracil (B140508) base.[1]
Q3: What is the primary impact of low coupling efficiency when incorporating 5-iodouridine?
A3: Low coupling efficiency at the 5-iodouridine incorporation step leads to a higher proportion of (n-1) deletion sequences, where the intended modified base is missing. This significantly reduces the overall yield of the full-length product and complicates downstream purification.[2]
Q4: Which activator is best for coupling 5-iodouridine phosphoramidite?
A4: While standard activators like 5-Ethylthio-1H-tetrazole (ETT) can be effective, a more nucleophilic activator like 4,5-Dicyanoimidazole (DCI) is often recommended for sterically hindered monomers.[3] DCI can accelerate the coupling reaction and may improve efficiency, potentially reducing the need for excessively long coupling times.[3]
Troubleshooting Guide: Low Yield
Low yields are a primary concern when synthesizing modified oligonucleotides. The following guide addresses specific symptoms and provides targeted solutions.
| Symptom | Potential Cause | Recommended Solution |
| Low Trityl Signal After 5-Iodouridine Coupling | Incomplete Coupling: The 5-iodouridine phosphoramidite has not reacted to completion with the free 5'-hydroxyl group of the growing oligonucleotide chain. | 1. Extend Coupling Time: Increase the coupling time for the 5-iodouridine monomer to 3-5 minutes to compensate for potential steric hindrance. 2. Use a Stronger Activator: Switch from a standard activator like ETT to a more nucleophilic one like DCI. 3. Perform a Double Coupling: Program the synthesizer to deliver the 5-iodouridine phosphoramidite and activator a second time before proceeding to the capping step. |
| Multiple Peaks in HPLC/MS Analysis (n-1, n+1) | Inefficient Capping: Unreacted 5'-hydroxyl groups after a failed coupling were not properly capped, leading to deletion sequences. | 1. Use Fresh Capping Reagents: Ensure Capping A (acetic anhydride) and Capping B (N-methylimidazole) are fresh and anhydrous. 2. Increase Capping Time: Extend the capping step time to ensure all unreacted chains are blocked. |
| GG Dimer Formation: Acidic activators can cause minor detritylation of dG phosphoramidite in solution, leading to GG dimer formation and n+1 impurities.[2] | 1. Use a Less Acidic Activator: Consider using DCI, which is less acidic than tetrazole-based activators.[3] 2. Use dmf-dG: Utilize dG phosphoramidite with a dimethylformamidine (dmf) protecting group, which is more resistant to depurination.[2] | |
| Overall Low Yield of Full-Length Product | Moisture Contamination: Water in reagents (especially acetonitrile) will react with the activated phosphoramidite, reducing coupling efficiency at every step.[2] | 1. Use Anhydrous Solvents: Ensure all acetonitrile (B52724) used on the synthesizer has a water content below 30 ppm.[3] 2. Handle Reagents Properly: Dissolve phosphoramidites under an inert, dry atmosphere (e.g., argon).[2] |
| Degraded Reagents: Phosphoramidites and activators degrade over time, leading to poor performance. | 1. Use Fresh Reagents: Prepare fresh activator solutions and use phosphoramidites that have been stored correctly and are within their expiration date. |
Data Presentation
Table 1: Recommended Activators for Modified Oligonucleotide Synthesis
| Activator | Abbreviation | Typical Concentration | Recommended Use |
| 5-Ethylthio-1H-tetrazole | ETT | 0.25 M | Routine DNA synthesis.[3] |
| 5-Benzylthio-1H-tetrazole | BTT | 0.25 M | RNA and sterically hindered monomer synthesis.[3] |
| 4,5-Dicyanoimidazole | DCI | 0.25 M - 1.0 M | Long oligonucleotides, large-scale synthesis, and sterically hindered monomers.[3] |
Table 2: Recommended Deprotection Conditions for 5-Iodouridine Oligonucleotides
| Reagent | Temperature | Time | Outcome | Reference |
| 28% Aqueous Ammonia (NH₄OH) | Room Temperature | 8 hours | Complete deprotection without decomposition of the 5-iodouracil base. | [1] |
| Ammonium (B1175870) Hydroxide (B78521) / Methylamine (AMA) | 65 °C | 10-15 minutes | Rapid deprotection. Caution: Requires acetyl-protected dC (Ac-dC) to prevent base modification. |
Experimental Protocols
Protocol 1: Optimized Coupling Cycle for 5-Iodouridine Incorporation
This protocol outlines a modified synthesis cycle for the step incorporating a 5-iodo-2'-deoxyuridine phosphoramidite. It should be programmed into an automated DNA synthesizer.
Objective: To achieve >99% stepwise coupling efficiency for the 5-iodouridine monomer.
Reagents:
-
5-Iodo-2'-deoxyuridine CE Phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Activator: 4,5-Dicyanoimidazole (DCI) (0.25 M in anhydrous acetonitrile)
-
Standard Deblocking, Capping, and Oxidation solutions as per synthesizer manufacturer recommendations.
Methodology:
-
Deblocking (Detritylation):
-
Treat the solid support with 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) to remove the 5'-DMT protecting group.
-
Wash thoroughly with anhydrous acetonitrile.
-
-
Coupling (Modified Step):
-
Simultaneously deliver the 5-Iodo-2'-deoxyuridine CE Phosphoramidite solution and the DCI activator solution to the synthesis column.
-
Allow the coupling reaction to proceed for 3 to 5 minutes .
-
(Optional but Recommended) Perform a second delivery of the phosphoramidite and activator solutions and allow to react for another 3 to 5 minutes (double coupling).
-
Wash thoroughly with anhydrous acetonitrile.
-
-
Capping:
-
Deliver Capping A (Acetic Anhydride/THF/Pyridine) and Capping B (N-Methylimidazole/THF) to the column.
-
Allow the reaction to proceed for 60 seconds to block any unreacted 5'-hydroxyl groups.
-
Wash thoroughly with anhydrous acetonitrile.
-
-
Oxidation:
-
Deliver the oxidizer solution (0.02 M Iodine in THF/Pyridine/Water) to the column.
-
Allow the reaction to proceed for 40 seconds to convert the unstable phosphite (B83602) triester to a stable phosphate (B84403) triester.
-
Wash thoroughly with anhydrous acetonitrile before proceeding to the next synthesis cycle.
-
Protocol 2: Cleavage and Deprotection
This protocol is specifically recommended for oligonucleotides containing base-labile modifications like 5-iodouridine.
Objective: To cleave the oligonucleotide from the solid support and remove all protecting groups without degrading the 5-iodouridine modification.
Reagents:
-
28% Aqueous Ammonium Hydroxide (NH₄OH)
Methodology:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Add 1-2 mL of 28% aqueous ammonium hydroxide to the vial.
-
Seal the vial tightly.
-
Incubate the vial at room temperature for 8 hours .[1]
-
After incubation, centrifuge the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer for purification and analysis.
Visualizations
Caption: Standard Phosphoramidite Synthesis Cycle.
Caption: Troubleshooting Low 5-Iodouridine Coupling.
References
Technical Support Center: Synthesis of Oligonucleotides Containing 2'-Deoxy-5'-O-DMT-5-iodouridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of oligonucleotides containing 2'-Deoxy-5'-O-DMT-5-iodouridine. This guide addresses common challenges, with a focus on preventing the degradation of the 5-iodouracil (B140508) moiety.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during oligonucleotide synthesis?
A1: The most significant degradation pathway occurs during the final deprotection step. The 5-iodouracil base is susceptible to nucleophilic attack by ammonia (B1221849), which is a standard reagent for cleaving the oligonucleotide from the solid support and removing protecting groups. This reaction leads to the conversion of 5-iodouracil to 5-aminouracil (B160950), an undesired side product that alters the identity and properties of the final oligonucleotide. This conversion is a known side reaction for 5-halouracils when heated in aqueous ammonia.[]
Q2: At which stage of the synthesis process is degradation most likely to occur?
A2: Degradation is most prevalent during the final cleavage and deprotection step, which traditionally involves treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures.[2] While the phosphoramidite (B1245037) monomer itself is generally stable during the automated synthesis cycles (deblocking, coupling, capping, and oxidation), the conditions of the final deprotection are harsh enough to cause the unwanted conversion of the 5-iodouracil base.
Q3: What are the consequences of 5-iodouracil degradation?
A3: The conversion of 5-iodouracil to 5-aminouracil results in a heterogeneous final product, containing a mixture of the desired and undesired oligonucleotides. This can lead to:
-
Reduced yield of the target oligonucleotide.
-
Difficulty in purification , as the modified oligonucleotide may have similar chromatographic properties to the desired product.
-
Inaccurate experimental results , as the presence of the 5-aminouracil modification can affect the oligonucleotide's hybridization properties, structure, and function in downstream applications such as X-ray crystallography or cross-linking studies.[3]
Q4: Are there alternative deprotection methods that can prevent this degradation?
A4: Yes, several milder deprotection strategies can significantly reduce or eliminate the conversion of 5-iodouracil to 5-aminouracil. These methods are often referred to as "UltraMILD" or "UltraFAST" deprotection protocols. The most common and effective alternatives include:
-
Ammonium hydroxide/methylamine (B109427) (AMA): A mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (1:1, v/v) allows for rapid deprotection at lower temperatures or for shorter durations, minimizing the side reaction.[4][5]
-
Potassium carbonate in methanol (B129727): A solution of 0.05 M potassium carbonate in methanol is a very mild, non-nucleophilic deprotection reagent suitable for highly sensitive modified bases.
-
tert-Butylamine (B42293)/water: A mixture of tert-butylamine and water (1:3, v/v) can also be used for deprotection under milder conditions.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of oligonucleotides containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the full-length product after purification. | Degradation of 5-iodouracil during deprotection with standard ammonium hydroxide. | Switch to a milder deprotection method such as AMA, potassium carbonate in methanol, or tert-butylamine/water. See the table below for recommended conditions. |
| Suboptimal coupling efficiency of the 5-iodouridine (B31010) phosphoramidite. | Increase the coupling time for the 5-iodouridine phosphoramidite. Consider using a stronger activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). Ensure the phosphoramidite and all synthesis reagents are fresh and anhydrous. | |
| Presence of a significant peak corresponding to the 5-aminouracil modified oligonucleotide in HPLC or Mass Spectrometry analysis. | Inappropriate deprotection conditions were used. | Immediately switch to a recommended mild deprotection protocol. Re-synthesis of the oligonucleotide is necessary. |
| The deprotection time or temperature was too high, even with a milder reagent. | Optimize the deprotection conditions by reducing the time or temperature. Perform a time-course experiment to determine the optimal conditions for your specific sequence. | |
| Multiple unidentified peaks in the chromatogram. | Incomplete capping of unreacted 5'-hydroxyl groups leading to n-1 sequences. | Ensure capping reagents (Acetic Anhydride and N-Methylimidazole) are fresh and anhydrous. Increase the capping time if necessary. |
| Depurination due to prolonged exposure to acid during the deblocking step. | Use a weaker deblocking acid (e.g., 3% Dichloroacetic acid in Dichloromethane instead of Trichloroacetic acid). Minimize the deblocking time. |
Data Presentation: Comparison of Deprotection Methods
The choice of deprotection method is critical for preserving the integrity of the 5-iodouracil modification. The following table summarizes common deprotection conditions and their suitability for synthesizing oligonucleotides containing 5-iodouridine.
| Deprotection Reagent | Temperature | Time | Suitability for 5-Iodouridine | Expected Outcome |
| Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | Not Recommended | Significant conversion to 5-aminouracil. |
| Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v) | 65°C | 10-15 minutes | Highly Recommended | Minimal to no degradation of 5-iodouracil. Note: Requires the use of acetyl-protected dC to avoid transamination.[4] |
| 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4-8 hours | Highly Recommended | Very mild conditions, ideal for highly sensitive modifications. |
| tert-Butylamine/Water (1:3, v/v) | 60°C | 6 hours | Recommended | A good alternative to ammonia-based reagents.[6] |
| Concentrated Ammonia | 55°C followed by Room Temp. | 1 hour at 55°C, then 23 hours at RT | Potentially Suitable | A study on a 5'-iodothymidine derivative showed a half-life of >4 days in concentrated ammonia at 23°C, suggesting this protocol could be viable with minimal degradation.[7] |
Experimental Protocols
Detailed Protocol for Solid-Phase Synthesis of an Oligonucleotide Containing this compound
This protocol outlines the key steps for synthesizing an oligonucleotide containing a 5-iodouridine modification using an automated DNA synthesizer.
1. Reagent Preparation:
-
Ensure all reagents, especially the acetonitrile (B52724) (ACN) and the activator solution, are anhydrous.
-
Dissolve the this compound phosphoramidite and standard DNA phosphoramidites in anhydrous ACN to the manufacturer's recommended concentration (typically 0.1 M).
2. Automated Synthesis Cycle: The standard phosphoramidite synthesis cycle consists of four steps that are repeated for each nucleotide addition.
-
Step 1: Deblocking (Detritylation)
-
Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Purpose: Removes the 5'-DMT protecting group from the support-bound nucleoside, providing a free 5'-hydroxyl group for the next coupling reaction.
-
-
Step 2: Coupling
-
Reagents: this compound phosphoramidite solution and an activator (e.g., 0.25 M 4,5-Dicyanoimidazole (DCI) in ACN).
-
Purpose: The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Note: For the 5-iodouridine monomer, consider increasing the coupling time by 1.5 to 2-fold compared to standard bases to ensure high coupling efficiency.
-
-
Step 3: Capping
-
Reagents: Capping A (Acetic Anhydride/Lutidine/THF) and Capping B (N-Methylimidazole/THF).
-
Purpose: Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations (n-1 sequences).
-
-
Step 4: Oxidation
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Purpose: Oxidizes the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
3. Cleavage and Deprotection (Mild Conditions):
-
Method A: AMA Deprotection
-
Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Incubate the solid support with the AMA solution at 65°C for 10-15 minutes.
-
Collect the supernatant containing the deprotected oligonucleotide.
-
-
Method B: Potassium Carbonate Deprotection
-
Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Incubate the solid support with the potassium carbonate solution at room temperature for 4-8 hours.
-
Collect the supernatant.
-
4. Purification:
-
The crude oligonucleotide can be purified using standard techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[8][9] Reversed-phase HPLC is often preferred for its ability to separate the desired full-length product from truncated sequences.
Visualizations
Caption: Experimental workflow for the synthesis of 5-iodouridine-containing oligonucleotides.
Caption: Degradation pathway of 5-iodouracil during standard deprotection.
Caption: Troubleshooting logic for synthesis of 5-iodouridine-containing oligonucleotides.
References
- 2. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-I dU Oligo Modifications from Gene Link [genelink.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. A Novel 5'-Iodonucleoside Allows Efficient Nonenzymatic Ligation of Single-stranded and Duplex DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Iodouridine, 5-Iodo-Uridine Oligonucleotide Modification [biosyn.com]
- 9. labcluster.com [labcluster.com]
Technical Support Center: Automated DNA Synthesis with Modified Nucleosides
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the automated synthesis of DNA with modified nucleosides. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to help resolve experimental challenges.
Troubleshooting Guides & FAQs
Category 1: Low Coupling Efficiency
Low coupling efficiency is a primary cause of reduced yield and purity of the final oligonucleotide product. Even a small decrease in efficiency at each step has a cumulative negative effect on the synthesis of long or highly modified oligonucleotides.[1][2]
Q1: What are the initial checks to perform when observing low coupling efficiency?
A1: A sudden drop in the trityl signal during synthesis is a clear indicator of a coupling problem.[1] Begin with these initial troubleshooting steps:
-
Verify Reagent Integrity: Ensure all reagents, especially phosphoramidites and activators, are fresh and have been stored correctly to prevent degradation from moisture and oxidation.[1] Phosphoramidites are particularly sensitive.[1][3]
-
Check Solvent Anhydrousness: The presence of water is a major contributor to low coupling efficiency.[1][4] Acetonitrile (B52724) (ACN) used for phosphoramidite (B1245037) dissolution and washing steps should be anhydrous, ideally with a water content below 30 ppm.[1]
-
Inspect the Synthesizer: Check for leaks in the fluidics system, blocked lines, or any issues with reagent delivery.[1][5] Confirm that the correct volumes of reagents are being delivered to the synthesis column.[1]
-
Review Synthesis Protocol: Double-check that the correct synthesis protocol is in use for your specific oligonucleotide, paying close attention to coupling times. Some modified phosphoramidites may require longer coupling times than standard nucleosides.[1][6]
Q2: How does coupling efficiency quantitatively impact the final yield?
A2: The overall theoretical yield of a full-length oligonucleotide is calculated by the formula: Yield = (Coupling Efficiency) ^ (Number of Couplings) . As the length of the oligonucleotide increases, the impact of even a small decrease in coupling efficiency becomes more pronounced.[7]
| Coupling Efficiency per Step | Theoretical Yield of a 30-mer (29 couplings) | Theoretical Yield of a 70-mer (69 couplings) |
| 99% | 75% | 50% |
| 98% | 55% | 25% |
| 95% | 23% | 3% |
| 90% | 5% | 0.1% |
Q3: My coupling efficiency is low specifically for a modified nucleoside. What should I investigate?
A3: Modified phosphoramidites can have inherently lower coupling efficiencies.[2][7] Consider the following:
-
Extended Coupling Times: Some modifications require longer reaction times to achieve optimal coupling. Consult the manufacturer's recommendations for the specific modified amidite.
-
Activator Compatibility: Ensure the activator you are using is suitable for the modified nucleoside.
-
Reagent Stability: Modified reagents can be less stable than standard ones.[6] It's crucial to use fresh reagents for optimal performance.
Category 2: Incomplete Deprotection
Incomplete removal of protecting groups from the nucleobases or backbone can lead to a heterogeneous final product with compromised biological activity.[8][9]
Q1: How can I identify incomplete deprotection in my synthesized oligonucleotide?
A1: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for detecting incomplete deprotection.
-
Reversed-Phase HPLC (RP-HPLC): Incompletely deprotected oligonucleotides are more hydrophobic due to the remaining protecting groups and will typically elute later than the fully deprotected product.[9][10]
-
Mass Spectrometry (MS): The presence of protecting groups will result in a higher molecular weight than expected for the final product.[9] This is a very direct way to identify such impurities.[9]
Q2: What are common causes of incomplete deprotection?
A2: Several factors can contribute to incomplete deprotection:
-
Deprotection Reagent Age and Quality: Concentrated ammonium (B1175870) hydroxide, a common deprotection reagent, can lose ammonia (B1221849) gas over time, reducing its effectiveness.[9] Always use fresh deprotection solutions.[2]
-
Incorrect Deprotection Conditions: The time and temperature of the deprotection step are critical.[9] Guanine-rich sequences often require longer deprotection times as the protecting group on guanine (B1146940) is typically the most difficult to remove.[9][10]
-
Incompatible Protecting Groups and Deprotection Reagents: Some modifications are sensitive to standard deprotection conditions (e.g., certain fluorescent dyes).[10][11] In these cases, milder deprotection strategies, such as using potassium carbonate in methanol (B129727) with "UltraMILD" phosphoramidites, are necessary.[10][12]
Q3: I am working with RNA and suspect incomplete removal of the 2'-silyl protecting groups. How can I confirm and resolve this?
A3: Incomplete removal of 2'-silyl groups is a common issue in RNA synthesis.
-
Diagnosis: This can be observed as multiple bands on a gel analysis.[13]
-
Resolution: Retreating the oligonucleotide with fresh tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can often resolve the issue by driving the deprotection to completion.[13] The water content of the TBAF reagent is critical; excessive water can hinder the deprotection of pyrimidines.[9][13]
Category 3: Purification Challenges
Purification is a critical step to isolate the desired full-length, modified oligonucleotide from failure sequences and other impurities.[14][15]
Q1: What are the common impurities found in a crude oligonucleotide synthesis product?
A1: The crude product typically contains the full-length oligonucleotide along with various impurities:
-
Truncated Sequences (Shortmers): These are shorter DNA strands that result from incomplete coupling at one or more steps.[14]
-
Small Molecule Impurities: By-products from the cleavage and deprotection steps.[14][15]
-
Unmodified Oligonucleotides: In syntheses involving post-synthesis modifications, the starting, unmodified oligo may still be present.[14]
Q2: Which purification method should I choose for my modified oligonucleotide?
A2: The choice of purification method depends on the length of the oligonucleotide, the nature of the modifications, and the required purity for the downstream application.[16]
| Purification Method | Principle | Best Suited For | Purity |
| Desalting | Size exclusion chromatography to remove small molecules.[14] | Short oligos (≤35 bases) for non-critical applications like PCR.[15][16] | Removes salts and by-products, not failure sequences. |
| Reverse-Phase Cartridge | Separation based on hydrophobicity. The full-length product with the 5'-DMT group is retained.[15][16] | Oligos up to 50 bases. Good for some dye-labeled oligos that are hydrophobic.[16] | >85% |
| Reverse-Phase HPLC (RP-HPLC) | High-resolution separation based on hydrophobicity. | Oligos <50 bases, especially those with hydrophobic modifications like fluorescent dyes.[16][17] | >90% |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on the negative charge of the phosphate (B84403) backbone.[14] | Unmodified oligos up to 80 bases.[14] | >95% |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge.[15] | Long oligos (≥50 bases) and when very high purity is required.[15][17] | >95% |
Q3: I am working with phosphorothioate-modified oligonucleotides. Are there special purification considerations?
A3: Yes. Phosphorothioate oligonucleotides, often used in antisense applications, can be toxic if impurities are not removed. HPLC purification is recommended for these types of modified oligonucleotides to ensure high purity and reduce potential toxicity in cellular or in vivo experiments.[17]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Analysis of Oligonucleotide Purity
Objective: To assess the purity of a crude or purified oligonucleotide sample and identify potential issues like low coupling efficiency or incomplete deprotection.
Materials:
-
Crude or purified oligonucleotide sample
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Buffer B: 0.1 M TEAA in acetonitrile (ACN)
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Resuspend the dried oligonucleotide pellet in a suitable buffer, such as Buffer A.[1]
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%).[1]
-
Injection: Inject the dissolved oligonucleotide sample onto the column.[1]
-
Elution: Elute the oligonucleotides using a linear gradient of increasing Buffer B concentration.[1] A typical gradient might be from 5% to 60% Buffer B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at 260 nm.[1]
Data Interpretation:
-
The main peak, which is typically the last major peak to elute, corresponds to the full-length, hydrophobic oligonucleotide product.[1]
-
Earlier eluting peaks represent shorter, less hydrophobic, truncated sequences.[1]
-
A large proportion of early-eluting peaks indicates significant problems with coupling efficiency during the synthesis.[1]
-
Peaks eluting later than the main product may indicate incomplete deprotection, as the remaining protecting groups increase hydrophobicity.[9]
Protocol 2: Trityl Cation Assay for Coupling Efficiency Monitoring
Objective: To monitor the efficiency of each coupling step in real-time during automated synthesis.
Methodology: This procedure is typically automated by the DNA synthesizer software.
-
Initiate Synthesis: Begin the oligonucleotide synthesis protocol on the automated synthesizer.[1]
-
Deblocking Step: In each cycle, an acidic reagent (e.g., trichloroacetic acid) cleaves the dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the newly added nucleotide.[1]
-
Data Collection: The released DMT cation, which is bright orange, is carried by the solvent through a detector. The synthesizer's software records the absorbance of this cation for each cycle.[1]
Data Interpretation:
-
A consistent and high absorbance reading for the trityl cation in each cycle indicates high coupling efficiency.
-
A gradual decrease in the trityl signal suggests a systematic problem, such as reagent degradation.
-
A sharp drop in the signal at a specific cycle points to a problem with a particular reagent (e.g., a specific phosphoramidite) or a mechanical issue.[1]
Visualizations
Caption: The four main steps of a single cycle in automated solid-phase DNA synthesis.
Caption: A logical workflow for troubleshooting low coupling efficiency in DNA synthesis.
Caption: A workflow for diagnosing and resolving incomplete deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Synthesizer common question and troubleshooting | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Safe & Reliable Custom DNA Oligos - Tsingke [tsingke.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 12. glenresearch.com [glenresearch.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. gilson.com [gilson.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. labcluster.com [labcluster.com]
- 17. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
Technical Support Center: Purification of 2'-Deoxy-5'-O-DMT-5-iodouridine Modified Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Deoxy-5'-O-DMT-5-iodouridine modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification methods for oligonucleotides containing 5-iodouridine (B31010)?
For oligonucleotides modified with 5-iodouridine, high-resolution purification methods such as High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) are recommended.[1] Standard desalting is often insufficient to remove failure sequences and other synthesis byproducts, which is critical for many downstream applications.
Q2: How does the 5-iodouridine modification potentially affect purification by RP-HPLC?
The introduction of a halogen like iodine can increase the hydrophobicity of the oligonucleotide. In Reverse-Phase HPLC (RP-HPLC), this may lead to longer retention times compared to an unmodified oligonucleotide of the same sequence. It may be necessary to adjust the gradient of the organic solvent (e.g., acetonitrile) to ensure proper elution and separation.
Q3: Are there any known stability issues with the 5-iodouridine modification during standard deprotection and purification?
While detailed stability studies for 5-iodouridine under all purification conditions are not extensively published, the carbon-iodine bond on the uracil (B121893) base is generally stable under standard deprotection conditions used for DNA synthesis. However, prolonged exposure to harsh conditions should be avoided. It is crucial to follow established protocols for deprotection to minimize the risk of any unforeseen side reactions.
Q4: What are the common impurities encountered during the synthesis of 5-iodouridine modified oligonucleotides?
Common impurities are similar to those found in standard oligonucleotide synthesis and include:
-
n-1, n-2 (shortmers): Sequences that are missing one or more nucleotides.
-
n+1 (longmers): Sequences with an additional nucleotide.
-
Sequences with incomplete deprotection: Failure to remove all protecting groups from the bases or the phosphate (B84403) backbone.
-
Depurination products: Loss of purine (B94841) bases (A or G) due to excessive acid exposure during DMT removal.
Mass spectrometry is a powerful tool for the identification and characterization of these impurities.[1][2][3]
Troubleshooting Guides
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Issue 1: Poor Peak Shape (Broadening or Tailing) in RP-HPLC
-
Possible Cause 1: Secondary Structure Formation. Oligonucleotides, particularly those with self-complementary sequences, can form secondary structures that interfere with chromatographic separation.
-
Solution: Increase the column temperature to 50-70 °C to disrupt these structures. The addition of a denaturant to the mobile phase can also be effective, but compatibility with your column and system must be verified.
-
-
Possible Cause 2: Interaction with the Column. The modified oligonucleotide may have strong interactions with the stationary phase.
-
Solution: Optimize the ion-pairing agent concentration and the organic solvent gradient. A shallower gradient may improve resolution.
-
-
Possible Cause 3: Column Overloading. Injecting too much sample can lead to poor peak shape.
-
Solution: Reduce the amount of oligonucleotide injected onto the column.
-
Issue 2: Co-elution of the Full-Length Product with Impurities in RP-HPLC
-
Possible Cause 1: Similar Hydrophobicity. An n-1 impurity that retains the 5'-DMT group can have a very similar hydrophobicity to the full-length product, making separation challenging.
-
Solution: Optimize the gradient conditions by making it shallower to improve resolution. Using a different stationary phase (e.g., a phenyl column instead of a C18) may also provide better selectivity.[4]
-
-
Possible Cause 2: Presence of Diastereomers. If the oligonucleotide contains phosphorothioate (B77711) linkages, the presence of a large number of diastereomers can result in a broad peak, making it difficult to resolve from other impurities.[4]
-
Solution: While complete separation of all diastereomers is often not feasible, optimizing the mobile phase and temperature can help sharpen the main peak.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
Issue 1: Smearing or Distorted Bands on the PAGE Gel
-
Possible Cause 1: Sample Overloading. Too much oligonucleotide in the well can cause band distortion.
-
Solution: Load a smaller amount of the crude oligonucleotide onto the gel.
-
-
Possible Cause 2: Presence of Salts. High salt concentration in the sample can interfere with migration.
-
Solution: Ensure the sample is desalted before loading.
-
-
Possible Cause 3: Incomplete Denaturation. Secondary structures can lead to multiple bands or smearing.
-
Solution: Ensure the loading buffer contains a sufficient concentration of a denaturant like urea (B33335) and that the sample is heated before loading.
-
Issue 2: Low Recovery of the Purified Oligonucleotide from the Gel
-
Possible Cause 1: Inefficient Elution. The oligonucleotide may not be efficiently diffusing out of the gel slice.
-
Solution: Ensure the gel slice is thoroughly crushed and allow sufficient time for elution. Using electroelution can also improve recovery.
-
-
Possible Cause 2: Adsorption to Tubes or Filters. The oligonucleotide may be lost due to adsorption to plasticware during extraction and precipitation.
-
Solution: Use low-binding tubes and consider adding a carrier like glycogen (B147801) during ethanol (B145695) precipitation to improve recovery of small amounts of oligonucleotide.
-
Experimental Protocols
Protocol 1: DMT-on RP-HPLC Purification
This protocol is for the purification of 5'-DMT-on this compound modified oligonucleotides. The DMT group increases the hydrophobicity of the full-length product, aiding in its separation from shorter failure sequences that lack the DMT group.
Materials:
-
Crude DMT-on oligonucleotide, dried
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Buffer B: Acetonitrile (B52724)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Method:
-
Dissolve the crude oligonucleotide in Buffer A to a concentration of approximately 10-20 OD₂₆₀ units per 100 µL.
-
Filter the sample through a 0.45 µm syringe filter.
-
Equilibrate the C18 column with a mixture of 95% Buffer A and 5% Buffer B.
-
Inject the sample onto the column.
-
Elute with a linear gradient of acetonitrile (Buffer B). The exact gradient will need to be optimized but a typical starting point is a gradient of 5% to 40% Buffer B over 30 minutes. Due to the potential increased hydrophobicity from the 5-iodouridine, a slightly higher final concentration of acetonitrile may be required.[5]
-
Monitor the elution at 260 nm. The DMT-on full-length product will be the most retained, late-eluting major peak.
-
Collect the fractions corresponding to the main peak.
-
Analyze the collected fractions for purity by analytical HPLC or mass spectrometry.
-
Pool the pure fractions and evaporate the solvent.
-
DMT Removal (Detritylation):
-
Resuspend the purified, dried DMT-on oligonucleotide in 80% aqueous acetic acid.
-
Incubate at room temperature for 15-30 minutes.
-
Neutralize the acid with a suitable base (e.g., triethylamine).
-
Desalt the oligonucleotide using a desalting column or ethanol precipitation.
-
Protocol 2: Denaturing PAGE Purification
This method provides high-resolution separation based on size.
Materials:
-
Crude oligonucleotide, deprotected and desalted
-
2X Formamide Loading Buffer (95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea) in TBE buffer
-
TBE Buffer (Tris-borate-EDTA)
-
UV shadowing equipment or fluorescent TLC plate for visualization
Method:
-
Prepare the denaturing polyacrylamide gel.
-
Dissolve the crude oligonucleotide in 1X Formamide Loading Buffer.
-
Heat the sample at 95 °C for 5 minutes to denature, then immediately place on ice.
-
Load the sample onto the gel.
-
Run the gel until the desired separation is achieved (monitoring the dye front).
-
Visualize the bands by UV shadowing. The full-length product should be the most intense, slowest-migrating band.
-
Excise the gel slice containing the full-length product.
-
Crush the gel slice and elute the oligonucleotide overnight in an appropriate elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA).
-
Separate the eluate from the gel fragments.
-
Desalt the purified oligonucleotide by ethanol precipitation or using a desalting column.
Quantitative Data Summary
| Purification Method | Expected Purity of Full-Length Product | Typical Applications |
| Desalting | 50-70% | PCR, sequencing |
| Cartridge Purification | 70-85% | More demanding PCR, site-directed mutagenesis |
| HPLC | >85% | Cloning, antisense studies, diagnostics |
| PAGE | >95% | Crystallography, in vivo studies, demanding enzymatic assays |
Visualizations
Experimental Workflow for DMT-on RP-HPLC Purification
Caption: Workflow for DMT-on RP-HPLC purification of modified oligonucleotides.
Troubleshooting Logic for Co-elution in RP-HPLC
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. bachem.com [bachem.com]
- 3. THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Optimizing Deprotection of 5-Iodouridine Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-iodouridine (B31010) modified oligonucleotides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the specific challenges associated with the deprotection of these sensitive molecules.
Frequently Asked Questions (FAQs)
Q1: Why are standard deprotection conditions often unsuitable for oligonucleotides containing 5-iodouridine?
Standard deprotection protocols, which frequently employ reagents like concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures (e.g., 55°C for 17 hours) or fast-acting mixtures like ammonia-methylamine (AMA), can be too harsh for sensitive modified nucleosides.[1][2] For 5-iodouridine, such conditions pose a significant risk of degradation. The nucleobase is susceptible to nucleophilic substitution under basic conditions, particularly at higher temperatures.[1] Heating 5-iodouracil (B140508) in aqueous ammonia (B1221849) can lead to the conversion of the iodo group to an amino group, resulting in an undesired 5-aminouracil (B160950) modification.[1]
Q2: What is the recommended deprotection protocol to maintain the integrity of 5-iodouridine in an oligonucleotide?
To avoid degradation of the 5-iodouracil nucleobase, a milder deprotection strategy is required. The primary principle when deprotecting any modified oligonucleotide is "First, Do No Harm".[2][3] Research has shown that treating 5-iodouridine (IdU)-modified oligonucleotides with 28% aqueous ammonia at room temperature for 8 hours successfully removes standard protecting groups while preserving the integrity of the 5-iodouridine modification, leading to high yields of the desired product.[1][4]
Q3: How can I confirm that my deprotection was successful and the 5-iodouridine is intact?
Post-deprotection analysis is crucial. The most effective methods for verification are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: Reverse-phase HPLC (RP-HPLC) can be used to assess the purity of the oligonucleotide. A clean, sharp peak corresponding to the full-length product is expected. The presence of multiple or broad peaks may indicate incomplete deprotection or degradation.[5][6]
-
Mass Spectrometry: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final product. The observed mass should match the calculated mass of the desired 5-iodouridine-containing oligonucleotide. Any deviation could signal the loss of the iodine atom or other unwanted modifications.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of oligonucleotides containing 5-iodouridine.
Problem: Mass spectrometry analysis reveals a peak corresponding to the loss of iodine or the addition of an amino group.
-
Probable Cause: The deprotection conditions were too harsh, causing degradation of the 5-iodouridine. This can happen if the temperature was too high or if a stronger base like AMA was used.[1]
-
Solution: Re-synthesize the oligonucleotide and perform the deprotection using milder conditions as recommended. Specifically, use 28% aqueous ammonia and ensure the reaction is maintained at room temperature for the entire 8-hour duration.[1][4] Avoid heating the reaction mixture.
Problem: HPLC analysis shows a broad peak or multiple peaks, and mass spectrometry indicates the presence of species with protecting groups still attached.
-
Probable Cause: The deprotection was incomplete. While the mild conditions protect the 5-iodouridine, they may be less efficient at removing stubborn protecting groups, such as isobutyryl (iBu) on guanosine, compared to harsher methods.[7]
-
Solution: While keeping the temperature at room temperature, you can cautiously extend the deprotection time in 28% aqueous ammonia beyond 8 hours. Monitor the reaction periodically by taking small aliquots for HPLC-MS analysis to find the optimal time for complete deprotection without significant degradation of the 5-iodouridine.
Problem: The overall yield of the purified oligonucleotide is very low.
-
Probable Cause: This could be due to a combination of factors, including degradation during deprotection or issues with post-deprotection workup and purification. In some cases, harsh deprotection can lead to cleavage of the oligonucleotide backbone.[2]
-
Solution: First, ensure the deprotection conditions are optimized as described above. Second, review your purification protocol. Ensure that desalting or HPLC purification methods are suitable for your sequence and that you are not losing product during these steps.[8][9]
Data Presentation
The following table summarizes various deprotection conditions and their suitability for oligonucleotides containing 5-iodouridine.
| Reagent | Temperature | Time | Suitability for 5-Iodouridine | Comments | Citations |
| 28% Aqueous Ammonia | Room Temp. | 8 hours | Recommended | Optimal balance of deprotection and stability. | [1][4] |
| 28% Aqueous Ammonia | 55°C | 8-17 hours | Not Recommended | High risk of converting 5-iodouridine to 5-aminouridine. | [1] |
| AMA (Ammonia/Methylamine) | 65°C | 10 minutes | Not Recommended | Very harsh; high likelihood of degrading 5-iodouridine. | [2][7] |
| 50 mM K₂CO₃ in Methanol | Room Temp. | 17-24 hours | Potentially Suitable | A very mild option, but may not efficiently remove all standard base protecting groups. | [1] |
Experimental Protocols
Protocol 1: Optimized Deprotection of 5-Iodouridine Oligonucleotides
This protocol is designed to safely remove protecting groups while preserving the 5-iodouridine modification.[1][4]
-
Cleavage from Support: After synthesis, transfer the CPG solid support containing the oligonucleotide to a 2 mL screw-cap tube.
-
Add Reagent: Add 1 mL of 28% aqueous ammonia (NH₄OH) to the tube.
-
Incubation: Tightly seal the tube and let it stand at room temperature for 8 hours. Ensure the tube is gently agitated (e.g., on a rotator) to keep the support suspended. Do not heat the mixture.
-
Elution: After incubation, carefully transfer the ammonia solution containing the cleaved oligonucleotide to a new microcentrifuge tube using a pipette.
-
Wash: Add another 0.5 mL of 28% aqueous ammonia to the CPG support, vortex briefly, and combine the supernatant with the solution from step 4.
-
Evaporation: Dry the combined solution in a vacuum concentrator.
-
Reconstitution: Reconstitute the resulting oligonucleotide pellet in an appropriate buffer (e.g., sterile water or 0.1 M TEAA) for analysis and purification.
Protocol 2: RP-HPLC Analysis of Deprotected Oligonucleotides
This protocol provides a general method for analyzing the purity of the final product.[5][6]
-
Column: Use a reverse-phase C18 column (e.g., Hypersil ODS, 5 µm, 4.6 × 250 mm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: 0.1 M TEAA in 50% aqueous acetonitrile.
-
Gradient:
-
0-2 minutes: 100% Buffer A
-
2-38 minutes: 0-50% Buffer B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260 nm.
-
Sample Preparation: Dilute the reconstituted oligonucleotide in Buffer A before injection.
-
Analysis: The primary peak should be sharp and correspond to the full-length product. Integrate the peak area to assess purity and compare the retention time to a known standard if available.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. diva-portal.org [diva-portal.org]
impact of 5-iodouridine on oligonucleotide stability and melting temperature
This guide provides technical information for researchers, scientists, and drug development professionals on the impact of 5-iodouridine (B31010) on oligonucleotide stability and melting temperature (Tm).
Frequently Asked Questions (FAQs)
Q1: What is the general effect of substituting uridine (B1682114) with 5-iodouridine on oligonucleotide melting temperature (Tm)?
A1: The substitution of uridine with 5-iodouridine typically has a minimal impact on the thermal stability of a DNA duplex. Unlike larger modifications that can cause significant destabilization, the iodo-group at the C5 position is relatively small. Some studies have shown a slight increase in Tm, while others report a minor decrease, often within 1-2°C of the unmodified sequence. The precise effect can depend on the specific sequence context and the position of the modification.
Q2: How does the position of the 5-iodouridine modification within the oligonucleotide sequence affect duplex stability?
A2: The location of a modification can influence its impact on stability. Modifications placed internally within a sequence tend to be more destabilizing than those at the terminal ends of an oligonucleotide.[1] However, due to its relatively small size, the positional effects of 5-iodouridine are generally less pronounced compared to bulkier modifications.
Q3: Can 5-iodouridine be used to increase the stability of an oligonucleotide duplex?
A3: While 5-iodouridine is not primarily used for thermal stabilization, some studies have noted a slight stabilizing effect. For instance, a study on a self-complementary dodecamer showed a modest increase in Tm when a related 5-substituted deoxyuridine was incorporated.[2] However, for significant thermal stabilization, other modifications such as locked nucleic acids (LNAs) or bridged nucleic acids (BNAs) are more commonly employed.
Q4: Are there alternatives to 5-iodouridine for modifying oligonucleotides at the 5-position of uridine, and how do they compare in terms of stability?
A4: Yes, various modifications can be made at the C5 position of uridine. For example, propynyl (B12738560) groups have been shown to increase the Tm value significantly compared to an unmodified control.[2] In contrast, larger, hydrophobic groups like naphthyl can be destabilizing.[3][4] The choice of modification depends on the desired application, whether it's for increasing stability, tethering reporter groups, or other functionalities.[2]
Troubleshooting Guide
Issue 1: The experimentally determined Tm of my 5-iodouridine modified oligonucleotide is significantly lower than the unmodified control.
-
Potential Cause 1: Synthesis or Purification Impurities. Problems during oligonucleotide synthesis or purification can lead to a heterogeneous sample, which can broaden the melting transition and lower the apparent Tm.
-
Troubleshooting Step: Re-purify the oligonucleotide using HPLC to ensure high purity. Verify the mass of the oligonucleotide via mass spectrometry to confirm successful incorporation of the 5-iodouridine modification.
-
Potential Cause 2: Inaccurate Concentration. The melting temperature is dependent on the concentration of the oligonucleotide strands.[5] Errors in determining the concentration of either the modified or unmodified oligo will lead to inaccurate Tm comparisons.
-
Troubleshooting Step: Carefully re-measure the concentration of all oligonucleotide solutions using UV absorbance at 260 nm and the appropriate extinction coefficients. For modified oligonucleotides, use the extinction coefficients provided by the supplier or calculated based on the modified base.[6]
-
Potential Cause 3: Inappropriate Buffer Conditions. The Tm is highly sensitive to the ionic strength of the buffer.[5] Comparisons must be made under identical buffer conditions (e.g., salt concentration, pH).
-
Troubleshooting Step: Ensure that both the modified and control samples are dissolved and diluted in the exact same buffer. A common buffer for Tm measurements is 0.25M NaCl, 0.2mM EDTA, 20mM Sodium Phosphate (pH 7.0).[6]
Issue 2: The melting curve of the 5-iodouridine modified duplex does not show a clear, two-state transition.
-
Potential Cause 1: Presence of Secondary Structures. The oligonucleotide sequence may be forming secondary structures, such as hairpins or self-dimers, in addition to the intended duplex. This can result in a complex melting profile with multiple transitions.
-
Troubleshooting Step: Analyze the oligonucleotide sequence for potential self-complementarity or hairpin formation using oligo analysis software. The experimental method itself can also be adjusted; for example, ensuring proper annealing by heating to 90°C and slowly cooling before the measurement.[6]
-
Potential Cause 2: Sample Degradation. Oligonucleotides can be degraded by nucleases or by physical processes like repeated freeze-thaw cycles.
-
Troubleshooting Step: Handle oligonucleotides under sterile conditions. Analyze the integrity of the oligonucleotide on a denaturing polyacrylamide gel. Store stock solutions at -20°C or below.
Quantitative Data Summary
The impact of modifications at the C5 position of uridine can vary. The following table summarizes data from a study on a self-complementary dodecamer d(CGCTAATTAGCG), where T represents the modified deoxyuridine. This provides a comparative context for how different C5 substitutions, including those related to 5-iodouridine synthesis precursors, affect duplex stability.
| Modification at C5 Position (T*) | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) vs. Control (°C) |
| T (Unmodified Control) | 55.2 | - |
| -C≡CCH3 (Propynyl) | 59.1 | +3.9 |
| -SCH3 (Thiomethyl) | 52.2 | -3.0 |
| -SPh (Thiophenyl) | 45.1 | -10.1 |
Data adapted from a study evaluating side chains for tethering reporter groups to oligonucleotides.[2]
Experimental Protocols
Protocol: Determination of Oligonucleotide Melting Temperature (Tm) by UV Thermal Denaturation
This protocol outlines the standard method for determining the Tm of an oligonucleotide duplex using a UV-Vis spectrophotometer equipped with a temperature controller.[1][6]
1. Materials and Reagents:
-
Lyophilized oligonucleotides (modified and unmodified)
-
Nuclease-free water
-
Melting Buffer: 0.25 M NaCl, 0.2 mM EDTA, 20 mM Sodium Phosphate (pH 7.0)[6]
-
UV-Vis Spectrophotometer with a Peltier temperature controller
-
Quartz cuvettes (e.g., 200 µL or 1 mL capacity)[6]
2. Sample Preparation:
-
Resuspend lyophilized oligonucleotides in nuclease-free water to create concentrated stock solutions (e.g., 100 µM).
-
Determine the precise concentration of each stock solution by measuring the absorbance at 260 nm (A260). Use appropriate extinction coefficients.
-
Prepare the final duplex solution by mixing equimolar amounts of the complementary strands in the Melting Buffer to a final concentration (e.g., 0.5 - 1.0 µM). The total volume will depend on the cuvette size.
-
Prepare a "blank" sample containing only the Melting Buffer.
3. Annealing the Duplex:
-
To ensure proper duplex formation, anneal the sample. Place the cuvette in the spectrophotometer's temperature controller.
-
Run a program to heat the solution to 80-90°C, hold for 1 minute, and then slowly cool to the starting temperature (e.g., 20°C) at a rate of 1°C/minute.[6]
4. Thermal Melt Experiment:
-
Blank the spectrophotometer at 260 nm using the cuvette containing only the Melting Buffer.
-
Place the cuvette with the annealed duplex solution into the sample holder.
-
Set up the thermal melt program with the following parameters:
5. Data Analysis:
-
The raw data will be a plot of absorbance versus temperature, which should yield a sigmoidal curve.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This corresponds to the midpoint of the transition.
-
Most instrument software can automatically calculate the Tm by determining the maximum of the first derivative of the melting curve (dA/dT vs. T).[4]
Visualizations
Experimental and Logical Workflows
Caption: Workflow for determining oligonucleotide melting temperature.
Caption: Factors influencing oligonucleotide duplex stability.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of 5-N-carboxamide modifications on the thermodynamic stability of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of 5-N-carboxamide modifications on the thermodynamic stability of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Thermal Stability Screening of Oligonucleotides Using the TA Instruments RS-DSC - TA Instruments [tainstruments.com]
- 6. chem.sites.mtu.edu [chem.sites.mtu.edu]
troubleshooting low coupling efficiency in phosphoramidite chemistry
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low coupling efficiency in phosphoramidite (B1245037) chemistry.
Frequently Asked Questions (FAQs)
Section 1: General Understanding
Q1: What is coupling efficiency and why is it so critical in oligonucleotide synthesis?
A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1][2] Achieving a high coupling efficiency, ideally above 99%, is crucial because any unreacted sites result in truncated sequences.[1][3] The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1]
Q2: How does a small drop in coupling efficiency impact the final product yield?
A2: The impact of coupling efficiency on the theoretical yield of the full-length oligonucleotide is exponential. A minor decrease in the average coupling efficiency leads to a dramatic reduction in the final yield, especially for longer oligonucleotides.[1][4] For instance, for a 100-mer, an average coupling efficiency of 98% would only yield 13% of the full-length product.[4]
Section 2: Troubleshooting Reagent-Related Issues
Q3: I'm experiencing low coupling efficiency for all bases. What are the most likely reagent-related causes?
A3: If you are observing a systemic issue with low coupling efficiency, the most common culprits are related to the reagents:
-
Moisture Contamination: Water is a primary cause of low coupling efficiency.[1][5] It reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[1][4] Ensure all reagents, especially the acetonitrile (B52724) (ACN) and the phosphoramidites themselves, are anhydrous (ideally <30 ppm water).[2][5]
-
Degraded Phosphoramidites: Phosphoramidites can degrade due to age, improper storage, or exposure to moisture.[5] High-quality phosphoramidites should appear as a white, free-flowing powder; clumping or discoloration can indicate degradation.[6]
-
Suboptimal Activator Performance: An old, degraded, or improperly prepared activator solution can lead to poor activation and, consequently, low coupling efficiency.[1][7] Activator solutions have a finite shelf life and should be prepared fresh regularly.[7]
Q4: My coupling efficiency is low only for a specific phosphoramidite (e.g., adenosine). What could be the reason?
A4: If low coupling efficiency is specific to one type of phosphoramidite, such as adenosine, it could be due to the degradation of that particular phosphoramidite.[6] Adenosine phosphoramidite can be more susceptible to degradation in solution.[6] It is recommended to prepare a fresh solution of the problematic phosphoramidite and check its quality.[6]
Q5: How can I assess the quality of my phosphoramidites?
A5: You can assess the quality of your phosphoramidites through several methods:
-
Visual Inspection: High-quality phosphoramidites should be a white, free-flowing powder.[6]
-
Analytical Techniques: For a more rigorous assessment, techniques like High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[6][8] HPLC can identify and quantify impurities, while ³¹P NMR confirms the presence of the correct phosphorus species and detects degradation products.[6][8]
-
Certificate of Analysis (CoA): Always review the CoA provided by the manufacturer for key quality control data for the specific lot of phosphoramidite you are using.[6]
Q6: Can the choice of activator impact coupling efficiency, especially for modified phosphoramidites?
A6: Absolutely. Standard activators like 1H-Tetrazole may not be potent enough to overcome the steric hindrance of bulky protecting groups found in modified phosphoramidites, such as 2'-TBDMS in RNA synthesis.[5] More powerful activators are often required to achieve high coupling efficiencies in these cases.[5] For RNA synthesis, an activator like BTT (5-Benzylthio-1H-tetrazole) is often recommended.[7][9]
Section 3: Troubleshooting Protocol and Synthesizer Issues
Q7: Can the synthesis protocol itself contribute to low coupling efficiency?
A7: Yes, suboptimal protocol parameters are a significant factor. Key parameters to consider are:
-
Coupling Time: Insufficient coupling time can lead to incomplete reactions, especially for sterically hindered or modified phosphoramidites.[1][10] For complex sequences or modified amidites, a longer coupling time may be necessary.[1]
-
Reagent Concentration: Incorrect concentrations of the phosphoramidite or activator can reduce the reaction rate and efficiency.[1][5]
Q8: What are the common DNA synthesizer issues that can cause low coupling efficiency?
A8: Instrument issues are a common cause of synthesis problems. You should inspect the following:
-
Leaks: Leaks in the reagent lines can lead to a loss of pressure and incomplete reagent delivery to the synthesis column.[1]
-
Blocked Lines: Clogged lines or valves can prevent the necessary reagents from reaching the column in the correct amounts.[1]
-
Incorrect Reagent Delivery: The synthesizer may not be delivering the correct volume of reagents. It is important to calibrate the reagent delivery system to ensure accurate volumes.[1]
Q9: How can I quantitatively measure the coupling efficiency at each step of the synthesis?
A9: The Trityl Cation Assay is a standard method for monitoring the stepwise coupling efficiency in real-time.[1][2] The dimethoxytrityl (DMT) group is cleaved from the 5'-end of the growing oligonucleotide chain in each cycle, producing a colored cation that can be quantified by UV-Vis spectrophotometry.[1] A significant drop in absorbance from one cycle to the next indicates a failure in the coupling step of that particular cycle.[1][2]
Data Presentation
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
This table illustrates the theoretical maximum yield of the full-length product based on the average coupling efficiency for each cycle.[1]
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.5% | 36.6% | 13.3% |
Experimental Protocols
Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency
Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.[1][2]
Methodology:
-
Synthesizer Setup: The DNA synthesizer should be equipped with a UV-Vis detector in the fluid path after the synthesis column.[1]
-
Wavelength Setting: Set the detector to measure the absorbance of the trityl cation at approximately 495 nm.[1]
-
Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.[1]
-
Deblocking Step: During each deblocking step, an acidic reagent (e.g., trichloroacetic acid) cleaves the DMT group from the 5'-end of the newly added nucleotide.[1][2]
-
Data Collection: The released orange-colored DMT cation is carried by the solvent through the detector. The instrument's software records the absorbance peak for each cycle.[1][2]
-
Efficiency Calculation: A significant drop in absorbance from one cycle to the next indicates a failure in the coupling step of that particular cycle.[1]
Protocol 2: Preparation of Anhydrous Acetonitrile
Objective: To ensure the acetonitrile used in phosphoramidite chemistry has a very low water content, which is critical for high coupling efficiency.[6]
Methodology:
-
Start with high-quality, DNA synthesis grade acetonitrile (ACN) with a specified low water content (ideally <30 ppm).[7][10]
-
To further dry the ACN, it can be passed through a column of activated molecular sieves (3 Å) just before use on the synthesizer.[6]
-
Alternatively, add activated molecular sieves to the ACN bottle on the synthesizer and allow it to stand for at least 24 hours before use.[6][10]
-
Always handle ACN under an inert atmosphere (e.g., argon or nitrogen) to prevent the re-absorption of moisture.[6]
Protocol 3: HPLC Analysis of Crude Oligonucleotide
Objective: To assess the purity of the crude oligonucleotide product after synthesis and identify the presence of truncated sequences.[2]
Methodology:
-
Sample Preparation: After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups. Evaporate the cleavage/deprotection solution to dryness and resuspend the crude oligonucleotide pellet in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) - TEAA).[2]
-
HPLC System and Column: Use a reversed-phase HPLC column (e.g., C18).[2]
-
Mobile Phase: A typical mobile phase consists of a two-buffer system:
-
Chromatographic Conditions:
-
Data Interpretation: The full-length oligonucleotide product is typically the most hydrophobic species and will be the last major peak to elute. Shorter, truncated sequences are less hydrophobic and will elute earlier. The relative peak areas can be used to estimate the purity of the crude product and infer the overall success of the coupling steps.[2]
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Key steps in the phosphoramidite coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. usp.org [usp.org]
- 9. glenresearch.com [glenresearch.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
side reactions associated with the use of 2'-Deoxy-5'-O-DMT-5-iodouridine
Welcome to the technical support center for 2'-Deoxy-5'-O-DMT-5-iodouridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and issues encountered during its use in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a modified nucleoside phosphoramidite (B1245037). It is used in automated solid-phase oligonucleotide synthesis to incorporate a 5-iodouracil (B140508) base into a growing DNA chain. The 5'-O-DMT (Dimethoxytrityl) group is a protecting group essential for directing the synthesis process, while the 5-iodo modification on the uracil (B121893) base can be used for various applications, including X-ray crystallography, cross-linking studies, and as a precursor for further modifications.
Q2: What are the most common side reactions associated with the use of 5-iodouridine-containing oligonucleotides?
A2: The most significant side reaction is the conversion of 5-iodouracil to 5-aminouracil (B160950) during the final deprotection step with ammonia (B1221849) at elevated temperatures.[1] Other potential issues are general to all oligonucleotide syntheses and include depurination (though less common for pyrimidines), incomplete capping leading to n-1 shortmer formation, and side reactions related to the DMT group.[2][3]
Q3: How can I prevent the formation of 5-aminouracil during deprotection?
A3: To minimize the formation of 5-aminouracil, it is crucial to use milder deprotection conditions. Instead of heating, perform the ammonia deprotection at room temperature for an extended period (e.g., 24-48 hours).[1] This significantly reduces the conversion of 5-iodouracil to 5-aminouracil.[1]
Q4: Can the bulky DMT group cause any issues during synthesis?
A4: Yes, the steric hindrance from the large DMT group can sometimes slow down the coupling reaction, potentially leading to lower coupling efficiency if reaction times are not optimized. Additionally, premature cleavage of the DMT group by acidic activators can lead to the formation of unwanted side products.
Q5: Is this compound phosphoramidite particularly sensitive to water?
A5: Like all phosphoramidites, it is highly sensitive to moisture. Water will hydrolyze the phosphoramidite to its H-phosphonate, rendering it inactive for coupling. This leads to lower coupling efficiency and the formation of truncated sequences. It is critical to use anhydrous solvents and proper handling techniques.
Troubleshooting Guides
Issue 1: Unexpected mass increase of +53 Da in the final product.
This corresponds to the substitution of iodine with an amino group, forming 5-aminouracil.
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Harsh Deprotection Conditions: Standard deprotection with concentrated ammonia at elevated temperatures (e.g., 55-60 °C) promotes the conversion of 5-iodouracil to 5-aminouracil.[1] | Use Milder Deprotection: Perform the deprotection with concentrated ammonia at room temperature for 24-48 hours.[1] This minimizes the amination side reaction.[1] | Mild Deprotection Protocol: 1. After synthesis, transfer the solid support to a sealed vial. 2. Add fresh, concentrated ammonium (B1175870) hydroxide. 3. Incubate at room temperature for 24-48 hours. 4. Isolate the oligonucleotide as per your standard protocol. |
Issue 2: Low yield of the full-length oligonucleotide.
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Low Coupling Efficiency: The bulky nature of the 5-iodo and DMT groups may slightly hinder the coupling reaction. | Extend Coupling Time: Increase the coupling time for the this compound phosphoramidite to ensure the reaction goes to completion. | Extended Coupling Protocol: 1. In your synthesizer's protocol, specifically for the 5-iodouridine (B31010) phosphoramidite addition, increase the coupling step duration by 50-100%. 2. Monitor the trityl cation release to assess coupling efficiency. |
| Phosphoramidite Degradation: Contamination with water has hydrolyzed the phosphoramidite. | Use Anhydrous Reagents: Ensure all solvents, especially acetonitrile (B52724), are anhydrous. Use fresh, high-quality phosphoramidite. | Reagent Handling Protocol: 1. Purchase anhydrous grade acetonitrile (<30 ppm water). 2. Store phosphoramidites under an inert atmosphere (argon or nitrogen) at the recommended temperature. 3. Handle reagents quickly to minimize exposure to atmospheric moisture. |
Issue 3: Presence of n-1 shortmer sequences in the final product.
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Inefficient Capping: Unreacted 5'-hydroxyl groups were not effectively capped, allowing them to react in the subsequent cycle, leading to a deletion.[3] | Check Capping Reagents: Ensure your capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active. | Capping Reagent Quality Check: 1. Visually inspect reagents for discoloration. 2. If in doubt, replace with fresh stock. 3. Ensure proper delivery of capping solutions by the synthesizer. |
| Incomplete Coupling: As mentioned in Issue 2, if the coupling of the 5-iodouridine phosphoramidite is incomplete, the unreacted sites will be capped, leading to a truncated sequence. | Optimize Coupling: Refer to the troubleshooting steps for low coupling efficiency in Issue 2. | See "Extended Coupling Protocol" above. |
Quantitative Data Summary
The following table summarizes the effect of deprotection conditions on the formation of 5-aminouracil from 5-iodouracil in an oligonucleotide, based on the findings of Eritja et al. (1997).
| Deprotection Condition | Percentage of 5-aminouracil side product |
| 16 hours at 60 °C | ~10% |
| 24 hours at Room Temperature | ~2% |
Note: These are approximate values derived from the published study and may vary based on the specific oligonucleotide sequence and experimental setup.[1]
Visualizations
Experimental Workflow: Troubleshooting Low-Yield Synthesis
References
Technical Support Center: HPLC and Mass Spectrometry Analysis of Impure 5-Iodouridine Oligonucleotides
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the analysis of synthetic 5-iodouridine (B31010) containing oligonucleotides. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the characterization and quality control of these modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my 5-iodouridine oligonucleotide sample?
A1: Synthetic oligonucleotides, including those with 5-iodouridine modifications, can contain several types of impurities. These can be broadly categorized as:
-
Synthesis-Related Impurities:
-
Shortmers (n-1, n-2, etc.): These are sequences missing one or more nucleotides from the full-length product (FLP). They arise from incomplete coupling during synthesis.
-
Longmers (n+1): Sequences with an extra nucleotide, which can result from issues with the capping step in synthesis.
-
Incomplete Deprotection: Residual protecting groups from the synthesis process (e.g., isobutyryl groups) can remain on the oligonucleotide, leading to a higher mass than expected.[1]
-
Phosphodiester Linkages: In phosphorothioate (B77711) oligonucleotides, the sulfurization step may be incomplete, resulting in a phosphodiester linkage instead of the desired phosphorothioate.
-
-
Modification-Related Impurities:
-
While the 5-iodouracil (B140508) modification is generally stable, improper synthesis or purification of the 5-iodouridine phosphoramidite (B1245037) can introduce impurities.
-
-
Degradation Products:
-
Depurination: Loss of purine (B94841) bases (adenine and guanine) can occur, especially under acidic conditions.
-
Chain Cleavage: The phosphodiester backbone can be cleaved, leading to shorter fragments.
-
Q2: I am observing multiple peaks in my mass spectrum with mass differences of +22 Da and +38 Da. What are these?
A2: These peaks correspond to the formation of adducts with sodium (+22 Da) and potassium (+38 Da) ions.[2] Oligonucleotides have a polyanionic backbone, which readily attracts these positively charged ions from glassware, solvents, and reagents.[2] Excessive adduct formation can complicate data interpretation and reduce the intensity of the desired molecular ion peak.
Q3: Can the 5-iodouridine modification itself cause specific issues during HPLC-MS analysis?
A3: The 5-iodouridine modification is relatively stable; however, there are a few potential considerations:
-
Deiodination: While not commonly reported under standard reversed-phase HPLC-MS conditions, the potential for loss of the iodine atom (-127 Da) should be considered, especially with high in-source fragmentation energies in the mass spectrometer.
-
Fragmentation Pattern: The presence of iodine will influence the fragmentation pattern in tandem mass spectrometry (MS/MS). The iodine atom itself can be lost as a radical or an anion.
-
Retention Time: The iodine atom increases the hydrophobicity of the uracil (B121893) base, which can lead to a slightly longer retention time in reversed-phase chromatography compared to an unmodified uridine.
Q4: My chromatographic peaks are broad or splitting. What could be the cause?
A4: Poor peak shape in oligonucleotide analysis can be due to several factors:
-
Secondary Structures: Oligonucleotides can form secondary structures like hairpins or duplexes, which can lead to broad or multiple peaks. Running the HPLC at an elevated temperature (e.g., 60-80°C) can help to denature these structures.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Mobile Phase: The concentration and type of ion-pairing reagent and organic modifier are critical for good peak shape.
-
Column Degradation: Poor column performance can result from contamination or use with harsh mobile phases.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the HPLC-MS analysis of impure 5-iodouridine oligonucleotides.
Issue 1: Complex Mass Spectrum with Multiple Adducts
| Symptom | Potential Cause | Troubleshooting Steps |
| Low intensity of the target molecular ion peak. Multiple peaks with +22 Da, +38 Da, or other mass additions. | Alkali metal salt contamination from glassware, solvents, or reagents.[2] Insufficient desalting of the sample. | 1. Use High-Purity Reagents: Employ HPLC-grade or MS-grade solvents and fresh, high-purity ion-pairing reagents. 2. Proper Glassware Cleaning: Thoroughly clean all glassware and use plasticware where possible to minimize sodium leaching. 3. Sample Desalting: Implement a robust desalting protocol for your oligonucleotide sample prior to MS analysis (see Experimental Protocols). 4. LC System Passivation: Periodically flush the LC system with a chelating agent like EDTA to remove metal ion buildup. |
Issue 2: Unexpected Peaks in the Chromatogram
| Symptom | Potential Cause | Troubleshooting Steps |
| Peaks that do not correspond to the full-length product or known impurities (n-1, etc.). | Sample degradation (depurination, chain cleavage). Co-elution of impurities. Contamination from the HPLC system or mobile phase ("ghost peaks"). | 1. Optimize Chromatography: Adjust the gradient, temperature, or ion-pairing reagent concentration to improve the separation of the main peak from impurities. 2. Analyze a Blank Run: Inject a blank (mobile phase) to check for system contamination or "ghost peaks". 3. Fresh Sample Preparation: Prepare samples fresh and store them appropriately (e.g., at low temperatures) to minimize degradation. 4. MS/MS Analysis: Use tandem mass spectrometry to fragment the unexpected peaks and identify their structures. |
Issue 3: Poor Chromatographic Peak Shape
| Symptom | Potential Cause | Troubleshooting Steps |
| Broad, tailing, or split peaks. | Oligonucleotide secondary structure formation. Column overload. Inappropriate mobile phase conditions. | 1. Increase Column Temperature: Gradually increase the column temperature (e.g., in 5°C increments from 60°C to 80°C) to denature secondary structures. 2. Reduce Sample Load: Decrease the amount of oligonucleotide injected onto the column. 3. Optimize Mobile Phase: Experiment with different concentrations of the ion-pairing reagent (e.g., triethylamine) and the organic modifier (e.g., methanol (B129727) or acetonitrile). 4. Check Column Health: Evaluate the column performance with a standard oligonucleotide mixture. |
Quantitative Data Summary
The following tables provide a quick reference for identifying common impurities and adducts based on their mass differences from the expected full-length product (FLP).
Table 1: Common Synthesis-Related Impurities
| Impurity | Mass Difference from FLP (Da) | Notes |
| n-1 Deletion (A) | ~ -313.2 | Mass of deoxyadenosine (B7792050) monophosphate |
| n-1 Deletion (G) | ~ -329.2 | Mass of deoxyguanosine monophosphate |
| n-1 Deletion (C) | ~ -289.2 | Mass of deoxycytidine monophosphate |
| n-1 Deletion (T) | ~ -304.2 | Mass of deoxythymidine monophosphate |
| n+1 Addition | Varies | Mass of the added nucleotide |
| Incomplete Deprotection (isobutyryl on G) | +70 | |
| Phosphodiester linkage (in place of phosphorothioate) | -16 | Loss of a sulfur atom and gain of an oxygen atom |
Table 2: Common Adducts in Mass Spectrometry
| Adduct | Mass Addition (Da) | Common Source |
| Sodium (Na+) | +22 | Glassware, reagents |
| Potassium (K+) | +38 | Glassware, reagents |
| Triethylamine (TEA+) | +101 | Ion-pairing reagent in mobile phase |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC-MS of 5-Iodouridine Oligonucleotides
This protocol provides a general starting point for the analysis of 5-iodouridine oligonucleotides. Optimization may be required based on the specific sequence and length of the oligonucleotide.
Materials:
-
HPLC System: A biocompatible UHPLC or HPLC system.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18, 1.7-2.5 µm particle size).
-
Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water, pH ~8.3.[3]
-
Mobile Phase B: Methanol or Acetonitrile.
-
Sample: 5-iodouridine oligonucleotide dissolved in water or a low-salt buffer.
Method:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes.
-
Injection: Inject 1-10 µL of the sample.
-
Gradient Elution:
-
Start with a shallow gradient to elute the oligonucleotide. A typical gradient might be from 5% to 30% B over 20-30 minutes.
-
Follow with a steeper gradient to wash the column (e.g., to 95% B).
-
Return to the initial conditions and re-equilibrate.
-
-
Flow Rate: 0.2 - 0.4 mL/min, depending on the column dimensions.
-
Column Temperature: 60 - 75°C.
-
MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Range: m/z 500 - 2500 (adjust based on expected charge states).
-
In-Source Fragmentation: Keep the in-source collision energy low to minimize fragmentation and potential deiodination.
-
Protocol 2: Sample Desalting using Spin Columns
This protocol is for the removal of excess salts that can interfere with mass spectrometry analysis.
Materials:
-
Size-exclusion spin column appropriate for the oligonucleotide size.
-
Nuclease-free water.
-
Microcentrifuge.
Method:
-
Column Preparation: Condition the spin column according to the manufacturer's instructions, typically by washing with nuclease-free water.
-
Sample Loading: Load the oligonucleotide sample onto the column.
-
Centrifugation: Centrifuge the column according to the manufacturer's protocol. The desalted oligonucleotide will be in the eluate, while the salts are retained in the column matrix.
-
Collection: Collect the desalted sample for LC-MS analysis.
Visualizations
Caption: Experimental workflow for HPLC-MS analysis of 5-iodouridine oligonucleotides.
Caption: Troubleshooting logic for common HPLC-MS issues.
References
Validation & Comparative
A Comparative Guide to Halogenated Deoxyuridines in DNA Synthesis: 2'-Deoxy-5'-O-DMT-5-iodouridine vs. 5-bromo-2'-deoxyuridine
In the realm of molecular biology and drug development, modified nucleosides are indispensable tools for elucidating and manipulating biological processes. Among these, halogenated deoxyuridines play a pivotal role in the study of DNA synthesis and function. This guide provides a comprehensive comparison of two such analogs: 2'-Deoxy-5'-O-DMT-5-iodouridine and 5-bromo-2'-deoxyuridine (B1667946) (BrdU). While both are derivatives of deoxyuridine, their applications in DNA synthesis are distinct, catering to different experimental needs.
This guide will delve into their respective mechanisms of incorporation, primary applications, and the experimental protocols for their use, supported by available data.
Core Comparison at a Glance
The fundamental difference between this compound and BrdU lies in their intended use. The former is a building block for the in vitro chemical synthesis of custom DNA strands (oligonucleotides), while the latter is a tracer for monitoring DNA replication in living cells and organisms.
| Feature | This compound | 5-bromo-2'-deoxyuridine (BrdU) |
| Primary Application | Chemical synthesis of modified oligonucleotides[1][2] | In vivo and in vitro labeling of newly synthesized DNA for cell proliferation studies[3][4][5] |
| Incorporation Method | Solid-phase phosphoramidite (B1245037) chemistry during automated DNA synthesis | Enzymatic incorporation by DNA polymerases during S-phase of the cell cycle[3][5] |
| Key Chemical Feature | 5'-O-DMT protecting group for controlled synthesis; 5-iodo group for post-synthetic modification or structural studies[2][6] | 5-bromo group mimics the methyl group of thymidine (B127349), allowing for polymerase recognition[3] |
| Detection Method | Not typically detected directly; the entire synthesized oligonucleotide is characterized | Antibody-based detection (immunocytochemistry, immunofluorescence) after DNA denaturation[3][7] |
| Experimental Context | In vitro chemical synthesis | Cell culture, animal models (in vivo) |
| Downstream Applications | X-ray crystallography, DNA-protein cross-linking studies, antisense therapeutics, photo-aptamers[2][6] | Cell cycle analysis, fate tracing of dividing cells, radiosensitization in cancer therapy[3][7] |
In-depth Analysis: this compound
This compound is a specialized phosphoramidite monomer used in automated solid-phase DNA synthesis. The dimethoxytrityl (DMT) group on the 5'-hydroxyl function is a crucial protecting group that prevents unwanted side reactions and allows for the stepwise, controlled addition of nucleosides to the growing DNA chain.
The presence of the iodine atom at the 5-position of the uracil (B121893) base offers several advantages. It can be used as a heavy atom for phasing in X-ray crystallography to determine DNA structures.[6] Additionally, the carbon-iodine bond is relatively weak and can be cleaved by UV light, making it useful for cross-linking studies to identify DNA-binding proteins.[6] The iodo-group can also serve as a reactive handle for further chemical modifications of the oligonucleotide.
Experimental Workflow: Solid-Phase Oligonucleotide Synthesis
The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process. The following diagram illustrates the key steps in a single cycle of nucleotide addition.
General Experimental Protocol for Oligonucleotide Synthesis
-
Resin Preparation: A solid support resin with the first nucleoside pre-attached is placed in a synthesis column.
-
Detritylation: A solution of a weak acid (e.g., trichloroacetic acid in dichloromethane) is passed through the column to remove the 5'-DMT protecting group from the bound nucleoside, exposing the 5'-hydroxyl group.
-
Coupling: The this compound phosphoramidite, activated by an activator like tetrazole, is passed through the column to react with the free 5'-hydroxyl group.
-
Capping: To prevent the elongation of unreacted sequences, a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) is added to acetylate any free 5'-hydroxyl groups.
-
Oxidation: An oxidizing agent (e.g., iodine in water/pyridine) is introduced to convert the unstable phosphite triester linkage to a more stable phosphate triester.
-
Repeat: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a strong base (e.g., ammonium (B1175870) hydroxide).
-
Purification: The final product is purified, typically by HPLC or PAGE.
In-depth Analysis: 5-bromo-2'-deoxyuridine (BrdU)
5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine, a natural component of DNA.[3] Due to its structural similarity, BrdU can be incorporated into newly synthesized DNA in place of thymidine by DNA polymerases during the S-phase of the cell cycle.[3][5] This property makes BrdU an excellent marker for identifying cells that are actively replicating their DNA.
Once incorporated, BrdU can be detected using specific monoclonal antibodies. This requires denaturing the DNA to expose the BrdU for antibody binding. BrdU labeling is a widely used technique in cell biology to study cell proliferation, differentiation, and migration. However, it is important to note that BrdU is not without its drawbacks. It can be mutagenic and may have toxic effects on cells, potentially affecting cell cycle progression and viability.[3][7]
Experimental Workflow: BrdU Labeling and Detection
The process of labeling cells with BrdU and subsequently detecting its incorporation involves several key steps, from introducing the analog to the cells to visualizing the labeled DNA.
General Experimental Protocol for BrdU Labeling and Immunofluorescence
-
BrdU Labeling: Cells in culture are incubated with a BrdU-containing medium for a desired period (from minutes to hours, depending on the cell cycle length and experimental goals). For in vivo studies, BrdU can be administered through injection or in drinking water.
-
Cell Fixation: The cells are washed to remove excess BrdU and then fixed, typically with a cross-linking agent like paraformaldehyde, to preserve their morphology.
-
Permeabilization: A detergent (e.g., Triton X-100) is used to permeabilize the cell membranes, allowing antibodies to enter the cell.
-
DNA Denaturation: This is a critical step. The DNA is denatured, usually by treatment with hydrochloric acid (HCl) or heat, to separate the DNA strands and expose the incorporated BrdU.
-
Antibody Incubation: The cells are incubated with a primary antibody specific to BrdU, followed by a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: The cells may be counterstained with a DNA dye like DAPI to visualize the nuclei. Finally, the cells are mounted on a slide for microscopic analysis.
-
Imaging: The fluorescent signal from the labeled cells is visualized and quantified using a fluorescence microscope.
Concluding Remarks
This compound and 5-bromo-2'-deoxyuridine are both valuable tools in the study of DNA, but they serve fundamentally different purposes. The choice between them is dictated entirely by the research question. For researchers aiming to synthesize custom DNA oligonucleotides with specific modifications for structural or biochemical studies, this compound is the appropriate choice. Conversely, for those investigating cell proliferation, DNA replication, and cell fate in biological systems, 5-bromo-2'-deoxyuridine remains a cornerstone technique. Understanding their distinct properties and applications is crucial for the design and execution of precise and meaningful experiments in molecular and cellular biology.
References
- 1. This compound 3'-CE phosphoramidite | 178925-48-9 | PD08600 [biosynth.com]
- 2. CAS 104375-88-4: 5'-O-(DIMETHOXYTRITYL)-5-IODO-2'-DEOXYURI… [cymitquimica.com]
- 3. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]
- 4. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BrdU | AAT Bioquest [aatbio.com]
- 6. 5-I dU Oligo Modifications from Gene Link [genelink.com]
- 7. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity: A Comparative Guide to Anti-BrdU Antibody Cross-Reactivity with 5-Iodouridine-Labeled DNA
For researchers, scientists, and drug development professionals engaged in cell proliferation studies, the accurate detection of incorporated nucleoside analogs is paramount. This guide provides a comprehensive comparison of commonly used anti-BrdU (Bromodeoxyuridine) antibodies and their cross-reactivity with 5-Iodouridine (IdU)-labeled DNA, supported by experimental data and detailed protocols.
The use of thymidine (B127349) analogs like BrdU and IdU to label newly synthesized DNA is a cornerstone of cell cycle and proliferation analysis. The subsequent detection of these incorporated analogs with specific antibodies allows for the precise identification and quantification of cells in the S-phase. However, the structural similarity between these halogenated nucleosides often leads to cross-reactivity of anti-BrdU antibodies with IdU. Understanding the degree of this cross-reactivity is critical for the design and interpretation of single and dual-labeling experiments.
Performance Comparison of Anti-BrdU Antibody Clones
The selection of an appropriate anti-BrdU antibody is crucial and depends on the specific experimental requirements. While many clones are available, their cross-reactivity with other thymidine analogs can vary significantly. The following tables summarize the reported cross-reactivity of several common anti-BrdU antibody clones with IdU.
| Antibody Clone | Host Species | Isotype | Reported Cross-Reactivity with IdU |
| Bu20a | Mouse | IgG1 | Yes. Recognizes both BrdU and IdU.[1][2][3] |
| B44 | Mouse | IgG1 | Yes. Signal from IdU is comparable to BrdU.[4] |
| IIB5 | Mouse | IgG1 | Yes. Reported to be 100% cross-reactive with IdU.[5] |
| MoBu-1 | Mouse | IgG1 | Not explicitly stated for IdU, but reported to not cross-react with EdU.[6] |
| BU1/75 (ICR1) | Rat | IgG2a | Customer reports suggest cross-reactivity with IdU. |
| RF04-2 | Rat | IgG2b | Yes. Cross-reacts with CldU, EdU, and IdU in flow cytometry.[7] |
| AbD33758kd | Human | IgG1 | Yes. Cross-reacts with CldU and IdU in flow cytometry.[7] |
Quantitative Analysis of Cross-Reactivity
Quantitative data on the relative affinity of anti-BrdU antibodies for BrdU versus IdU is essential for precise experimental design, particularly in dual-labeling studies. While comprehensive head-to-head comparisons are not always available, some studies provide valuable insights.
One study analyzed the signal intensity of the anti-BrdU antibody clone B44 in cells labeled with BrdU, IdU, or CldU. The results were normalized to the IdU signal, providing a direct comparison of the antibody's reactivity.
| Thymidine Analog | Normalized Signal Intensity (Clone B44) |
| IdU | 1.00[4][8] |
| BrdU | ~1.15[4][8] |
| CldU | ~0.90[4][8] |
This data indicates that the B44 clone exhibits a slightly higher signal for BrdU compared to IdU, while the signal for CldU is slightly lower.
Experimental Protocols
Accurate and reproducible detection of incorporated BrdU and IdU relies on optimized experimental protocols. The critical step in these protocols is the denaturation of DNA to allow the antibody access to the incorporated halogenated nucleosides. Below are detailed methodologies for immunofluorescence and flow cytometry.
Immunofluorescence Protocol for BrdU/IdU Detection
This protocol is suitable for detecting BrdU or IdU incorporated into the DNA of cells grown on coverslips.
-
Cell Labeling: Incubate cells with 10 µM BrdU or IdU for the desired pulse duration (e.g., 1-4 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
DNA Denaturation: This is a critical step. Incubate cells with 2N HCl for 30 minutes at room temperature to denature the DNA.
-
Neutralization: Neutralize the acid by incubating with 0.1 M sodium borate (B1201080) buffer (pH 8.5) for 5 minutes at room temperature.
-
Blocking: Wash with PBS and block with 5% normal goat serum in PBS with 0.1% Tween 20 (PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-BrdU antibody diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST, counterstain nuclei with DAPI, and mount the coverslips on microscope slides.
Flow Cytometry Protocol for BrdU/IdU Detection
This protocol allows for the quantitative analysis of BrdU or IdU incorporation in a cell population.[9][10][11]
-
Cell Labeling: Pulse cells with 10 µM BrdU or IdU for the desired duration.
-
Harvest and Fixation: Harvest cells and fix them in ice-cold 70% ethanol (B145695) while vortexing. Cells can be stored at -20°C.
-
Denaturation and Permeabilization: Centrifuge the fixed cells, wash with PBS, and resuspend in 2N HCl containing 0.5% Triton X-100. Incubate for 30 minutes at room temperature.
-
Neutralization: Add 0.1 M sodium borate buffer (pH 8.5) to neutralize the acid.
-
Antibody Staining: Wash the cells with PBST containing 1% BSA. Resuspend the cells in the same buffer and add the anti-BrdU antibody. Incubate for 1 hour at room temperature.
-
Secondary Staining (if required): If the primary antibody is not conjugated, wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes at room temperature in the dark.
-
Total DNA Staining: Wash the cells and resuspend in a solution containing a DNA dye such as Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the cells on a flow cytometer.
Visualizing Experimental Workflows
Understanding the experimental logic is key to successful implementation. The following diagrams illustrate the core concepts of thymidine analog incorporation and a typical dual-labeling workflow.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Blocked IP Address | Antibodies.com [antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-BrdU antibody [IIB5] (ab8152) | Abcam [abcam.com]
- 6. Anti-BrdU Antibody [MoBu-1] (A250978) | Antibodies.com [antibodies.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Item - The comparison of BrdU, IdU and CldU affinities for the anti-bromodeoxyuridine antibody clone B44. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Flow cytometric analysis of BrdU incorporation as a high-throughput method for measuring adult neurogenesis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow Cytometric Analysis of BrdU Incorporation as a High-Throughput Method for Measuring Adult Neurogenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. flowcytometry-embl.de [flowcytometry-embl.de]
Performance of 2'-Deoxy-5'-O-DMT-5-iodouridine and its Active Metabolites in Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 2'-Deoxy-5'-O-DMT-5-iodouridine and its biologically active forms—5-iodo-2'-deoxyuridine (IdUrd), 5-iodo-2'-deoxyuridine monophosphate (IdUMP), and 5-iodo-2'-deoxyuridine triphosphate (IdUTP)—in key enzymatic assays. The data presented herein facilitates an objective evaluation of this nucleoside analog against common alternatives, supported by detailed experimental protocols for reproducibility.
Executive Summary
This compound is a protected nucleoside analog that, upon cellular uptake and metabolic activation, can significantly impact DNA synthesis and repair pathways. The dimethoxytrityl (DMT) protecting group is removed intracellularly to yield 5-iodo-2'-deoxyuridine (IdUrd), which is then successively phosphorylated by cellular kinases to its monophosphate (IdUMP) and triphosphate (IdUTP) forms. These phosphorylated metabolites are the active agents that interact with key enzymes in nucleotide metabolism.
The primary mechanisms of action for the active metabolites of this compound are:
-
Inhibition of DNA Polymerase: IdUTP acts as a competitive inhibitor of DNA polymerases, where it competes with the natural substrate, deoxythymidine triphosphate (dTTP). Its incorporation into DNA can lead to chain termination or altered DNA structure, thereby halting replication.
-
Inhibition of Thymidylate Synthase: IdUMP can inhibit thymidylate synthase, the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP). This inhibition disrupts the supply of essential precursors for DNA synthesis.
-
Substrate for Thymidine (B127349) Kinase: IdUrd is a substrate for thymidine kinase, which is the first step in its metabolic activation. The efficiency of this phosphorylation can determine the overall efficacy and cellular uptake of the analog.
This guide will delve into the quantitative performance of these active metabolites in comparison to other widely used nucleoside analogs such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).
Data Presentation
Table 1: Comparative Inhibition of DNA Polymerase by 5-Iododeoxyuridine Triphosphate (IdUTP) and Alternatives
| Nucleoside Triphosphate | Enzyme Source | Ki (μM) | kcat/Km (relative to dTTP) | Mechanism of Inhibition |
| IdUTP | Human DNA Polymerase α | ~0.45 | Data not available | Competitive with dTTP |
| IdUTP | Human Cytomegalovirus (HCMV) DNA Polymerase | ~0.06 | Data not available | Competitive with dTTP |
| ddTTP | Human DNA Polymerase α | >200 | Data not available | Competitive with dTTP |
| ddTTP | Human DNA Polymerase β | <2 | Data not available | Competitive with dTTP |
| ddTTP | Human DNA Polymerase δ | ~40 | Data not available | Competitive with dTTP |
Note: Data for IdUTP is inferred from closely related analogs and general knowledge of halogenated nucleosides. Direct comparative studies providing kcat/Km are limited.
Table 2: Comparative Performance as Substrates for Thymidine Kinase
| Nucleoside Analog | Enzyme Source | Km (μM) | Relative Vmax (compared to Thymidine) |
| 5-Iodo-2'-deoxyuridine (IdUrd) | Herpes Simplex Virus Type 1 (HSV-1) TK | 0.34[1] | Higher than Thymidine[1] |
| 5-Iodo-2'-deoxyuridine (IdUrd) | Equine Herpesvirus Type 1 (EHV-1) TK | 1.82[1] | Data not available |
| (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) | HSV-1 TK | 0.34[1] | Data not available |
| (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) | EHV-1 TK | 1.82[1] | Data not available |
| 5-Bromo-2'-deoxyuridine (BrdU) | Human Thymidine Kinase 1 | Substrate | Data not available |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Human Thymidine Kinase 1 | Substrate | Data not available |
Table 3: Comparative Inhibition of Thymidylate Synthase by 5-Iododeoxyuridine Monophosphate (IdUMP) and Alternatives
| Nucleoside Monophosphate | Enzyme Source | Ki (μM) | Mechanism of Inhibition |
| 5-Iodo-2'-deoxyuridine monophosphate (IdUMP) | Lactobacillus casei | Data not available | Competitive with dUMP |
| 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP) | Lactobacillus casei | ~0.001 (covalent) | Mechanism-based irreversible inhibitor |
| N⁴-Hydroxy-dCMP | Mouse Thymidylate Synthase | Slow-binding inhibitor | Covalent binding |
Experimental Protocols
DNA Polymerase Inhibition Assay (Steady-State Kinetics)
This protocol is adapted from standard methods for determining the kinetic parameters of DNA polymerase inhibition by nucleoside analogs.[2][3][4]
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase α or a viral equivalent)
-
Primer-template DNA substrate (a synthetic oligonucleotide with a defined sequence)
-
[γ-32P]ATP for 5'-end labeling of the primer
-
T4 Polynucleotide Kinase
-
Unlabeled dNTPs (dATP, dGTP, dCTP, dTTP)
-
IdUTP and other triphosphate analogs to be tested
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
Procedure:
-
Primer Labeling: 5'-end label the primer oligonucleotide with [γ-32P]ATP using T4 polynucleotide kinase according to the manufacturer's protocol. Purify the labeled primer.
-
Primer-Template Annealing: Anneal the radiolabeled primer to the template DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: Prepare reaction mixtures on ice. For each inhibitor concentration, a typical 20 µL reaction contains:
-
Reaction buffer
-
Annealed primer-template DNA (e.g., 100 nM)
-
Varying concentrations of the natural substrate (dTTP)
-
A fixed, subsaturating concentration of the inhibitor (IdUTP or alternative)
-
Purified DNA polymerase (concentration optimized for linear product formation over time)
-
-
Initiation and Incubation: Initiate the reaction by adding the DNA polymerase. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a time course that ensures the reaction is in the linear range (typically less than 20% of the primer is extended).
-
Quenching: Stop the reaction by adding an equal volume of quenching solution.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and resolve the products on a denaturing polyacrylamide gel.
-
Data Analysis: Visualize the gel using a phosphorimager. Quantify the bands corresponding to the unextended primer and the extended product. Calculate the initial velocity (V0) of the reaction at each substrate and inhibitor concentration. Determine the Ki value by fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using non-linear regression analysis.
Thymidine Kinase Activity Assay (Radiolabel-based)
This protocol is a standard method for measuring the phosphorylation of thymidine analogs.[5][6]
Materials:
-
Cell lysate or purified thymidine kinase
-
[3H]-labeled thymidine or [125I]-labeled 5-iodo-2'-deoxyuridine
-
Unlabeled thymidine and other nucleoside analogs
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 5 mM MgCl2, 5 mM ATP)
-
DEAE-cellulose filter discs
-
Wash buffers (e.g., water, ethanol)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a range of concentrations of the radiolabeled substrate, and the cell lysate or purified enzyme. To determine Km, vary the substrate concentration. To determine Ki, use a fixed concentration of the radiolabeled substrate and varying concentrations of the inhibitor.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme preparation. Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Quenching and Binding: Stop the reaction by spotting a portion of the reaction mixture onto a DEAE-cellulose filter disc. The negatively charged phosphorylated product will bind to the positively charged disc, while the unphosphorylated nucleoside will not.
-
Washing: Wash the filter discs multiple times with water and then with ethanol (B145695) to remove any unbound radioactive substrate.
-
Quantification: Place the dried filter discs into scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Convert the counts per minute (CPM) to the amount of product formed. Plot the reaction velocity against the substrate concentration to determine Km and Vmax using Michaelis-Menten kinetics. For inhibition studies, determine the Ki value using appropriate kinetic models.
Thymidylate Synthase Inhibition Assay (Spectrophotometric)
This assay continuously monitors the activity of thymidylate synthase by measuring the increase in absorbance at 340 nm resulting from the oxidation of the cofactor.[7][8][9]
Materials:
-
Purified thymidylate synthase
-
dUMP (substrate)
-
5,10-methylenetetrahydrofolate (CH2H4folate; cofactor)
-
IdUMP and other monophosphate analogs to be tested
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 25 mM MgCl2, 6.5 mM formaldehyde, 50 mM 2-mercaptoethanol)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer or microplate reader capable of reading at 340 nm
Procedure:
-
Reaction Setup: In a cuvette or microplate well, prepare the reaction mixture containing the assay buffer, dUMP, and the inhibitor (IdUMP or alternative) at various concentrations.
-
Initiation and Monitoring: Initiate the reaction by adding the cofactor, 5,10-methylenetetrahydrofolate. Immediately place the cuvette/plate in the spectrophotometer/plate reader and begin monitoring the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of dihydrofolate.
-
Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can be determined by performing the assay at different substrate (dUMP) concentrations and fitting the data to the appropriate inhibition model.
Mandatory Visualization
Caption: Metabolic activation of this compound and subsequent inhibition of key enzymes.
Caption: Workflow for the DNA polymerase inhibition assay.
Caption: Principle of the spectrophotometric thymidylate synthase assay.
References
- 1. Differential metabolism of (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) by equine herpesvirus type 1- and herpes simplex virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]
- 4. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Stability of Halogen-Modified DNA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic modification of DNA with halogenated nucleosides offers a powerful tool to enhance therapeutic potential and biological resilience. The introduction of fluorine, chlorine, bromine, or iodine into the DNA structure can significantly alter its stability, influencing its resistance to enzymatic degradation and its thermal denaturation properties. This guide provides a comprehensive comparative analysis of the stability of DNA duplexes modified with various halogenated nucleosides, supported by experimental data and detailed methodologies, to inform the rational design of novel therapeutic and diagnostic agents.
Enhanced Thermal Stability of Halogenated DNA Duplexes
The incorporation of halogenated nucleosides can modulate the thermal stability of DNA duplexes, a critical factor for applications in diagnostics and nanotechnology. The melting temperature (Tm), the temperature at which half of the DNA duplex dissociates, is a key indicator of this stability. While comprehensive comparative data across all halogenated nucleosides in a single, consistent sequence context is limited in publicly available literature, existing studies provide valuable insights into the stabilizing effects of these modifications.
Generally, the introduction of a halogen at the 5-position of a pyrimidine (B1678525) or the 8-position of a purine (B94841) can increase the thermal stability of a DNA duplex. This effect is attributed to factors such as increased base stacking interactions and favorable electrostatic interactions within the DNA helix. For instance, studies have shown that 5-bromouracil (B15302) substitution for thymine (B56734) can enhance the thermal stability of chromatin.[1] Similarly, 5-fluorouracil (B62378) has been observed to form stable M-DNA structures, a metallic DNA form, at lower pH compared to unmodified DNA.[2]
Table 1: Comparative Thermal Stability (Melting Temperature, Tm) of Halogenated Nucleoside-Modified DNA Duplexes
| Halogen Modification | Base Sequence Context | ΔTm (°C) per modification | Reference |
| 5-Fluorouracil (5FU) | poly[d(A-5FU)] | Increased stability noted | [2] |
| 5-Bromouracil (5BrU) | Not specified | Increased stability noted | [1] |
| 2'-Fluoro-RNA:RNA | Not specified | +1.8 | [3] |
| 2'-Fluoro-RNA:DNA | Not specified | +0.5 | [3] |
Note: This table represents a summary of available data. Direct comparison is challenging due to variations in experimental conditions and sequence contexts across different studies. Further research is needed for a complete comparative dataset.
Fortified Resistance to Enzymatic Degradation
A major hurdle in the therapeutic application of oligonucleotides is their rapid degradation by nucleases in biological fluids. Halogenation, particularly at the 2'-position of the sugar moiety, has emerged as a highly effective strategy to enhance nuclease resistance, thereby prolonging the in vivo half-life and therapeutic window of oligonucleotide-based drugs.
The 2'-fluoro modification is a prime example of this protective effect. The substitution of the 2'-hydroxyl group with a fluorine atom sterically hinders the approach of nucleases, significantly slowing down the rate of phosphodiester bond cleavage.[4] This enhanced stability is crucial for the development of antisense oligonucleotides, siRNAs, and aptamers. For instance, an siRNA duplex with 2'-fluoro modifications on all pyrimidine residues exhibited a half-life of over 24 hours in serum, a stark contrast to its unmodified counterpart which was completely degraded within 4 hours.[3]
Table 2: Comparative Enzymatic Stability of Halogenated Nucleoside-Modified DNA
| Halogen Modification | Nuclease Type | Half-life (t½) | Fold-Increase in Stability | Reference |
| 2'-Fluoro (all pyrimidines) | Serum Nucleases | > 80 hours | Significant increase | [4] |
| Unmodified RNA | Serum Nucleases | Seconds | - | [4] |
| Phosphorothioate (S-oligo) | Plasma Nucleases | 35-50 hours | Significant increase | [5] |
| Unmodified Oligonucleotide | Plasma Nucleases | ~5 minutes | - | [5] |
Note: This table highlights the significant improvement in nuclease resistance conferred by modifications. The exact half-life can vary depending on the specific sequence, length of the oligonucleotide, and the biological matrix.
Experimental Protocols
Thermal Denaturation Analysis (UV-Melting)
This method determines the melting temperature (Tm) of a DNA duplex by monitoring the change in UV absorbance at 260 nm as a function of temperature.
Protocol:
-
Sample Preparation: Prepare solutions of the halogenated nucleoside-modified oligonucleotide and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The final DNA concentration is typically in the micromolar range.
-
Denaturation and Annealing: Heat the sample to 95°C for 5 minutes to ensure complete denaturation into single strands. Slowly cool the sample to room temperature to allow for annealing and duplex formation.
-
Melting Curve Acquisition: Place the sample in a spectrophotometer equipped with a temperature controller. Increase the temperature at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the absorbance at 260 nm.
-
Data Analysis: The melting curve is a plot of absorbance versus temperature. The Tm is the temperature at which the absorbance is halfway between the initial (duplex) and final (single-stranded) absorbance values. This can be determined by finding the peak of the first derivative of the melting curve.[6]
Nuclease Resistance Assay (Serum Stability)
This assay assesses the stability of oligonucleotides in the presence of nucleases found in biological fluids like serum.
Protocol:
-
Sample Preparation: Prepare a stock solution of the halogenated nucleoside-modified oligonucleotide in nuclease-free water.
-
Incubation: Mix the oligonucleotide with fetal bovine serum (FBS) or human serum to a final concentration (e.g., 10% v/v FBS). Incubate the mixture at 37°C.
-
Time-course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately quench the nuclease activity by adding a denaturing loading buffer (containing formamide (B127407) and EDTA) and freezing the sample.
-
Analysis by Gel Electrophoresis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE). This separates the full-length oligonucleotide from its degradation products.
-
Quantification: Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize it using a gel imaging system. Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point.
-
Data Analysis: Plot the percentage of intact oligonucleotide remaining versus time. The half-life (t½) of the oligonucleotide can be calculated by fitting the data to a first-order decay model.[7]
Cellular Response to Halogenated Nucleoside Incorporation: The DNA Damage Response Pathway
The incorporation of halogenated nucleosides into cellular DNA is not a benign event. The cell's machinery can recognize these modified bases as damage, triggering a complex signaling cascade known as the DNA Damage Response (DDR). This response aims to halt the cell cycle to allow for DNA repair, or to induce apoptosis (programmed cell death) if the damage is too extensive.
The primary sensors of this damage are the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. The incorporation of halogenated nucleosides can lead to the formation of DNA strand breaks, which directly activate ATM. Stalled replication forks resulting from the presence of these abnormal bases can lead to stretches of single-stranded DNA (ssDNA), which in turn activate ATR.[8][9]
Once activated, ATM and ATR phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk2 and Chk1, respectively.[8][9] These kinases then phosphorylate a host of other proteins that orchestrate the cellular response, including cell cycle arrest, activation of DNA repair pathways, and potentially, the initiation of apoptosis. For example, the tumor suppressor protein p53 can be activated, leading to the transcription of genes that halt the cell cycle or promote cell death.[10]
Caption: DNA Damage Response Pathway Activated by Halogenated Nucleosides.
Experimental Workflow for Stability Analysis
The systematic evaluation of halogenated nucleoside-modified DNA stability involves a multi-step process, from the synthesis of the modified oligonucleotides to the comprehensive analysis of their physical and biological properties.
Caption: Experimental Workflow for Comparative Stability Analysis.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Formation and repair of oxidatively generated damage in cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. mdpi.com [mdpi.com]
- 5. idtdna.com [idtdna.com]
- 6. Thermal stability of DNA [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Damage-Response Pathway Heterogeneity of Human Lung Cancer A549 and H1299 Cells Determines Sensitivity to 8-Chloro-Adenosine [mdpi.com]
A Comparative Guide to the Cytotoxicity of 2'-Deoxy-5'-O-DMT-5-iodouridine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of 2'-Deoxy-5'-O-DMT-5-iodouridine, a nucleoside analog, with other commonly used antimetabolites. The information presented is supported by experimental data and established methodologies to aid in the assessment of this compound for research and drug development purposes.
Introduction
This compound is a modified pyrimidine (B1678525) nucleoside. The 5'-O-DMT (dimethoxytrityl) group is a protecting group, often used in the synthesis of oligonucleotides, which is typically cleaved under acidic conditions or enzymatically within a cellular environment to yield the active compound, 5-iodo-2'-deoxyuridine (Idoxuridine). As a thymidine (B127349) analog, 5-iodo-2'-deoxyuridine can be phosphorylated by cellular kinases and subsequently incorporated into DNA during replication. This incorporation disrupts the integrity and function of DNA, leading to cytotoxicity, primarily in rapidly dividing cells. The primary mechanisms of its anticancer and antiviral effects are attributed to the inhibition of DNA synthesis and the induction of apoptosis.
This guide will compare the cytotoxic profile of 5-iodo-2'-deoxyuridine (as the active form of the title compound) with two widely used chemotherapeutic agents, 5-Fluorouracil and Gemcitabine, across various cancer cell lines.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 5-iodo-2'-deoxyuridine and comparable nucleoside analogs in various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as cell density, passage number, and duration of drug exposure. The data presented here is compiled from multiple sources to provide a comparative overview.
Table 1: Comparative IC50 Values of Nucleoside Analogs in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| 5-iodo-2'-deoxyuridine | T24 | Bladder Cancer | Not explicitly stated, but potentiates 5-FU toxicity | Not specified |
| Human Fibroblasts | Normal | >800 (for a related compound) | Not specified | |
| Rabbit Corneal Epithelium | Normal | High toxicity observed | 0.5 - 1 | |
| 5-Fluorouracil (5-FU) | Murine Tumor Lines | Various | 5 - 32 | 24 |
| Human Pancreatic Cancer | Pancreatic | 30 - 210 | 24 | |
| MCF-7 | Breast Cancer | ~1.71 | Not specified | |
| A549 | Lung Cancer | ~10.32 | Not specified | |
| HCT-116 | Colon Cancer | ~43.5 | Not specified | |
| Gemcitabine | Mia-PaCa-2 | Pancreatic | 4.63 | Not specified |
| AsPC-1 | Pancreatic | 3.08 | Not specified | |
| Capan-1 | Pancreatic | 0.22 | Not specified |
Data compiled from multiple literature sources. Direct comparison should be made with caution due to variations in experimental protocols.
Experimental Protocols
Detailed methodologies for key experiments to assess cytotoxicity are provided below.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and other comparator compounds in a complete cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions. Include untreated and vehicle-only (e.g., DMSO) controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[1]
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the assay kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum release control.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[1]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the test compounds as described previously.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of the untreated control to determine the fold-increase in apoptosis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams were created using Graphviz (DOT language) to illustrate the key signaling pathways involved in the cytotoxic mechanism of nucleoside analogs and a typical experimental workflow for their evaluation.
Caption: A typical experimental workflow for assessing the cytotoxicity of a test compound.
Caption: The DNA damage response pathway initiated by nucleoside analog incorporation.
Caption: The intrinsic apoptosis pathway, a key mechanism of cytotoxicity for DNA-damaging agents.
References
Unveiling the Structural Influence of 5-Iodouridine on DNA Duplexes: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced structural and thermodynamic impacts of modified nucleosides on DNA is paramount. This guide provides a comprehensive comparison of DNA duplexes containing 5-iodouridine (B31010) against their unmodified counterparts, supported by experimental data and detailed protocols.
The introduction of a halogen atom at the C5 position of uracil (B121893) can significantly alter the properties of a DNA duplex, influencing its stability, conformation, and potential as a therapeutic or diagnostic tool. 5-Iodouridine, in particular, is a valuable modification for X-ray crystallography studies and has been explored for its effects on DNA structure and thermodynamics.
Thermodynamic Stability: A Comparative Analysis
The thermodynamic stability of a DNA duplex is a critical parameter, often assessed by its melting temperature (Tm), the temperature at which half of the duplex dissociates. The incorporation of 5-iodouridine in place of thymidine (B127349) can lead to subtle but measurable changes in duplex stability.
While comprehensive thermodynamic data for 5-iodouridine is not as abundant as for other modifications, studies on related 5-halogenated uracils provide valuable insights. For instance, the substitution of thymine (B56734) with 5-fluorouracil (B62378) has been shown to decrease the stability of the A-Uf base pair's N-3 hydrogen bond compared to a standard A-T pair. Theoretical studies suggest that 5-iodo-2'-deoxyuridine (the deoxy- form of 5-iodouridine) can form a slightly stronger Watson-Crick pair with adenosine (B11128) compared to thymidine, which could potentially lead to a slight increase in duplex stability.[1] However, other factors such as steric effects and altered hydration patterns can also play a role.
To provide a clear comparison, the following table outlines the expected trends in thermodynamic parameters when substituting thymidine (T) with 5-iodouridine (⁵I-U) in a DNA duplex.
| Duplex Composition | Melting Temperature (Tₘ) (°C) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| Control Duplex (with T) | Baseline | Baseline | Baseline | Baseline |
| Modified Duplex (with ⁵I-U) | Expected to be similar to or slightly higher than the control | Expected to be slightly more negative (more stable) or similar | Expected to be more negative | Expected to be more negative |
Note: The exact values are sequence and buffer dependent. The data presented here are illustrative of expected trends based on related studies.
Structural Impact: Insights from X-ray Crystallography and NMR Spectroscopy
The bulky iodine atom at the C5 position of uracil can induce local conformational changes in the DNA duplex, which can be elucidated using high-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
5-Iodouridine is frequently incorporated into oligonucleotides to aid in crystallographic phasing due to the anomalous scattering properties of the iodine atom.[2] This utility also allows for detailed structural analysis of the modified duplex itself.
Structural studies of DNA duplexes containing other 5-substituted pyrimidines, such as 5-chlorouracil, have shown that the overall B-form DNA conformation is maintained, with subtle changes in the local geometry.[3] It is anticipated that a 5-iodouridine-containing duplex would also adopt a B-form helix, with potential minor adjustments in helical parameters to accommodate the larger substituent in the major groove.
The following table summarizes key structural parameters that can be analyzed to compare a 5-iodouridine modified duplex with a standard B-DNA duplex.
| Structural Parameter | Standard B-DNA | 5-Iodouridine Modified DNA (Expected) |
| Helical Twist (°) | ~34-36 | Minor deviations from standard |
| Base Pair Rise (Å) | ~3.4 | Minor deviations from standard |
| Major Groove Width (Å) | ~11.6 | Potentially wider to accommodate the iodine atom |
| Minor Groove Width (Å) | ~6.0 | Minor deviations from standard |
| Sugar Pucker | C2'-endo | Predominantly C2'-endo |
NMR spectroscopy provides complementary information on the solution-state structure and dynamics of DNA. The introduction of 5-iodouridine would be expected to cause chemical shift perturbations for protons and carbons near the modification site, providing insights into the local electronic and conformational environment.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for the key experiments are provided below.
Synthesis and Purification of 5-Iodouridine Modified Oligonucleotides
The synthesis of oligonucleotides containing 5-iodouridine is typically achieved using standard automated solid-phase phosphoramidite (B1245037) chemistry.[4]
Workflow for Oligonucleotide Synthesis and Purification
Caption: Automated solid-phase synthesis workflow for 5-iodouridine modified oligonucleotides.
Detailed Methodology:
-
Phosphoramidite Chemistry: 5-Iodo-2'-deoxyuridine phosphoramidite is used as the building block for incorporation into the growing oligonucleotide chain on a solid support.
-
Standard Cycles: The synthesis follows the standard four steps of deblocking (detritylation), coupling, capping, and oxidation for each nucleotide addition.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed, typically using concentrated ammonium (B1175870) hydroxide.
-
Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) to isolate the full-length product.
UV Thermal Denaturation (Melting Temperature) Analysis
UV thermal denaturation is a standard method to determine the melting temperature (Tₘ) and thermodynamic parameters of DNA duplexes.[5][6]
References
- 1. Molecular structure differences between the antiviral Nucleoside Analogue 5-iodo-2'-deoxyuridine and the natural nucleoside 2'-deoxythymidine using MP2 and DFT methods: conformational analysis, crystal simulations, DNA pairs and possible behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-I dU Oligo Modifications from Gene Link [genelink.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Antiviral Efficacy of 5-Iodouridine and Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antiviral efficacy of 5-iodouridine (B31010) (also known as idoxuridine) with other prominent nucleoside analogs. The data presented is intended to assist researchers in evaluating antiviral candidates and designing further studies.
Executive Summary
5-Iodouridine is a thymidine (B127349) analog that has historically been used as a topical antiviral agent, primarily for the treatment of herpes simplex virus (HSV) keratitis. Its mechanism of action involves incorporation into viral DNA, leading to inhibition of viral replication. This guide compares the antiviral activity and cytotoxicity of 5-iodouridine against other well-established nucleoside analogs such as acyclovir (B1169), ganciclovir, cidofovir, and trifluridine. The presented data, primarily against Herpes Simplex Virus, highlights the relative potencies and therapeutic indices of these compounds.
Data Presentation: Antiviral Efficacy and Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) of 5-iodouridine and other nucleoside analogs against various herpesviruses. It is crucial to note that the values are derived from different studies and experimental conditions (e.g., virus strain, cell line), which can influence the results. Therefore, direct comparisons should be made with caution.
Table 1: Antiviral Activity (IC50/EC50 in µM) Against Herpes Simplex Virus Type 1 (HSV-1)
| Compound | IC50/EC50 (µM) | Virus Strain | Cell Line | Citation |
| 5-Iodouridine (Idoxuridine) | 4.3 | Feline Herpesvirus-1 (FHV-1) | CRFK | [1] |
| 0.58 - 0.85 | Vaccinia Virus (VV) | CEF | [2] | |
| Acyclovir | 0.85 | HSV-1 | Baby Hamster Kidney | [3] |
| 57.9 | Feline Herpesvirus-1 (FHV-1) | CRFK | [1] | |
| 1.8 (µg/mL) | McKrae HSV-1 | Vero | [4] | |
| Ganciclovir | 0.40 - 1.59 | Acyclovir-susceptible HSV-1 | Vero | [5] |
| 93.00 | Acyclovir-resistant HSV-1 | Vero | [5] | |
| 5.2 | Feline Herpesvirus-1 (FHV-1) | CRFK | [1] | |
| 61.65 (ng/mL) | McKrae HSV-1 | Vero | [4] | |
| Cidofovir | 3.3 | HSV-1 | MRC-5 | [6] |
| 18.0 | HSV-1 | Human Foreskin Fibroblast | [6] | |
| 11.0 | Feline Herpesvirus-1 (FHV-1) | CRFK | [1] | |
| Trifluridine | 3.07 - 12.52 | Acyclovir-susceptible HSV-1 | Vero | [5] |
| 15.40 | Acyclovir-resistant HSV-1 | Vero | [5] | |
| 8.47 (µg/mL) | McKrae HSV-1 | Vero | [4] |
CRFK: Crandell-Rees Feline Kidney cells; CEF: Chick Embryo Fibroblasts; MRC-5: Human lung fibroblast cells.
Table 2: Cytotoxicity (CC50 in µM) in Various Cell Lines
| Compound | CC50 (µM) | Cell Line | Citation |
| 5-Iodouridine (Idoxuridine) | >282 | Huh-7 | [7] |
| Ganciclovir | 92.91 | Vero | [5] |
| 118 - 2840 | Mammalian cells | [8][9] | |
| Trifluridine | 0.99 | Vero | [5] |
Huh-7: Human hepatoma cells.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of antiviral efficacy and cytotoxicity of nucleoside analogs.
Plaque Reduction Assay (PRA) for Antiviral Efficacy
The Plaque Reduction Assay is the gold standard for determining the antiviral activity of a compound against cytopathic viruses like HSV.[10]
-
Cell Culture and Virus Inoculation:
-
Confluent monolayers of a suitable cell line (e.g., Vero cells) are prepared in multi-well plates.
-
The growth medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
A standardized inoculum of the virus (e.g., HSV-1) is added to the cell monolayers and incubated for 1-2 hours to allow for viral adsorption.
-
-
Compound Treatment:
-
After the adsorption period, the virus inoculum is removed.
-
The cell monolayers are then overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agarose) containing serial dilutions of the test compound (e.g., 5-iodouridine) and control compounds.
-
-
Incubation and Plaque Visualization:
-
The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for HSV).
-
Following incubation, the cells are fixed (e.g., with 10% formalin) and stained with a dye such as crystal violet, which stains the viable cells, leaving the viral plaques as clear zones.
-
-
Data Analysis:
-
The number of plaques in each well is counted.
-
The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound).
-
The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined by regression analysis.
-
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of a compound.[6]
-
Cell Seeding and Compound Exposure:
-
Cells (e.g., Vero cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compound. Control wells with untreated cells and vehicle-treated cells are included.
-
The cells are incubated with the compound for a specified period (e.g., 48-72 hours).
-
-
MTT Reagent Addition and Incubation:
-
Following the incubation period, the MTT reagent is added to each well.
-
The plate is then incubated for a few hours, during which mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
-
Mechanism of Action and Experimental Workflow Visualizations
Mechanism of Action of 5-Iodouridine
The primary antiviral mechanism of 5-iodouridine involves its conversion to a triphosphate derivative, which is then incorporated into the viral DNA. This incorporation leads to a dysfunctional DNA, thereby inhibiting viral replication.
Caption: Mechanism of action of 5-Iodouridine.
General Experimental Workflow for Antiviral Compound Screening
The following diagram illustrates a typical workflow for screening and evaluating the antiviral efficacy and cytotoxicity of nucleoside analogs.
Caption: General workflow for antiviral screening.
References
- 1. In vitro efficacy of ganciclovir, cidofovir, penciclovir, foscarnet, idoxuridine, and acyclovir against feline herpesvirus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Proper Disposal of 2'-Deoxy-5'-O-DMT-5-iodouridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 2'-Deoxy-5'-O-DMT-5-iodouridine, a halogenated organic compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is harmful if swallowed and can cause skin and eye irritation.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and preparation for disposal should be conducted in a well-ventilated chemical fume hood.
Core Disposal Principle: High-Temperature Incineration
The recommended method for the disposal of this compound is high-temperature incineration in a licensed hazardous waste facility.[1] This process is designed to completely destroy the chemical structure of halogenated organic compounds, minimizing environmental impact. Do not dispose of this compound down the drain or in regular solid waste streams.
Quantitative Data for Disposal Planning
While specific disposal parameters can vary based on local regulations and the capabilities of the waste management facility, the following table summarizes key quantitative data for the incineration of halogenated organic compounds like this compound.
| Parameter | Value/Recommendation | Rationale |
| Incineration Temperature | ≥ 1100°C | Ensures complete destruction of halogenated organic compounds.[2] |
| Residence Time | ≥ 2 seconds | Provides sufficient time at high temperature for complete combustion.[2] |
| Halogen Content Limit in Waste Stream | > 1% (triggers 1100°C requirement) | Wastes with higher halogen content require more stringent incineration conditions.[1] |
| Recommended Combustible Solvents | Non-halogenated solvents (e.g., methanol, ethanol, acetone, toluene) | Used to dissolve the solid compound for liquid injection into the incinerator and to improve combustion efficiency. Mixing with halogenated solvents should be avoided to reduce disposal costs.[3] |
Experimental Protocol for Waste Preparation and Disposal
The following step-by-step protocol outlines the procedure for preparing and disposing of this compound waste in a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound in a dedicated, clearly labeled, and sealable hazardous waste container. This container should be designated for "Halogenated Organic Waste."
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with the compound should be collected in a separate, sealed plastic bag or container clearly marked as "Hazardous Waste: Contaminated with this compound."
-
Liquid Waste: If the compound is in solution, collect it in a dedicated, leak-proof, and clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Preparation for Incineration (if required by waste facility):
-
For solid this compound, it may be necessary to dissolve it in a combustible solvent before it can be accepted by an incinerator.
-
Dissolution Procedure: In a chemical fume hood, carefully add the selected combustible solvent to the container of solid this compound waste. Swirl gently to dissolve. The goal is to create a homogenous liquid that can be safely transported and injected into the incinerator.
3. Labeling and Storage:
-
Ensure all waste containers are clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Store the sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials.
4. Disposal Request:
-
Once the waste container is full or has reached its designated accumulation time limit (as per your institution's policy), contact your institution's EHS department to arrange for pickup and disposal.
-
Follow all institutional procedures for hazardous waste manifests and pickup.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
